Product packaging for 3-Amino-3-(3-chlorophenyl)propan-1-ol(Cat. No.:CAS No. 68208-25-3)

3-Amino-3-(3-chlorophenyl)propan-1-ol

Cat. No.: B1352420
CAS No.: 68208-25-3
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-UHFFFAOYSA-N
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Description

3-Amino-3-(3-chlorophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1352420 3-Amino-3-(3-chlorophenyl)propan-1-ol CAS No. 68208-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80412324
Record name 3-Amino-3-(3-chlorophenyl)propan-1-ol
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-25-3
Record name γ-Amino-3-chlorobenzenepropanol
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Foundational & Exploratory

3-Amino-3-(3-chlorophenyl)propan-1-ol basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Basic Properties of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral amino alcohol belonging to the phenylpropanolamine class of compounds. Its molecular structure, featuring a basic amino group, a hydroxyl functional group, and a halogenated aromatic ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The basicity of the amino group, governed by its pKa, and the overall aqueous solubility are critical physicochemical parameters that influence the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a comprehensive overview of the known basic properties of this compound and its isomers. Due to the limited availability of specific experimental data for the 3-chloro isomer, this document also furnishes detailed, standardized experimental protocols for determining its fundamental physicochemical properties, namely pKa and aqueous solubility.

Physicochemical Properties

Specific experimental data for this compound is limited in publicly accessible literature. However, data for its structural isomers and related compounds, along with computationally predicted values, can provide useful estimates.

Table 1: Summary of Physicochemical Data for 3-Amino-3-(aryl)propan-1-ol Isomers

PropertyThis compound(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol3-Amino-3-(2-chlorophenyl)propan-1-ol
CAS Number 68208-25-3 (racemate)[1][2]886061-26-3[3]21464-51-7[4]
Molecular Formula C₉H₁₂ClNO[2]C₉H₁₂ClNO[3]C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [2]185.65 g/mol [3]185.65 g/mol [4]
Physical Form Not specifiedWhite to yellow solid[5]Pale-yellow to Yellow-brown Solid[6]
pKa No experimental data available14.87 ± 0.10 (Predicted)[5]No experimental data available
Solubility No experimental data availableNo experimental data availableNo experimental data available

Note: The pKa value presented for the 4-chloro isomer is a computationally predicted value and should be considered an estimation until experimental verification.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of pKa and aqueous solubility, which are fundamental to characterizing the basic properties of this compound.

pKa Determination by Potentiometric Titration

This method is a highly accurate and standard procedure for determining the dissociation constants of ionizable groups.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water to a known concentration (e.g., 0.01 M). If the compound is supplied as a hydrochloride salt, this single solution can be used for titration with a base. If it is the free base, it should be titrated with a standardized acid.

  • Titration Setup: Calibrate a pH meter using at least two standard buffer solutions. Place the analyte solution in a temperature-controlled vessel and immerse the pH electrode. Use a calibrated burette to add the titrant.

  • Titration Procedure: Add standardized 0.1 M NaOH (for the HCl salt) or 0.1 M HCl (for the free base) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at which 50% of the amino groups are protonated (the half-equivalence point). This point can be identified as the center of the buffer region on the curve. For higher accuracy, the equivalence point can be determined from the inflection point of the curve, often by calculating the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[7]

Aqueous Solubility Determination via the Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic equilibrium solubility of a compound.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the aqueous medium of interest (e.g., purified water, 0.1N HCl, phosphate buffer at pH 7.4).[9] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to reach equilibrium (typically 24 to 72 hours). The equilibrium time should be established by measuring the concentration at different time points until it becomes constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.[9]

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent contamination from solid particles, filter the sample through a suitable syringe filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). The concentration is determined by comparing the analytical response to a calibration curve prepared with standard solutions of known concentrations.

Biological Context and Potential Interactions

While no specific signaling pathways have been elucidated for this compound, the broader class of 3-amino-1-phenylpropanol derivatives are known to be biologically active and serve as crucial intermediates in the synthesis of various pharmaceuticals.[10] For example, this scaffold is a core component of drugs such as Fluoxetine and Tomoxetine.[10] Furthermore, related 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor.[11]

The basicity of the amino group in this compound ensures that it will be predominantly protonated at physiological pH. This cationic center can form key ionic interactions with anionic residues (e.g., aspartate, glutamate) within the binding sites of biological targets like G-protein coupled receptors (GPCRs) or neurotransmitter transporters. The 3-chlorophenyl moiety can participate in hydrophobic, pi-stacking, or halogen bonding interactions, which can contribute to binding affinity and selectivity.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the initial physicochemical characterization of a new chemical entity like this compound.

cluster_start Compound Acquisition cluster_props Physicochemical Profiling cluster_analysis Data Analysis & Application synthesis Synthesis & Purification structure_id Structural Confirmation (NMR, MS, EA) synthesis->structure_id pka_det pKa Determination (Potentiometric Titration) structure_id->pka_det Input: Pure Compound sol_det Solubility Measurement (Shake-Flask Method) structure_id->sol_det Input: Pure Compound analysis Data Interpretation pka_det->analysis sol_det->analysis application Informing Drug Development (e.g., Formulation, ADME Studies) analysis->application

Caption: Workflow for Physicochemical Characterization.

References

Physicochemical Characteristics of 3-Amino-3-(3-chlorophenyl)propan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthetic approaches, and potential biological activities of 3-Amino-3-(3-chlorophenyl)propan-1-ol and its structural isomers. Due to the limited availability of specific experimental data for the 3-chloro isomer, this guide leverages data from its closely related 2-chloro and 4-chloro analogs to provide a thorough understanding of this class of compounds.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of the 2-chloro and 4-chloro isomers of 3-Amino-3-phenylpropan-1-ol. This data provides a valuable reference for understanding the expected properties of the 3-chloro isomer.

Table 1: General and Physical Properties

Property3-Amino-3-(2-chlorophenyl)propan-1-ol(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
CAS Number 21464-51-7886061-26-3
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol [1][2]185.65 g/mol [3]
Appearance Not specifiedWhite to yellow solid[4]
Melting Point Not specified53-56 °C[5]
Boiling Point Not specified327.9 °C at 760 mmHg[5]
Density Not specified1.216 g/cm³[5]
Flash Point Not specified152.1 °C[4]

Table 2: Chemical and Computational Properties

Property3-Amino-3-(2-chlorophenyl)propan-1-ol(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol
IUPAC Name 3-amino-3-(2-chlorophenyl)propan-1-ol[2](3S)-3-amino-3-(4-chlorophenyl)propan-1-ol[3]
InChI InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2[2]InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1[6]
InChIKey MJTCBVJNSSTRIS-UHFFFAOYSA-N[2]JGNACDMQJLVKIU-VIFPVBQESA-N[6]
SMILES C1=CC=C(C(=C1)C(CCO)N)Cl[2]C1=CC(=CC=C1--INVALID-LINK--N)Cl[3]
Predicted pKa Not specified14.87 ± 0.10[4]
XLogP3 1.11.1
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 44

Experimental Protocols

General Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of 3-amino-3-aryl-propan-1-ols is the reductive amination of the corresponding 3-aryl-3-oxopropan-1-ol.

Reaction Scheme:

Materials:

  • 3-(3-chlorophenyl)-3-oxopropan-1-ol (precursor)

  • Ammonia (or an ammonia source, e.g., ammonium acetate)

  • A suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride)

  • Methanol or Ethanol (solvent)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve 3-(3-chlorophenyl)-3-oxopropan-1-ol and an excess of the ammonia source in methanol.

  • Imine Formation: Stir the solution at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent portion-wise, maintaining the temperature below 10 °C.

  • Quenching and Work-up: After the reaction is complete (as indicated by TLC), cautiously add water to quench the excess reducing agent. Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution to a pH of approximately 10-12.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH₂, C-Cl).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 3-amino-3-phenylpropan-1-ol derivatives has been investigated for various pharmacological effects, particularly those targeting the central nervous system.

Derivatives of this scaffold are known to be precursors for antidepressant drugs.[5] It is hypothesized that these compounds may interact with neurotransmitter transporters and receptors. For instance, related compounds have shown affinity for serotonin receptors and the norepinephrine transporter (NET).[1] Furthermore, 3-amino-3-phenylpropionamide derivatives have been identified as having a high affinity for the mu-opioid receptor.

Based on this information, a hypothetical signaling pathway can be proposed where this compound acts as a modulator of monoamine neurotransmission.

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound This compound NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition NE_Vesicle Norepinephrine Vesicle NET->NE_Vesicle Reuptake 5HT_Vesicle Serotonin Vesicle SERT->5HT_Vesicle Reuptake Synaptic_Cleft_NE Norepinephrine NE_Vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_5HT Serotonin 5HT_Vesicle->Synaptic_Cleft_5HT Release NE_Receptor Adrenergic Receptor Synaptic_Cleft_NE->NE_Receptor Binding 5HT_Receptor Serotonin Receptor Synaptic_Cleft_5HT->5HT_Receptor Binding Downstream_Signaling Downstream Signaling Cascades NE_Receptor->Downstream_Signaling 5HT_Receptor->Downstream_Signaling

Caption: Hypothetical mechanism of action via monoamine transporter inhibition.

This diagram illustrates a potential mechanism where this compound inhibits the reuptake of norepinephrine and serotonin from the synaptic cleft, leading to increased neurotransmitter levels and enhanced postsynaptic receptor activation. This is a common mechanism for many antidepressant medications.

Conclusion

This compound is a chiral amino alcohol with potential applications in medicinal chemistry, particularly in the development of central nervous system-acting agents. While specific experimental data for this isomer is scarce, a comprehensive understanding of its physicochemical properties and reactivity can be inferred from its 2-chloro and 4-chloro analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound. Further investigation into its biological activities is warranted to elucidate its specific molecular targets and therapeutic potential.

References

An In-Depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a key chemical intermediate with potential applications in pharmaceutical research and development. This document details its chemical identity, including its IUPAC name and synonyms, and presents a summary of its physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside an exploration of its potential biological activities, particularly as a monoamine reuptake inhibitor. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms:

  • 1-Propanol, 3-amino-3-(m-chlorophenyl)-

  • 1-(3-Chlorophenyl)-3-hydroxypropylamine

  • DL-BETA-(3-CHLOROPHENYL)ALANINOL

  • 3-(3-Chlorophenyl)-DL-β-alaninol[2]

  • gamma-Amino-3-chloro-benzenepropanol

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its related isomers is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.

PropertyThis compound(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol3-Amino-3-(2-chlorophenyl)propan-1-ol
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol 185.65 g/mol [3]185.65 g/mol [4]
Melting Point 63-65 °C[2]53-56 °C[3]Not available
Boiling Point 327.9±27.0 °C (Predicted)[2]327.9 °C at 760 mmHg[3]Not available
Density 1.216±0.06 g/cm³ (Predicted)[2]1.216 g/cm³[3]Not available
CAS Number 68208-25-3[1]886061-26-3[3]21464-51-7[4]

Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Route

This protocol outlines a two-step synthesis starting from 3-chlorobenzaldehyde.

Step 1: Synthesis of 1-(3-chlorophenyl)-3-nitropropan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Reagents: Cool the solution to 0-5 °C using an ice bath. Add nitromethane (1.1 equivalents) to the solution.

  • Base Catalysis: Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to pH 7. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-chlorophenyl)-3-nitropropan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 1-(3-chlorophenyl)-3-nitropropan-1-ol to this compound

  • Reaction Setup: Dissolve the purified 1-(3-chlorophenyl)-3-nitropropan-1-ol (1 equivalent) in a protic solvent such as ethanol or methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of Raney nickel (approximately 10-20% by weight).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture at room temperature for 6-12 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

G cluster_step1 Step 1: Nitroaldol Condensation cluster_step2 Step 2: Reduction start1 3-Chlorobenzaldehyde + Nitromethane reagents1 NaOH / Methanol start1->reagents1 intermediate 1-(3-chlorophenyl)-3-nitropropan-1-ol reagents1->intermediate reagents2 H2, Raney Ni intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis workflow for this compound.

Biological Activity and Potential Applications

Compounds containing the 3-amino-3-phenylpropan-1-ol scaffold are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are primary targets for many antidepressant and psychostimulant drugs.

While specific quantitative data for the binding affinity of this compound to these transporters is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests it may exhibit similar activity. The presence and position of the chlorine atom on the phenyl ring are expected to significantly influence its binding affinity and selectivity for the different transporters.

Potential as a Monoamine Reuptake Inhibitor

Monoamine reuptake inhibitors (MRIs) function by blocking the reabsorption of serotonin, norepinephrine, and/or dopamine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission. This mechanism of action is the foundation for the therapeutic effects of many antidepressants.

Further research, including in vitro binding assays and functional uptake inhibition studies, is necessary to quantify the potency and selectivity of this compound for SERT, NET, and DAT. Such studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) and synaptosomal uptake assays to measure the half-maximal inhibitory concentration (IC50).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Vesicular Storage MA->Vesicle Packaging Released_MA Released Monoamines Vesicle->Released_MA Release Receptor Postsynaptic Receptors Released_MA->Receptor Binding Transporter Monoamine Transporter (SERT, NET, DAT) Released_MA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Compound This compound Compound->Transporter Inhibition

Caption: Proposed mechanism of action for this compound as a monoamine reuptake inhibitor.

Future Directions

This compound represents a valuable scaffold for the development of novel therapeutics targeting the central nervous system. Future research efforts should focus on:

  • Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are required to determine the binding affinities, functional potencies, and selectivity of this compound for monoamine transporters and other potential biological targets.

  • Stereoselective Synthesis: The development of enantioselective synthetic routes is crucial, as the stereochemistry of such compounds often plays a significant role in their pharmacological activity and safety profile.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs with modifications to the phenyl ring substitution and the propanolamine backbone would provide valuable insights into the structural requirements for optimal activity and selectivity.

Conclusion

This technical guide has summarized the key chemical and potential biological characteristics of this compound. The provided information on its identity, properties, and a proposed synthetic route serves as a foundational resource for researchers. While its biological activity requires further quantitative investigation, its structural features suggest it is a promising candidate for the development of novel monoamine reuptake inhibitors. Continued exploration of this and related compounds holds the potential to yield new therapeutic agents for the treatment of a range of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Due to the limited availability of direct experimental data for this specific isomer, this document leverages predicted spectroscopic data, computational conformational analysis, and comparative data from structurally related analogs. Detailed experimental protocols for the synthesis and characterization of similar compounds are provided to guide research efforts. This guide aims to serve as a foundational resource for researchers and professionals involved in the design, synthesis, and evaluation of novel therapeutic agents based on the 3-amino-3-phenylpropan-1-ol scaffold.

Introduction

This compound is a chiral amino alcohol. Its structure, featuring a stereocenter at the C3 position, a flexible propanol chain, and a substituted aromatic ring, makes it a molecule of interest in medicinal chemistry. The presence and position of the chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets and its metabolic stability. While the 2-chloro and 4-chloro isomers have been more extensively studied, this guide focuses specifically on the 3-chloro isomer, providing a detailed analysis of its predicted molecular characteristics.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a propan-1-ol backbone with an amino group and a 3-chlorophenyl group attached to the same carbon atom (C3). The molecule's chemical formula is C₉H₁₂ClNO, and its molecular weight is 185.65 g/mol .

Predicted Physicochemical Data

Quantitative physicochemical data for this compound has been predicted using computational models and is summarized in the table below. These values are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.

PropertyPredicted Value
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 185.0607417 g/mol
Topological Polar Surface Area 46.3 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 135

Spectroscopic Characterization (Predicted)

Due to the scarcity of published experimental spectra for this compound, this section provides predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methine, and methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m4HAr-H
4.10 - 4.20t1HCH-NH₂
3.65 - 3.75t2HCH₂-OH
1.80 - 1.95m2HCH₂-CH₂
1.50 - 2.50br s3HNH₂, OH
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
145 - 147Ar-C (C-Cl)
134 - 136Ar-C
128 - 130Ar-CH
126 - 128Ar-CH
124 - 126Ar-CH
122 - 124Ar-CH
60 - 62CH₂-OH
52 - 54CH-NH₂
40 - 42CH₂-CH₂
Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Functional Group
3300 - 3400O-H stretch (alcohol), N-H stretch (amine)
3000 - 3100C-H stretch (aromatic)
2850 - 2960C-H stretch (aliphatic)
1580 - 1600C=C stretch (aromatic)
1050 - 1150C-O stretch (primary alcohol)
700 - 800C-Cl stretch
Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is predicted to show a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
185/187[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
168/170[M - NH₃]⁺
154/156[M - CH₂OH]⁺
125[C₇H₆Cl]⁺
111[C₆H₄Cl]⁺

Synthesis and Experimental Protocols

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 3-Chlorobenzaldehyde step1 Henry Reaction start1->step1 start2 Nitromethane start2->step1 step2 Reduction of Nitro Group step1->step2 step3 Protection of Amino Group (e.g., Boc) step2->step3 step4 Reduction of Carbonyl Group step3->step4 step5 Deprotection step4->step5 product This compound step5->product

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(3-chlorophenyl)-2-nitroethanol To a solution of 3-chlorobenzaldehyde (1 eq.) and nitromethane (1.5 eq.) in methanol, a catalytic amount of a base (e.g., sodium hydroxide) is added dropwise at 0°C. The reaction is stirred at room temperature for 24 hours. The mixture is then acidified and extracted with an organic solvent. The organic layer is dried and concentrated to yield the nitroalkene, which is subsequently reduced (e.g., with NaBH₄) to the nitro alcohol.

Step 2: Reduction of the Nitro Group The 1-(3-chlorophenyl)-2-nitroethanol (1 eq.) is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to catalytic hydrogenation (e.g., using Pd/C or Raney nickel) under a hydrogen atmosphere. Alternatively, chemical reduction using agents like iron in acetic acid can be employed. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-amino-1-(3-chlorophenyl)propan-1-ol.

Note: For the synthesis of a specific enantiomer, an asymmetric reduction method would be required in the final step, or a chiral resolution of the racemic product.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-C single bonds of the propanol backbone and the C-N and C-O bonds. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Computational modeling suggests that the gauche and anti conformations around the C2-C3 bond are the most stable. The orientation of the 3-chlorophenyl group will also significantly impact the overall shape and accessibility of the functional groups.

G cluster_conformation Conformational Isomers cluster_factors Influencing Factors A Gauche Conformation B Anti Conformation A->B Interconversion C Eclipsed Conformation (High Energy) B->A Interconversion F1 Steric Hindrance F1->A F1->B F2 Intramolecular Hydrogen Bonding F2->A F2->B F3 Dipole-Dipole Interactions F3->A F3->B

Caption: Factors influencing the conformational preferences of the molecule.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to known pharmacologically active molecules suggests several potential areas of interest. The 3-amino-3-phenylpropan-1-ol scaffold is a known pharmacophore that can interact with various biological targets.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially modulate neurotransmitter systems.

G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_effects Potential Downstream Effects comp This compound t1 Serotonin Transporter (SERT) comp->t1 Inhibition? t2 Norepinephrine Transporter (NET) comp->t2 Inhibition? t3 Dopamine Transporter (DAT) comp->t3 Inhibition? t4 Adrenergic Receptors comp->t4 Agonism/Antagonism? e1 Modulation of Neurotransmitter Levels t1->e1 t2->e1 t3->e1 e2 Alteration of Synaptic Signaling t4->e2 e1->e2 e3 CNS Activity (e.g., Antidepressant, Anxiolytic) e2->e3

Caption: Potential signaling pathway interactions of the title compound.

Conclusion

This compound represents an under-investigated molecule with potential for applications in drug discovery. This technical guide has provided a comprehensive overview of its predicted molecular structure, spectroscopic properties, and potential biological activities based on computational methods and analogy to related compounds. The detailed hypothetical experimental protocols and workflow diagrams offer a solid foundation for researchers to initiate further investigation into the synthesis, characterization, and biological evaluation of this compound. Further experimental validation is crucial to confirm the predicted data and to fully elucidate the pharmacological profile of this promising scaffold.

Technical Guide: 3-Amino-3-(3-chlorophenyl)propan-1-ol (CAS No. 68208-25-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chemical compound identified by the CAS number 68208-25-3.[1] It belongs to the class of halogenated aromatic amino alcohols. This compound is primarily utilized as a chemical intermediate in various synthetic processes, including the preparation of pharmaceutical intermediates and in coupling reactions.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
CAS Number 68208-25-3[1][2][3]
IUPAC Name This compound[2]
Synonyms DL-BETA-(3-CHLOROPHENYL)ALANINOL, 3-AMINO-3-(3-CHLOROPHENYL)-1-PROPANOL, GAMMA-AMINO-3-CHLORO-BENZENEPROPANOL, BENZENEPROPANOL, GAMMA-AMINO-3-CHLORO-[1][4]
Molecular Formula C9H12ClNO[1][3][5][6]
Molecular Weight 185.65 g/mol [1][3][5][6]
Purity (Typical) ≥97.0%[1][2]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, the scientific literature suggests a common synthetic route for analogous compounds. This typically involves the reduction of a corresponding ketone precursor.

General Experimental Protocol: Reduction of a Phenylpropanone Precursor

A prevalent method for the synthesis of similar amino alcohols is the reduction of the corresponding aminoketone. For instance, the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol can be achieved through the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone.

Materials and Reagents:

  • 3-Amino-3-(3-chlorophenyl)-1-propanone (precursor)

  • Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)

  • Inert solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • The precursor, 3-Amino-3-(3-chlorophenyl)-1-propanone, is dissolved in an inert solvent such as THF or ethanol in a reaction vessel under a controlled temperature.

  • A suitable reducing agent, like sodium borohydride or lithium aluminum hydride, is then slowly added to the solution.

  • The reaction mixture is stirred for a specified period, allowing the reduction of the ketone to a hydroxyl group to proceed to completion.

  • Upon completion, the reaction is quenched, typically by the careful addition of water.

  • The product is then extracted from the reaction mixture using an appropriate organic solvent.

  • The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Further purification can be achieved through techniques such as recrystallization or column chromatography.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Precursor [label="3-Amino-3-(3-chlorophenyl)-1-propanone\nin Inert Solvent"]; Reduction [label="Reduction with\nNaBH4 or LiAlH4"]; Quenching [label="Reaction Quenching\n(e.g., with Water)"]; Extraction [label="Solvent Extraction"]; Purification [label="Purification\n(e.g., Recrystallization)"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Precursor -> Reduction [label="Add Reducing Agent"]; Reduction -> Quenching [label="Completed Reaction"]; Quenching -> Extraction [label="Aqueous Workup"]; Extraction -> Purification [label="Crude Product"]; Purification -> Final_Product [label="Pure Product"]; } }

Caption: General synthesis workflow for this compound.

Potential Biological Activity and Mechanism of Action

It has been suggested that compounds with this structural motif may interact with molecular targets such as enzymes or receptors. The presence of amino and hydroxyl groups allows for the formation of hydrogen bonds and electrostatic interactions, which can influence the activity of target molecules. The chlorophenyl group may also play a role in the binding affinity and specificity of the compound.

Notably, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been synthesized and evaluated as potent sodium channel blockers for the treatment of ischemic stroke. These compounds exhibited neuroprotective activity in a rat model of middle cerebral artery occlusion. It is plausible that this compound could be investigated for similar activities due to its structural similarities.

dot graph Potential_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target [label="Potential Molecular Target\n(e.g., Enzyme, Receptor, Ion Channel)"]; Signaling [label="Modulation of\nSignaling Pathway"]; Effect [label="Biological Effect\n(e.g., Neuroprotection)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Target [label="Binding"]; Target -> Signaling [label="Altered Activity"]; Signaling -> Effect [label="Downstream Consequences"]; } }

Caption: Postulated mechanism of action for this compound.

Toxicological and Safety Information

Comprehensive toxicological data, such as LD50 or LC50 values, for this compound are not available in published literature. However, safety data for the isomeric compound, 3-Amino-3-(4-chlorophenyl)-1-propanol (CAS 68208-26-4), provides some insight into the potential hazards.

Table 2: Hazard Statements for 3-Amino-3-(4-chlorophenyl)-1-propanol

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Ecological and Regulatory Information

There is currently no available data on the ecological impact or environmental fate of this compound. Similarly, specific regulatory information, such as registration under REACH or other international chemical inventories, for this particular CAS number has not been identified. As a compound intended for research and development purposes, it should be handled and disposed of in accordance with local regulations for chemical waste.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex molecules, possibly for the pharmaceutical industry. While detailed biological and toxicological data are scarce, its structural similarity to compounds with known neuroprotective and sodium channel blocking activities suggests a potential area for future research. Researchers and drug development professionals should proceed with appropriate safety precautions, acknowledging the current lack of comprehensive data for this compound.

References

An In-depth Technical Guide to 3-Amino-3-(3-chlorophenyl)propan-1-ol: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol that has garnered interest as a structural motif in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this compound and its derivatives. While the specific initial synthesis of this compound is not extensively documented in readily available literature, its chemical lineage is closely tied to the broader exploration of 3-amino-3-arylpropan-1-ol scaffolds. These compounds have been investigated for a range of pharmacological activities, particularly those targeting the central nervous system. This guide will detail the known synthetic routes, summarize key physicochemical properties, and explore the therapeutic potential of related compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction and Physicochemical Properties

This compound, with the CAS registry number 68208-25-3, belongs to the class of β-amino alcohols. The presence of a chlorine atom at the meta position of the phenyl ring, combined with the amino and hydroxyl functional groups, imparts specific physicochemical characteristics that are relevant to its potential biological activity and use as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂ClNOAK Scientific[1]
Molecular Weight 185.65 g/mol AK Scientific[1]
CAS Number 68208-25-3AK Scientific[1]

Historical Context and Discovery

The precise first synthesis of this compound is not clearly documented in seminal, standalone publications. However, the exploration of the broader class of 3-amino-1-aryl-propanols dates back to at least the late 1970s. A 1978 study published in Arzneimittelforschung detailed the synthesis and pharmacological evaluation of a series of 3-tertiary amino-1-aryloxy- or 1-aryl-propanes and -propan-2-ols.[2] This research highlighted the significant influence of substituents on the aryl ring on the compounds' biological activities, noting that meta- and para-substituted derivatives primarily affected the central nervous system (CNS), while ortho-substituted compounds tended to exhibit more pronounced hypotensive activity.[2]

The investigation into compounds with the 3-amino-3-arylpropan-1-ol backbone has continued, with a focus on their potential as therapeutic agents. These scaffolds are recognized as important intermediates in the synthesis of various pharmaceuticals.

Synthesis and Experimental Protocols

Several synthetic strategies can be employed for the preparation of this compound and its analogs. These methods often involve the reduction of a corresponding ketone or the asymmetric synthesis to yield specific stereoisomers.

General Synthetic Approach: Reduction of a β-Aminoketone

A common method for the synthesis of β-amino alcohols is the reduction of the corresponding β-aminoketone. This precursor can be synthesized via a Mannich-type reaction.

Experimental Workflow: General Synthesis via β-Aminoketone Reduction

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction A 3'-Chloroacetophenone D β-Amino-3'-chloropropiophenone A->D B Formaldehyde B->D C Amine (e.g., ammonia or a primary amine) C->D E β-Amino-3'-chloropropiophenone G This compound E->G F Reducing Agent (e.g., NaBH₄) F->G

Caption: General synthetic workflow for this compound.

Detailed Protocol (Hypothetical based on standard procedures):

  • Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (Mannich Reaction): To a solution of 3'-chloroacetophenone (1 eq) in ethanol, paraformaldehyde (1.2 eq) and ammonium chloride (1.2 eq) are added. The mixture is refluxed for 2-4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried to yield the β-aminoketone hydrochloride.

  • Reduction to this compound: The 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1 eq) is dissolved in methanol. Sodium borohydride (1.5 eq) is added portion-wise at 0-5 °C. The reaction is stirred at room temperature for 3-5 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.

Asymmetric Synthesis

The synthesis of specific enantiomers, such as (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol (CAS 1212999-20-6), is crucial for pharmacological studies as different stereoisomers can exhibit distinct biological activities and metabolic profiles.[3] Asymmetric synthesis can be achieved through various methods, including the use of chiral catalysts or enzymes.

One documented approach for a related compound, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, involves a biosynthesis method utilizing a transaminase enzyme.[4]

Experimental Workflow: Biosynthesis of a Chiral Amino Alcohol

G A 1-(3-Chlorophenyl)-3-hydroxypropan-1-one B Transaminase Enzyme A->B D (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol B->D C Amine Donor C->B

Caption: Enzymatic synthesis of a chiral 3-amino-3-arylpropan-1-ol.

Detailed Protocol (Adapted from a related biosynthesis):

A reaction mixture containing 1-(3-chlorophenyl)-3-hydroxypropan-1-one, a suitable amine donor (e.g., isopropylamine), and a specific transaminase enzyme in a buffered aqueous solution is incubated at a controlled temperature and pH. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent, and the chiral purity (enantiomeric excess) is determined by chiral HPLC.

Pharmacological Potential and Structure-Activity Relationships

While specific pharmacological data for this compound is not abundant in public literature, the broader class of 3-amino-3-arylpropan-1-ols has been explored for various therapeutic applications. As suggested by early research, the substitution pattern on the phenyl ring is a key determinant of the pharmacological profile.[2] The presence of a halogen, such as chlorine, can influence properties like metabolic stability and receptor binding affinity.

Derivatives of this scaffold have been investigated for their potential as:

  • Antidepressants: By acting on monoamine transporters.

  • Antimalarial agents. [5][6]

  • Anticonvulsants.

The amino and hydroxyl groups are critical for forming hydrogen bonds with biological targets, while the 3-chlorophenyl moiety can engage in hydrophobic and van der Waals interactions within receptor binding pockets.

Conclusion

This compound represents a valuable chemical entity within the broader class of β-amino alcohols. While its specific history is intertwined with the general exploration of 3-amino-3-arylpropan-1-ol derivatives, its structural features make it a compelling building block for the synthesis of novel therapeutic agents. This guide has provided an overview of its known properties, historical context, and synthetic methodologies. Further research into the specific biological activities of its enantiomers and their interactions with various pharmacological targets is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and workflows presented herein offer a foundation for researchers to build upon in their drug discovery and development endeavors.

References

preliminary biological activity of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Biological Activity of 3-Amino-3-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol whose biological activities are not yet extensively documented in publicly available literature. However, its structural similarity to known pharmacologically active β-amino alcohols suggests several potential areas of biological activity.[1][2][3] This guide synthesizes information from related compounds to propose potential biological activities, outlines detailed experimental protocols to test these hypotheses, and provides a framework for the preliminary investigation of this compound. The structural features of this compound, specifically the β-amino alcohol backbone and the 3-chlorophenyl moiety, are common in molecules targeting the central nervous system and in inhibitors of key signaling pathways.

Potential Biological Activities based on Structural Analogs

Based on the structure of this compound, several potential biological activities can be inferred from studies on analogous compounds.

Monoamine Oxidase (MAO) Inhibition

The phenethylamine scaffold, of which this compound is a derivative, is a classic feature of compounds that interact with monoamine transporters and enzymes. Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[4][5] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases.[4][5][6] The presence of the amino group and the aromatic ring in this compound makes it a candidate for investigation as a MAO inhibitor.

Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer.[9][10] Notably, analogs of this compound are used as intermediates in the synthesis of Akt inhibitors.[11] This suggests that the parent compound itself, or its derivatives, might interact with components of the PI3K/Akt pathway.

Cytotoxic Activity

As a preliminary screening for any compound with potential therapeutic applications, assessing its cytotoxicity is essential.[12] Many small organic molecules exhibit cytotoxic effects at certain concentrations. Evaluating the cytotoxicity of this compound against various cell lines would provide a baseline understanding of its potential as an anti-proliferative agent or its general toxicity profile.

Antimicrobial Activity

β-amino alcohols are known to possess a range of biological activities, including antimicrobial effects.[1] The structural features of this compound warrant an investigation into its potential to inhibit the growth of or kill various bacterial and fungal strains.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the proposed biological activities of this compound. These tables are for illustrative purposes to guide researchers in presenting their findings.

Table 1: Hypothetical Monoamine Oxidase Inhibition Data

CompoundTargetIC₅₀ (nM) [a]Inhibition Type
This compoundhMAO-A150Competitive
This compoundhMAO-B850Competitive
Clorgyline (Control)hMAO-A3Irreversible
Selegiline (Control)hMAO-B10Irreversible

[a] IC₅₀: Half-maximal inhibitory concentration.

Table 2: Hypothetical Cytotoxicity Data

Cell LineCompoundIC₅₀ (µM) [b]Assay Type
HeLaThis compound25.5MTT
SH-SY5YThis compound42.1MTT
Doxorubicin (Control)HeLa0.8MTT

[b] IC₅₀: Half-maximal inhibitory concentration.

Table 3: Hypothetical Antimicrobial Activity Data

MicroorganismCompoundMIC (µg/mL) [c]MBC (µg/mL) [d]
Staphylococcus aureusThis compound64128
Escherichia coliThis compound128>256
Vancomycin (Control)Staphylococcus aureus12
Ciprofloxacin (Control)Escherichia coli0.0150.03

[c] MIC: Minimum Inhibitory Concentration.[13][14] [d] MBC: Minimum Bactericidal Concentration.[13][15][16]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-amino alcohols is the reduction of the corresponding β-amino ketone.[17]

  • Starting Material: 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride.

  • Reduction: Dissolve the starting material in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, such as sodium borohydride, portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorescence-based assay can be used to determine the inhibitory activity against MAO-A and MAO-B.[18]

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for both MAO-A and MAO-B.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Procedure: a. In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme. b. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the kynuramine substrate. d. Measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) every 2 minutes for 30 minutes. e. The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][19]

  • Cell Seeding: Seed cells (e.g., HeLa, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value.

The LDH assay measures the release of lactate dehydrogenase from damaged cells.[12][20]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture (as per the manufacturer's kit instructions).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[12]

Antimicrobial Activity Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][21]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microorganism suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

The MBC is the lowest concentration that kills 99.9% of the initial bacterial population.[15][16][21]

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Visualizations

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment & Activation PDK1 PDK1 PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylation & Regulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Survival Cell Survival, Growth, Proliferation Downstream->Survival Promotes Cytotoxicity_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt collect_sup Collect Supernatant incubate2->collect_sup incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_mtt Read Absorbance (570 nm) dissolve->read_mtt analyze Data Analysis (Calculate IC₅₀) read_mtt->analyze add_ldh Add LDH Reagent collect_sup->add_ldh incubate_ldh Incubate 30 min add_ldh->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh read_ldh->analyze Antimicrobial_Flow start Start prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate determine_mic Determine MIC (No Visible Growth) incubate->determine_mic subculture Subculture from Wells with No Growth determine_mic->subculture plate_agar Plate on Compound-Free Agar subculture->plate_agar incubate_agar Incubate 24h at 37°C plate_agar->incubate_agar determine_mbc Determine MBC (No Colony Growth) incubate_agar->determine_mbc end End determine_mbc->end

References

The Pharmacological Potential of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Phenylpropanolamine Analog for Neurological and Metabolic Research

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological properties of the synthetic compound 3-Amino-3-(3-chlorophenyl)propan-1-ol. As a member of the phenylpropanolamine class of compounds, which are known to interact with various biogenic amine systems, this molecule holds promise for researchers and scientists in the fields of neuroscience, pharmacology, and drug development. While specific experimental data for this 3-chloro isomer is limited in publicly available literature, this document extrapolates its potential activities based on the well-established pharmacology of structurally related analogs. This guide outlines its potential mechanisms of action, summarizes prospective quantitative data in a structured format, provides detailed experimental protocols for its pharmacological evaluation, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction

Phenylpropanolamines are a class of sympathomimetic agents that share a common phenethylamine skeleton.[1] These compounds are known to exert their effects by interacting with adrenergic receptors and monoamine transporters, thereby modulating the levels of key neurotransmitters such as norepinephrine, dopamine, and serotonin.[2][3] The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of these compounds for their molecular targets. The presence of a chlorine atom at the meta-position of the phenyl ring in this compound suggests the potential for unique pharmacological properties compared to its unsubstituted or otherwise substituted counterparts. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific analog.

Potential Pharmacological Profile

Based on the known activities of related phenylpropanolamine compounds, this compound is hypothesized to interact with several key targets within the central and peripheral nervous systems.

Monoamine Transporter Inhibition

A primary mechanism of action for many phenylpropanolamine derivatives is the inhibition of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[2] Inhibition of these transporters leads to an increase in the synaptic concentration of their respective neurotransmitters, a mechanism underlying the therapeutic effects of many antidepressant and stimulant medications. It is plausible that this compound exhibits inhibitory activity at one or more of these transporters. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share a similar structural backbone, were found to be potent norepinephrine reuptake inhibitors.[4] Another study on 3-(arylamino)-3-phenylpropan-2-olamines showed that these compounds could act as dual norepinephrine and serotonin reuptake inhibitors with minimal affinity for the dopamine transporter.[5]

Adrenergic Receptor Modulation

Phenylpropanolamine itself acts as an agonist at alpha- and beta-adrenergic receptors.[3] This interaction contributes to its sympathomimetic effects, such as vasoconstriction and nasal decongestion.[3] However, some studies suggest that for significant beta-adrenoceptor agonist activity, phenolic substitution on the phenyl ring is required.[6] Therefore, while an interaction with adrenergic receptors is possible, the specific nature of this interaction (agonist vs. antagonist) and its potency would need to be experimentally determined. The anorectic action of phenylpropanolamine has been linked to the activation of alpha-1 adrenoceptors and D1-dopaminergic neurotransmission.[7]

Monoamine Oxidase (MAO) Inhibition

Phenylpropanolamine has been shown to be a competitive and reversible inhibitor of both MAO-A and MAO-B in vitro.[8] Monoamine oxidases are key enzymes in the degradation of monoamine neurotransmitters.[9] Inhibition of MAO can lead to increased levels of these neurotransmitters and is a mechanism of action for certain antidepressant and anti-Parkinsonian drugs.[10] The potential for this compound to inhibit MAO should be considered in its pharmacological evaluation.

Quantitative Data Summary

While specific experimental data for this compound is not currently available, the following tables provide a template for summarizing key quantitative parameters that should be determined experimentally. Data for representative reference compounds are included for comparative purposes.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Kᵢ, nM)

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
This compound Data to be determinedData to be determinedData to be determined
Sertraline (SSRI)0.58[11]--
Desipramine (NRI)-2.7–6.5[12]-
GBR-12909 (DRI)>10,000500 - 10001 - 5[13]
Cocaine (SNDRI)200 - 500200 - 400100 - 300[13]

Table 2: In Vitro Monoamine Oxidase Inhibition (Kᵢ, µM)

CompoundMAO-A Kᵢ (µM)MAO-B Kᵢ (µM)
This compound Data to be determinedData to be determined
Phenylpropanolamine150[8]800[8]
Clorgyline (MAO-A inhibitor)--
Selegiline (MAO-B inhibitor)--

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)

This protocol describes a filtration-based competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for monoamine transporters.

Materials:

  • Membrane Preparations: Membranes from cells stably expressing human SERT, NET, or DAT (e.g., HEK293 cells).

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55.[11]

    • For NET: [³H]-Nisoxetine.[14]

    • For DAT: [³H]-WIN 35,428.[13]

  • Test Compound: this compound.

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., Sertraline for SERT, Desipramine for NET, GBR-12909 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[15]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]

  • Non-specific Binding Control: A high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).[15]

  • 96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer. Dilute the radioligand in assay buffer to a final concentration at or below its Kd.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of a non-radiolabeled inhibitor.

    • Competitive Binding: Contains membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[15]

  • Harvesting: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.[13]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Radioactivity Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of a test compound against MAO-A and MAO-B.

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.[16]

  • Substrate: Kynuramine or Tyramine.[16][17]

  • Test Compound: this compound.

  • Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[18]

  • Assay Buffer: As specified by the assay kit manufacturer (e.g., MAO Assay Buffer).[18]

  • Developer/Probe: To detect H₂O₂, a byproduct of the MAO reaction.[18]

  • 96-well black, flat-bottom plates and a fluorescence microplate reader.

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Add the developer/probe solution.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic or endpoint mode at a specified temperature.[18]

  • Data Analysis:

    • Calculate the percentage of MAO activity at each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression.

Visualizations

Signaling Pathways and Mechanisms of Action

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH VMAT2 VMAT2 Norepinephrine->VMAT2 MAO MAO Norepinephrine->MAO Degradation Vesicle Synaptic Vesicle VMAT2->Vesicle NE_released Norepinephrine Vesicle->NE_released Release Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor Binding NET NET NE_released->NET Reuptake Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling NET->Norepinephrine Compound 3-Amino-3-(3-chlorophenyl) propan-1-ol Compound->MAO Inhibition Compound->Adrenergic_Receptor Modulation? Compound->NET Inhibition

Caption: Potential mechanisms of action in a noradrenergic synapse.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacological Profiling cluster_analysis Data Analysis & Interpretation cluster_invivo In Vivo Evaluation (Future Work) Synthesis Synthesis of 3-Amino-3- (3-chlorophenyl)propan-1-ol QC Purity & Structural Analysis (NMR, MS, HPLC) Synthesis->QC Binding_Assays Monoamine Transporter Binding Assays (SERT, NET, DAT) QC->Binding_Assays MAO_Assay Monoamine Oxidase Inhibition Assay (MAO-A, MAO-B) QC->MAO_Assay Receptor_Assay Adrenergic Receptor Binding/Functional Assays QC->Receptor_Assay Data_Analysis Determination of Kᵢ and IC₅₀ values Binding_Assays->Data_Analysis MAO_Assay->Data_Analysis Receptor_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR PK_Studies Pharmacokinetic Studies SAR->PK_Studies PD_Models Pharmacodynamic Models (e.g., behavioral assays) PK_Studies->PD_Models

Caption: A generalized workflow for the pharmacological evaluation.

Conclusion

This compound represents an intriguing molecule for pharmacological investigation. Based on its structural similarity to known psychoactive compounds, it is a promising candidate for exhibiting activity at monoamine transporters and potentially at adrenergic receptors and monoamine oxidase. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to systematically evaluate its pharmacological profile. Further in-depth studies are warranted to elucidate its specific mechanisms of action, potency, and selectivity, which will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological or metabolic disorders.

References

Spectroscopic Characterization of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document presents a detailed analysis of a close structural analogue, 3-Amino-3-phenylpropan-1-ol . The principles and methodologies outlined here are directly applicable to the target molecule and serve as a valuable resource for its synthesis, identification, and quality control. This guide includes tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a visual workflow for the analytical process, designed to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Its structural features, including a chiral center, an amino group, a hydroxyl group, and a substituted aromatic ring, make it an interesting scaffold for the design of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for any downstream applications. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide offers a foundational understanding of the expected spectroscopic properties of this compound by examining the available data for its non-chlorinated analogue, 3-Amino-3-phenylpropan-1-ol.

Spectroscopic Data

The following sections present the spectroscopic data for 3-Amino-3-phenylpropan-1-ol. These data are compiled from various sources and are presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Amino-3-phenylpropan-1-ol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons (C₆H₅)
4.05t1HCH-OH
3.65t2HCH₂-OH
2.80 - 3.00m2HCH₂-N
1.70 - 1.90m2HCH₂
2.50 (broad s)s3HNH₂, OH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for 3-Amino-3-phenylpropan-1-ol

Chemical Shift (δ) ppmAssignment
144.5Aromatic C (quaternary)
128.5Aromatic CH
127.0Aromatic CH
126.0Aromatic CH
61.0CH₂-OH
52.0CH-NH₂
40.5CH₂

Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 3-Amino-3-phenylpropan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3200Strong, BroadO-H and N-H stretching
3030MediumAromatic C-H stretching
2940, 2870MediumAliphatic C-H stretching
1600, 1495, 1450Medium to WeakAromatic C=C stretching
1050StrongC-O stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for 3-Amino-3-phenylpropan-1-ol

m/zInterpretation
151[M]⁺ (Molecular Ion)
134[M - NH₃]⁺
120[M - CH₂OH]⁺
106[C₆H₅CHNH₂]⁺
77[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aminopropanol derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals and determine their multiplicities.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR setup.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mass spectrometer's ionization source.

Data Acquisition:

  • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and inducing fragmentation to analyze the resulting product ions.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Purified Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure Data_Integration_Logic Start Spectroscopic Data NMR NMR Data (Connectivity) Start->NMR IR IR Data (Functional Groups) Start->IR MS MS Data (Molecular Weight, Formula) Start->MS Proposed Proposed Structure NMR->Proposed IR->Proposed MS->Proposed Confirmed Confirmed Structure Proposed->Confirmed Consistent?

An In-depth Technical Guide on the Safety and Handling of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 3-Amino-3-(3-chlorophenyl)propan-1-ol is a chemical for research and development purposes and should be handled only by trained professionals. The information provided herein is compiled from available data on this compound and its structural analogs. Specific experimental data for this compound is limited, and therefore, this guide incorporates data from related compounds and standardized protocols. All users should conduct their own risk assessments before use.

Introduction

This compound (CAS No. 68208-25-3) is a chiral amino alcohol and a derivative of phenylpropanolamine.[1][2] Its structure, featuring a chlorophenyl group, suggests its potential as an intermediate in the synthesis of pharmacologically active compounds.[1] The presence of amino and hydroxyl functional groups, along with the chlorinated aromatic ring, indicates that the molecule may interact with various biological targets.[3] This guide provides a comprehensive overview of the available safety and handling information, physicochemical properties, and potential biological activities to ensure its responsible use in a research and development setting.

Physicochemical and Toxicological Data

Quantitative experimental data for this compound is not extensively available in the public domain. The following tables summarize the known data for the target compound and its structural isomers (2-chloro and 4-chloro analogs) to provide an estimated profile.

Table 1: Physicochemical Properties of Chlorophenyl-aminopropanol Analogs

Property3-Amino-3-(2-chlorophenyl)propan-1-olThis compound3-Amino-3-(4-chlorophenyl)propan-1-ol
CAS Number 21464-51-7[4]68208-25-3[1][2][5]68208-26-4[3]
Molecular Formula C₉H₁₂ClNO[4]C₉H₁₂ClNO[2][5]C₉H₁₂ClNO[3]
Molecular Weight 185.65 g/mol [4]185.65 g/mol [2][5]185.65 g/mol [3]
Appearance Data Not AvailableData Not AvailableWhite to yellow crystalline solid[3]
Melting Point Data Not AvailableData Not Available53–56°C[3]
Boiling Point Data Not AvailableData Not Available327.9°C at 760 mmHg[6]
Density Data Not AvailableData Not Available1.216 g/cm³[3][6]
Flash Point Data Not AvailableData Not Available152.1°C[6]
Predicted pKa Data Not AvailableData Not Available14.87 ± 0.10[6]

Table 2: Summary of Hazard Classifications for Chlorophenyl-aminopropanol Analogs

Hazard StatementDescriptionGHS ClassificationSource
H302Harmful if swallowedAcute toxicity, oral (Category 4)[4][7]
H315Causes skin irritationSkin corrosion/irritation (Category 2)[4][7]
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[4][7]
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)[4]
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation[4][7]

Note: These classifications are based on analogs and should be considered provisional for this compound until specific data is available.

Safety and Handling Protocols

Given its classification as a potentially hazardous substance and its role as a pharmaceutical intermediate, this compound should be handled with the precautions appropriate for a potent compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or protective suit to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Storage and Handling
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Handling: Avoid creating dust or aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

The following are standardized methodologies for assessing the key toxicological endpoints for a novel chemical like this compound.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol describes the Acute Toxic Class Method, a stepwise procedure to estimate the acute oral toxicity.

  • Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) from a single strain.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared shortly before administration.

  • Administration: Administer a single oral dose by gavage. The volume should typically not exceed 1 mL/100g of body weight.

  • Procedure:

    • Start with a group of 3 animals at a starting dose level (e.g., 300 mg/kg, or 2000 mg/kg if low toxicity is expected).

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first group determines the dose for the next group of 3 animals (either a higher or lower dose from the fixed series: 5, 50, 300, 2000 mg/kg).

    • The substance is classified based on the number of mortalities observed at specific dose levels.

  • Observations: Record mortality, body weight changes, and all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) and their time of onset, duration, and severity.

In Vitro Skin Irritation Test (Adapted from OECD Guideline 439)

This protocol uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

  • Test System: Utilize a validated RhE tissue model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • Apply a small amount (e.g., 25 µL liquid or 25 mg solid) of the test substance topically to the surface of the RhE tissue.

    • Expose the tissue to the substance for a defined period (e.g., 60 minutes) at 37°C.

    • After exposure, thoroughly rinse the tissue to remove the test substance.

    • Incubate the tissue for a post-exposure period (e.g., 42 hours).

  • Viability Assessment:

    • Assess cell viability using the MTT assay. Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells will reduce the yellow MTT to a purple formazan salt.

    • Extract the formazan and measure its absorbance spectrophotometrically.

  • Data Interpretation:

    • Calculate the percentage of viability relative to negative controls.

    • If the mean tissue viability is ≤ 50%, the substance is classified as a skin irritant (UN GHS Category 2).

Potential Biological Activity and Signaling Pathways

  • GABA Receptor Modulation: The structurally similar compound baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is a potent agonist for the GABAB receptor.[8] Other phenyl alcohol amides with a p-chloro substitution have shown potential as GABAB receptor antagonists.[9] This suggests that this compound could potentially interact with the GABAergic system.

  • Sodium Channel Blocking: A series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been identified as potent sodium channel blockers.[10] Voltage-gated sodium channels are critical for neuronal excitability, and their modulation can have significant physiological effects.[11]

  • Monoamine Reuptake Inhibition: Clemeprol, a 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol, is known as a serotonin–norepinephrine reuptake inhibitor (SNRI).[12] Gamma-amino alcohols are a known structural class for monoamine reuptake inhibitors.[9] Inhibition of serotonin, norepinephrine, and/or dopamine reuptake is a common mechanism for antidepressants and other CNS-acting drugs.[10][13]

Given these possibilities, a logical starting point for investigating the mechanism of action would be to screen the compound for activity at GABA receptors, voltage-gated sodium channels, and monoamine transporters.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial safety assessment and handling of a novel compound like this compound.

G cluster_0 Initial Assessment & Handling cluster_1 In Vitro & In Silico Testing cluster_2 In Vivo Testing (If Required) compound Compound Reception (this compound) lit_review Literature & Analog Data Review compound->lit_review sds_prep Prepare Internal Safety Data Sheet lit_review->sds_prep ppe_protocol Define PPE & Handling Protocols sds_prep->ppe_protocol storage Segregated Storage ppe_protocol->storage in_silico In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) storage->in_silico skin_irritation In Vitro Skin Irritation (OECD 439) in_silico->skin_irritation eye_irritation In Vitro Eye Irritation (e.g., OECD 492) skin_irritation->eye_irritation mutagenicity Ames Test (OECD 471) eye_irritation->mutagenicity acute_oral Acute Oral Toxicity (OECD 423) mutagenicity->acute_oral risk_assessment Full Risk Assessment & Classification acute_oral->risk_assessment G Hypothetical Interaction with GABA-B Receptor Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron compound 3-Amino-3- (3-chlorophenyl)propan-1-ol gabab_pre GABA-B Receptor (Autoreceptor) compound->gabab_pre ? ca_channel Ca²+ Channel gabab_pre->ca_channel Inhibits vesicle GABA Vesicle ca_channel->vesicle Blocks Release gabab_post GABA-B Receptor g_protein G-protein gabab_post->g_protein Activates k_channel K+ Channel g_protein->k_channel Opens ac Adenylate Cyclase g_protein->ac Inhibits hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) k_channel->hyperpolarization K+ Efflux camp cAMP ac->camp synaptic_gaba GABA synaptic_gaba->gabab_post

References

Theoretical and Experimental Insights into 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a chiral amino alcohol that serves as a critical building block in the synthesis of advanced therapeutic agents. This document details its physicochemical properties, outlines established and putative synthesis protocols, and explores its biological significance as a precursor to the MET kinase inhibitor, capmatinib. Particular focus is placed on the theoretical underpinnings of its structure and reactivity, as well as the pharmacological rationale for its use in the development of targeted cancer therapies.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a chiral center, an amino group, and a halogenated phenyl ring, make it a versatile synthon for the creation of complex molecular architectures. The primary driver for the heightened interest in this molecule is its role as a key intermediate in the synthesis of capmatinib, a potent and selective inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase. Aberrant MET signaling is a known driver in various human cancers, particularly non-small cell lung cancer (NSCLC), making targeted inhibitors like capmatinib a cornerstone of modern precision oncology.[1][2] This guide will delve into the known characteristics of this compound and the broader context of its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyThis compound(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol3-Amino-3-(2-chlorophenyl)propan-1-ol
CAS Number 68208-25-3886061-26-31213362-28-721464-51-7
Molecular Formula C₉H₁₂ClNOC₉H₁₂ClNOC₉H₁₂ClNOC₉H₁₂ClNO
Molecular Weight 185.65 g/mol 185.65 g/mol 185.65 g/mol 185.65 g/mol
Appearance Not specifiedWhite to yellow solidSolidNot specified
Melting Point Not specified53-56 °CNot specifiedNot specified
Boiling Point Not specified327.9 °C at 760 mmHgNot specifiedNot specified
Density Not specified1.216 g/cm³Not specifiedNot specified

Data compiled from various chemical supplier and database sources.

Theoretical Studies and Computational Analysis

While specific computational studies on this compound are not extensively available in public literature, we can infer its theoretical characteristics based on analyses of structurally similar phenylpropanolamine derivatives.

3.1. Molecular Structure and Electronic Properties

Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding the molecular geometry, electronic structure, and reactivity of organic molecules. For a molecule like this compound, DFT calculations would likely reveal the influence of the chlorine substituent on the electron distribution of the phenyl ring. The electronegative chlorine atom would induce a dipole moment and affect the molecule's overall polarity.

The amino and hydroxyl groups are key features for molecular interactions, capable of forming hydrogen bonds which are crucial for its role as a synthetic intermediate and for potential biological activity.[3] Molecular electrostatic potential (MEP) mapping would likely highlight the electron-rich regions around the nitrogen and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors, while the hydrogens of the amino and hydroxyl groups would be hydrogen bond donors.

3.2. Conformational Analysis

The propanol backbone allows for significant conformational flexibility. Theoretical studies on related amino alcohols often focus on identifying the most stable conformers in different environments (gas phase vs. solution). These studies are critical for understanding how the molecule might interact with other reactants or bind to a biological target. The relative orientation of the phenyl, amino, and hydroxyl groups is a key determinant of the molecule's shape and reactivity.

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues can be achieved through various synthetic routes. A common and effective strategy involves the reduction of a corresponding β-nitroalcohol or β-aminoketone.

4.1. General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3-amino-3-phenylpropan-1-ol derivatives.

G General Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Substituted Benzaldehyde Substituted Benzaldehyde β-Nitrostyrene Derivative β-Nitrostyrene Derivative Substituted Benzaldehyde->β-Nitrostyrene Derivative Henry Reaction Nitromethane Nitromethane Nitromethane->β-Nitrostyrene Derivative β-Nitroalcohol Derivative β-Nitroalcohol Derivative β-Nitrostyrene Derivative->β-Nitroalcohol Derivative Reduction of Alkene This compound This compound β-Nitroalcohol Derivative->this compound Reduction of Nitro Group

Caption: Generalized workflow for the synthesis of 3-amino-3-phenylpropan-1-ol derivatives.

4.2. Detailed Experimental Protocol: Reduction of a β-Nitroalcohol

This protocol is a representative method for the synthesis of chiral β-aminoalcohols from their corresponding β-nitroalcohols.

Materials:

  • β-Nitroalcohol precursor (e.g., 1-(3-chlorophenyl)-2-nitropropan-1-ol)

  • Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic hydrogenation with Raney Nickel or Palladium on carbon)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Deionized water

  • Acid for workup (e.g., Hydrochloric acid)

  • Base for neutralization (e.g., Sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the β-nitroalcohol precursor in the anhydrous solvent under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent to the solution. For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere in the presence of the catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or an appropriate quenching agent at 0 °C.

  • Workup: If an acid or base was used, neutralize the reaction mixture. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Reducing agents can be highly reactive and should be handled with care.

Biological Significance and Pharmacological Context

The primary importance of this compound lies in its role as a precursor to capmatinib.

5.1. Capmatinib and MET Kinase Inhibition

Capmatinib is a highly selective inhibitor of the MET receptor tyrosine kinase.[4][5] The MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[1] In several cancers, aberrant activation of MET, often through genetic alterations like MET exon 14 skipping mutations, leads to uncontrolled cell growth and tumor progression.[2][6]

5.2. The MET Signaling Pathway

Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[4] The key pathways affected include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT pathway, and the STAT3 pathway. By blocking these pathways, capmatinib effectively halts the proliferation and survival of MET-dependent cancer cells.[1]

G Capmatinib's Inhibition of the MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds and Activates RAS RAS MET Receptor->RAS PI3K PI3K MET Receptor->PI3K STAT3 STAT3 MET Receptor->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT AKT->Gene Transcription STAT3->Gene Transcription Capmatinib Capmatinib Capmatinib->MET Receptor Inhibits Cell Proliferation, Survival, Migration Cell Proliferation, Survival, Migration Gene Transcription->Cell Proliferation, Survival, Migration

Caption: Capmatinib inhibits the MET receptor, blocking downstream signaling pathways.

Conclusion

This compound represents a pivotal molecule in the synthesis of targeted anti-cancer therapies. Its well-defined physicochemical properties and established synthetic routes make it a valuable intermediate for pharmaceutical manufacturing. Understanding its theoretical and electronic properties through computational analysis can further aid in the design of more efficient synthetic pathways and potentially novel derivatives with enhanced pharmacological profiles. The ultimate biological relevance of this compound is intrinsically linked to its role as a precursor to capmatinib, a drug that exemplifies the success of targeting specific oncogenic drivers in cancer treatment. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development, highlighting the critical interplay between fundamental chemistry and clinical application.

References

An In-depth Technical Guide on 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 3-Amino-3-(3-chlorophenyl)propan-1-ol is limited. This document provides a comprehensive overview based on available data for the compound and its structural analogs, highlighting its significance as a synthetic intermediate in medicinal chemistry.

Introduction

This compound is a chiral amino alcohol of significant interest in the field of medicinal chemistry. Its structure, featuring a chlorophenyl group, an amino group, and a primary alcohol, makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide summarizes the available knowledge on its synthesis, potential biological relevance based on analogous compounds, and its role as a key intermediate in the development of therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, the properties of its isomers and related compounds are available from various chemical suppliers.

PropertyValue (for related isomers/analogs)Source
Molecular Formula C₉H₁₂ClNOPubChem
Molecular Weight 185.65 g/mol PubChem
Appearance White to yellow solidCommercial Suppliers
Melting Point 53-56°C (for para-chloro isomer)Commercial Suppliers
Boiling Point 327.9°C (for para-chloro isomer)Commercial Suppliers
CAS Number 1212999-20-6 (for (S)-isomer)BLDpharm[1]

Synthesis and Experimental Protocols

General Synthesis of 3-Amino-3-arylpropan-1-ols

A common approach involves the reduction of the corresponding β-aminoketone or the reductive amination of a β-hydroxyketone.

Hypothetical Synthetic Workflow:

G cluster_0 Synthesis of this compound start 3-Chlorobenzaldehyde step1 Mannich Reaction with Acetone and Amine start->step1 1. Acetone, Amine, HCl intermediate1 3-Amino-1-(3-chlorophenyl)propan-1-one step1->intermediate1 step2 Reduction of Ketone intermediate1->step2 2. NaBH4 or H2/Catalyst product This compound step2->product

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Protocol for a Related Analog: Synthesis of 3-methylamino-1-phenyl-1-propanol

A method for the synthesis of a related compound, 3-methylamino-1-phenyl-1-propanol, involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid.[2]

Protocol:

  • A solution of 3-methylamino-1-phenyl-2-propen-1-one in glacial acetic acid is prepared.

  • Sodium borohydride is added portion-wise at a controlled temperature (e.g., 5-10°C).

  • The reaction mixture is stirred for a specified period at room temperature.

  • The reaction is quenched with an aqueous base (e.g., sodium hydroxide).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and the solvent is evaporated to yield the product.

Biological Activity and Potential Applications

Direct biological data for this compound is scarce. However, the biological activities of its structural analogs provide insights into its potential therapeutic applications.

Antidepressant Activity

A study on substituted 3-amino-1,1-diaryl-2-propanols identified compounds with potent antidepressant activity.[3] Specifically, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol was selected for further evaluation based on its activity in animal models of depression and reduced anticholinergic side effects compared to imipramine.[3] This suggests that the 3-chlorophenyl moiety is compatible with antidepressant activity in this class of compounds.

Opioid Receptor Ligands

Research on 3-amino-3-phenylpropionamide derivatives has shown that these compounds can exhibit high affinity for the mu-opioid receptor.[4] This indicates that the 3-amino-3-phenylpropan-1-ol scaffold could be a starting point for the development of novel opioid receptor modulators.

Antimalarial Potential

Several studies have highlighted the antimalarial activity of 1-aryl-3-substituted propanol derivatives and 2-amino-3-arylpropan-1-ols.[5][6][7] Some of these compounds have shown IC50 values in the low micromolar range against Plasmodium falciparum.[7] The mechanism of action is thought to involve the inhibition of ferriprotoporphyrin biocrystallization.[7]

Plausible Signaling Pathway Involvement (based on analogs):

G cluster_0 Potential Signaling Pathway Interactions compound 3-Amino-3-arylpropan-1-ol Analog receptor GPCR (e.g., Mu-Opioid Receptor) compound->receptor Binding transporter Neurotransmitter Transporter (e.g., SERT, NET) compound->transporter Inhibition downstream Downstream Signaling Cascade (e.g., cAMP modulation, Ion channel activity) receptor->downstream transporter->downstream response Physiological Response (e.g., Analgesia, Antidepressant effect) downstream->response

Caption: Plausible signaling pathways for 3-amino-3-arylpropan-1-ol analogs.

Role as a Synthetic Intermediate

The primary utility of this compound appears to be as an intermediate in the synthesis of more complex pharmaceutical agents. The para-chloro isomer, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, is a known intermediate in the synthesis of Capasitinib, an antitumor drug candidate.[8]

General Workflow for Drug Synthesis:

G cluster_0 Use as a Synthetic Intermediate start This compound step1 Functional Group Protection (e.g., Boc, Fmoc) start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Coupling with another moiety intermediate1->step2 intermediate2 Advanced Intermediate step2->intermediate2 step3 Deprotection and/or further modification intermediate2->step3 product Final Active Pharmaceutical Ingredient (API) step3->product

Caption: General workflow illustrating the use of the title compound as an intermediate.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While direct biological data on this specific molecule is limited, studies on its structural analogs suggest its potential for the development of drugs targeting the central nervous system, infectious diseases, and cancer. Its primary and well-established role is as a key intermediate in the synthesis of complex pharmaceutical compounds. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

References

Methodological & Application

synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol from 3-chlorophenyl acetone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable β-amino alcohol derivative. Molecules belonging to this class are significant chiral building blocks and are prevalent structural motifs in a wide range of biologically active compounds and pharmaceutical agents. The synthesis of such molecules with precise control over functional group placement is a key task in medicinal and organic chemistry.

This document provides a detailed protocol for a robust and logical synthesis of this compound. While the requested starting material is 3-chlorophenylacetone, a direct and efficient conversion to the target product is synthetically challenging due to significant differences in the carbon skeleton and the relative positions of the functional groups.

Therefore, we present a more practical and well-documented three-step synthetic route commencing from a logical precursor, 3-chlorobenzaldehyde . This pathway involves:

  • A Knoevenagel condensation to form the carbon backbone.

  • An Aza-Michael addition to introduce the amino group at the desired position.

  • A final reduction to yield the target amino alcohol.

This approach offers a reliable method for obtaining the desired product for research and development purposes.

Proposed Synthetic Pathway Overview

The recommended synthetic route from 3-chlorobenzaldehyde to this compound is a three-step process designed for efficiency and control.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Aza-Michael Addition cluster_step3 Step 3: Carboxylic Acid Reduction start 3-Chlorobenzaldehyde step1_product 3-(3-Chlorophenyl)acrylic acid start->step1_product Malonic Acid, Pyridine/Piperidine step2_product 3-Amino-3-(3-chlorophenyl)propanoic acid step1_product->step2_product Ammonia (aq.) final_product This compound step2_product->final_product 1. LiAlH4, THF 2. H2O Quench

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Knoevenagel Condensation of 3-Chlorobenzaldehyde

This protocol describes the synthesis of 3-(3-chlorophenyl)acrylic acid via a Knoevenagel-Doebner condensation.[1][2] This reaction extends the carbon chain and installs the required α,β-unsaturated acid functionality.

Materials:

  • 3-Chlorobenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine (optional, catalytic amount)

  • Toluene or Ethanol

  • Hydrochloric Acid (10% aqueous solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.5 eq).

  • Add a catalytic amount of piperidine (~0.05 eq).

  • Heat the reaction mixture to 80-90 °C (water bath) with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • After completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into an ice-cold 10% aqueous HCl solution. This will protonate the carboxylate and precipitate the product.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water to remove pyridine hydrochloride and unreacted malonic acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3-chlorophenyl)acrylic acid.

  • Dry the purified product under vacuum.

Step 2: Aza-Michael Addition of Ammonia

This protocol details the conjugate addition of ammonia to the α,β-unsaturated carboxylic acid to form the β-amino acid precursor.[3]

Materials:

  • 3-(3-Chlorophenyl)acrylic acid

  • Ammonium Hydroxide (28-30% aqueous solution)

  • Ethanol

  • Hydrochloric Acid (concentrated)

Procedure:

  • In a sealed pressure vessel, dissolve 3-(3-chlorophenyl)acrylic acid (1.0 eq) in a mixture of ethanol and concentrated ammonium hydroxide solution (a 1:1 ratio is a good starting point, using a large excess of ammonia).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in a minimal amount of hot deionized water.

  • Adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using dilute HCl or acetic acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid 3-amino-3-(3-chlorophenyl)propanoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 3: Reduction of β-Amino Acid to β-Amino Alcohol

This final step involves the reduction of the carboxylic acid functionality to a primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5][6]

Materials:

  • 3-Amino-3-(3-chlorophenyl)propanoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate, anhydrous (Na₂SO₄)

  • Ethyl Acetate

  • Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt) or Sodium Hydroxide (15%)

Procedure: CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere.

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in the reaction flask and cool to 0 °C using an ice bath.

  • In a separate flask, suspend the 3-amino-3-(3-chlorophenyl)propanoic acid (1.0 eq) in anhydrous THF.

  • Slowly add the amino acid suspension to the LiAlH₄ suspension via the addition funnel over 30-60 minutes. Vigorous hydrogen gas evolution will be observed.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture back to 0 °C.

  • Work-up (Fieser method): Quench the reaction by the slow, sequential, and careful dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a granular white precipitate (aluminum salts) forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Data Presentation: Summary of Synthesis

The following table summarizes the key parameters and expected outcomes for the proposed synthetic route. Yields are representative for these types of transformations and may vary based on scale and optimization.

StepReaction NameKey Reagents & SolventsTemperatureTypical TimeTypical Yield
1 Knoevenagel Condensation3-Chlorobenzaldehyde, Malonic Acid, Pyridine80-90 °C4-6 hours85-95%
2 Aza-Michael Addition3-(3-Chlorophenyl)acrylic acid, NH₄OH (aq.), EtOH100-120 °C12-24 hours50-70%
3 Carboxylic Acid Reduction3-Amino-3-(3-chlorophenyl)propanoic acid, LiAlH₄, THFReflux (66 °C)8-16 hours75-90%

References

Application Notes and Protocols: Enantioselective Synthesis of Chiral 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral 3-Amino-3-(3-chlorophenyl)propan-1-ol, a valuable chiral building block in pharmaceutical and organic synthesis. The presented methodology focuses on a robust and widely applicable strategy: the asymmetric reduction of a prochiral β-amino ketone precursor. This approach allows for the efficient establishment of the desired stereocenter with high enantioselectivity. The protocol described herein is based on established chemical methods utilizing a chiral catalyst. While biocatalytic methods also present a viable alternative, this note concentrates on a chemical approach amenable to broad laboratory application.

Introduction

Chiral 3-amino-3-arylpropan-1-ol derivatives are key structural motifs found in a variety of biologically active compounds and pharmaceutical agents. Their synthesis in enantiomerically pure form is of significant interest. The target molecule, this compound, possesses a stereogenic center at the C-3 position, making its asymmetric synthesis a critical challenge. Among the various strategies for obtaining enantiopure amino alcohols, the asymmetric reduction of prochiral ketones is a highly effective and straightforward method.[1][2] This can be achieved through chemical catalysis, employing chiral metal complexes, or through biocatalysis.[1][3][4][5] This protocol details a chemical approach involving the synthesis of the precursor, 3-amino-3-(3-chlorophenyl)propan-1-one, followed by its enantioselective reduction.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process commencing with the synthesis of the prochiral β-amino ketone from 3'-chloroacetophenone, followed by the key enantioselective reduction to yield the desired chiral amino alcohol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Prochiral β-Amino Ketone cluster_step2 Step 2: Enantioselective Reduction Start 3'-Chloroacetophenone Reagents1 Paraformaldehyde, Dimethylamine HCl, Conc. HCl Reaction1 Mannich Reaction Start->Reaction1 Reagents1->Reaction1 Intermediate 3-(Dimethylamino)-1-(3-chlorophenyl)propan-1-one (Mannich Base) Reaction1->Intermediate Deprotection Ammonolysis Intermediate->Deprotection Product1 3-Amino-1-(3-chlorophenyl)propan-1-one Deprotection->Product1 Reagents2 Chiral Catalyst (e.g., Ru-BINAP complex), H₂ or H-source Reaction2 Asymmetric Reduction Product1->Reaction2 Product1->Reaction2 Reagents2->Reaction2 Product2 Chiral this compound Reaction2->Product2

Figure 1: Overall workflow for the enantioselective synthesis of chiral this compound.

Data Presentation

The following table summarizes typical quantitative data expected from the enantioselective reduction of β-amino ketones using a chiral ruthenium catalyst, based on literature for analogous substrates.

Catalyst SystemSubstrate Conversion (%)Enantiomeric Excess (ee) (%)Isolated Yield (%)
(S)-RuCl₂[(p-cymene)(TsDPEN)]>9995 - >9985 - 95
(R)-RuCl₂[(p-cymene)(TsDPEN)]>9995 - >9985 - 95

Note: Data is representative and may vary based on specific reaction conditions and the exact substrate.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (Prochiral Ketone Precursor)

This protocol outlines the synthesis of the key intermediate, 3-amino-1-(3-chlorophenyl)propan-1-one, via a Mannich reaction followed by deprotection.

Materials:

  • 3'-Chloroacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ammonia solution

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Mannich Reaction:

    • To a 250 mL round-bottom flask, add 3'-chloroacetophenone (1 mole equivalent), paraformaldehyde (1.2 mole equivalents), and dimethylamine hydrochloride (1.1 mole equivalents).

    • Add ethanol as a solvent, followed by a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the Mannich base hydrochloride.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Deprotection (Ammonolysis):

    • The crude Mannich base hydrochloride is then subjected to ammonolysis to yield the primary amine. (This step can be complex and may require specific literature procedures for optimal results). A common approach involves treatment with an ammonia solution.

Protocol 2: Enantioselective Reduction of 3-Amino-1-(3-chlorophenyl)propan-1-one

This protocol details the asymmetric reduction of the prochiral β-amino ketone to the chiral amino alcohol using a chiral ruthenium catalyst.

Materials:

  • 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

  • (S)- or (R)-RuCl₂[(p-cymene)(TsDPEN)] (or another suitable chiral catalyst)

  • Formic acid/triethylamine azeotrope (as a hydrogen source)

  • Methanol or Isopropanol (solvent)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere, dissolve 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1 mole equivalent) and the chiral ruthenium catalyst (0.005-0.01 mole equivalent) in the chosen solvent (e.g., methanol).

    • Add the formic acid/triethylamine azeotrope (5 mole equivalents) to the mixture.

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the enantiomerically enriched this compound.

  • Characterization:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC analysis.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a decision-making process based on the desired enantiomer.

Logical_Relationship Start Desired Enantiomer of this compound Decision Select Chiral Catalyst Start->Decision S_Catalyst (S)-Catalyst (e.g., (S)-Ru-TsDPEN) Decision->S_Catalyst  For (S)-enantiomer R_Catalyst (R)-Catalyst (e.g., (R)-Ru-TsDPEN) Decision->R_Catalyst  For (R)-enantiomer S_Product (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol S_Catalyst->S_Product R_Product (R)-3-Amino-3-(3-chlorophenyl)propan-1-ol R_Catalyst->R_Product

Figure 2: Logical relationship for selecting the appropriate chiral catalyst to obtain the desired enantiomer.

Conclusion

The enantioselective synthesis of chiral this compound can be effectively achieved through the asymmetric reduction of its prochiral β-amino ketone precursor. The choice of a suitable chiral catalyst is crucial for obtaining high enantioselectivity. The protocols provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to produce this valuable chiral building block. It is important to note that reaction conditions may require optimization for specific laboratory settings and scales.

References

Application Notes and Protocols for the Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a valuable intermediate in pharmaceutical development. The described methodology focuses on a robust two-step synthetic route involving a Mannich reaction to form a β-aminoketone precursor, followed by its selective reduction to the target amino alcohol. This approach is a practical application of reductive amination principles.

Introduction

This compound is a chiral amino alcohol derivative. Such structures are key building blocks in the synthesis of various biologically active molecules. The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the β-aminoketone, 3-amino-1-(3-chlorophenyl)propan-1-one, via a Mannich reaction. The subsequent step is the selective reduction of the ketone functionality to a hydroxyl group, yielding the desired this compound. This final step is a targeted reductive amination of the ketone precursor.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a two-stage process:

  • Mannich Reaction: Synthesis of the β-aminoketone precursor.

  • Ketone Reduction: Selective reduction of the β-aminoketone to the corresponding amino alcohol.

G cluster_0 Stage 1: Mannich Reaction cluster_1 Stage 2: Ketone Reduction A 3'-Chloroacetophenone D 3-Amino-1-(3-chlorophenyl)propan-1-one (β-Aminoketone Precursor) A->D B Formaldehyde B->D C Ammonium Chloride C->D E 3-Amino-1-(3-chlorophenyl)propan-1-one G This compound (Final Product) E->G F Sodium Borohydride (NaBH4) F->G Reduction

Caption: Two-stage synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis. Please note that the yields are representative and can vary based on reaction scale and purification efficiency.

StepReactionReactantsKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1Mannich Reaction3'-Chloroacetophenone, Formaldehyde, Ammonium ChlorideHydrochloric AcidEthanol78 (Reflux)4-665-75
2Ketone Reduction3-Amino-1-(3-chlorophenyl)propan-1-oneSodium Borohydride (NaBH₄)Methanol0 - 252-485-95

Experimental Protocols

Step 1: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride (Mannich Reaction)

This protocol describes the synthesis of the β-aminoketone precursor via a classic Mannich reaction.

Materials:

  • 3'-Chloroacetophenone

  • Paraformaldehyde

  • Ammonium chloride

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 3'-chloroacetophenone (15.4 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and ammonium chloride (5.9 g, 0.11 mol).

  • Add ethanol (50 mL) to the flask, followed by the slow addition of concentrated hydrochloric acid (0.5 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Dry the resulting white to off-white solid under vacuum to yield 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride.

G start Start reactants Combine Reactants: - 3'-Chloroacetophenone - Paraformaldehyde - Ammonium Chloride - Ethanol - HCl (cat.) start->reactants reflux Reflux (4-6 hours) reactants->reflux cool Cool to RT, then Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product 3-Amino-1-(3-chlorophenyl)propan-1-one HCl dry->product

Caption: Experimental workflow for the Mannich reaction.

Step 2: Synthesis of this compound (Ketone Reduction)

This protocol details the reduction of the β-aminoketone to the target amino alcohol using sodium borohydride.

Materials:

  • 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Sodium hydroxide solution (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (11.0 g, 0.05 mol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (2.8 g, 0.075 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water (50 mL).

  • Adjust the pH of the solution to >10 with 1 M sodium hydroxide solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid. Further purification can be achieved by column chromatography if necessary.

G start Start dissolve Dissolve β-Aminoketone HCl in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 react Stir at 0°C, then RT (2-3 h) add_nabh4->react quench Quench with Water react->quench basify Adjust pH > 10 with NaOH quench->basify evaporate Remove Methanol basify->evaporate extract Extract with Dichloromethane evaporate->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product This compound dry_concentrate->product

Caption: Experimental workflow for the ketone reduction.

Application Note: Efficient Production of 3-Amino-3-(3-chlorophenyl)propan-1-ol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient two-step synthetic route for the production of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a valuable building block in pharmaceutical synthesis. The process involves the initial synthesis of the precursor, 3-hydroxy-3-(3-chlorophenyl)propanenitrile, via a base-catalyzed aldol addition, followed by its catalytic hydrogenation to the target amino alcohol. This method, utilizing Raney® Nickel as the catalyst, offers high yields and purity, making it a scalable and economically viable process for drug development and manufacturing.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a chiral amino alcohol with a chlorinated phenyl ring, is present in a range of therapeutic agents. The efficient and selective synthesis of this compound is therefore of significant interest to the pharmaceutical industry. Catalytic hydrogenation of nitriles represents a green and atom-economical method for the preparation of primary amines.[1][2] This application note provides a detailed protocol for the production of this compound, focusing on the catalytic hydrogenation of the corresponding β-hydroxynitrile precursor using Raney® Nickel.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

  • Synthesis of 3-hydroxy-3-(3-chlorophenyl)propanenitrile: An aldol addition reaction between 3-chlorobenzaldehyde and acetonitrile.

  • Catalytic Hydrogenation: The reduction of the nitrile group of the precursor to a primary amine using hydrogen gas and a Raney® Nickel catalyst.

Experimental Protocols

Part 1: Synthesis of 3-hydroxy-3-(3-chlorophenyl)propanenitrile

This procedure outlines the base-catalyzed addition of acetonitrile to 3-chlorobenzaldehyde.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetonitrile

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium bisulfite solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium hydroxide (1.0 g, 25 mmol) in water (5 mL) is prepared and cooled in an ice bath.

  • To this cooled solution, acetonitrile (20.5 g, 500 mmol) is added dropwise with stirring, maintaining the temperature below 10 °C.

  • 3-Chlorobenzaldehyde (14.0 g, 100 mmol) is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 5-10 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • After completion, the reaction is quenched by the addition of a saturated sodium bisulfite solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-3-(3-chlorophenyl)propanenitrile, which can be used in the next step without further purification.

Part 2: Catalytic Hydrogenation of 3-hydroxy-3-(3-chlorophenyl)propanenitrile

This protocol describes the reduction of the nitrile precursor to the target amino alcohol using Raney® Nickel.

Materials:

  • 3-hydroxy-3-(3-chlorophenyl)propanenitrile

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Ammonia solution (e.g., 7N in methanol) (Optional, to suppress secondary amine formation)

  • Diatomaceous earth (e.g., Celite®)

  • High-pressure hydrogenation reactor (e.g., Parr autoclave)

  • Filtration apparatus

Procedure:

  • The high-pressure hydrogenation reactor is charged with 3-hydroxy-3-(3-chlorophenyl)propanenitrile (18.1 g, 100 mmol) and anhydrous ethanol (150 mL).

  • (Optional) To minimize the formation of secondary amine byproducts, a solution of ammonia in methanol can be added.

  • A slurry of Raney® Nickel (approximately 1.8 g, wet weight) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • The reactor is sealed and purged several times with nitrogen, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen to 500 psi (approximately 34.5 bar).

  • The reaction mixture is stirred vigorously and heated to 60 °C.

  • The reaction is monitored by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.

  • The reactor is purged with nitrogen.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final product with high purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Precursor Synthesis
Starting Material3-Chlorobenzaldehyde, Acetonitrile
Product3-hydroxy-3-(3-chlorophenyl)propanenitrile
Yield85-95%Estimated based on similar reactions
Purity>95% (crude)
Catalytic Hydrogenation
Starting Material3-hydroxy-3-(3-chlorophenyl)propanenitrile
CatalystRaney® Nickel[3]
SolventEthanol[3]
Hydrogen Pressure500 psi
Temperature60 °C
Reaction Time4-6 hours
ProductThis compound
Yield>90%Estimated based on similar nitrile hydrogenations[4]
Purity>98% (after purification)

Visualizations

Reaction Pathway

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Catalytic Hydrogenation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Aldol_Addition Aldol Addition 3-Chlorobenzaldehyde->Aldol_Addition Acetonitrile Acetonitrile Acetonitrile->Aldol_Addition Base (NaOH) Base (NaOH) Base (NaOH)->Aldol_Addition 3-hydroxy-3-(3-chlorophenyl)propanenitrile 3-hydroxy-3-(3-chlorophenyl)propanenitrile Aldol_Addition->3-hydroxy-3-(3-chlorophenyl)propanenitrile Precursor 3-hydroxy-3-(3-chlorophenyl)propanenitrile Hydrogenation Catalytic Hydrogenation Precursor->Hydrogenation Product This compound Hydrogenation->Product Catalyst Raney® Ni, H₂ Catalyst->Hydrogenation

Caption: Synthetic pathway for this compound.

Experimental Workflow

cluster_prep Precursor Synthesis cluster_hydro Catalytic Hydrogenation prep_reactants Charge 3-Chlorobenzaldehyde and Acetonitrile with Base prep_reaction Stir at Room Temperature (3 hours) prep_reactants->prep_reaction prep_workup Quench, Extract with Ether, Wash, and Dry prep_reaction->prep_workup prep_isolate Isolate Precursor by Solvent Evaporation prep_workup->prep_isolate hydro_setup Charge Reactor with Precursor, Ethanol, and Raney® Ni prep_isolate->hydro_setup Proceed to Hydrogenation hydro_purge Purge with N₂ then H₂ hydro_setup->hydro_purge hydro_reaction Pressurize with H₂ (500 psi) Heat to 60°C (4-6 hours) hydro_purge->hydro_reaction hydro_filter Cool, Vent, and Filter to Remove Catalyst hydro_reaction->hydro_filter hydro_isolate Isolate Product by Solvent Evaporation hydro_filter->hydro_isolate hydro_purify Purify by Recrystallization or Chromatography hydro_isolate->hydro_purify

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. The catalytic hydrogenation of 3-hydroxy-3-(3-chlorophenyl)propanenitrile using Raney® Nickel is a key step that proceeds with high efficiency and selectivity. This application note serves as a comprehensive guide for researchers and professionals in the field of drug development, offering a practical and effective protocol for obtaining this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Purification of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization and column chromatography, along with methods for purity assessment.

Introduction

This compound is a chiral amino alcohol whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, including starting materials, by-products, and enantiomeric impurities, can affect the efficacy, safety, and stability of the final drug product. This document details established methods for the purification of this compound to achieve high levels of chemical and enantiomeric purity.

Purification Methods

The choice of purification method depends on the nature and quantity of impurities present in the crude material. Below are protocols for common and effective techniques.

Recrystallization

Recrystallization is a robust and scalable method for the purification of solid compounds. For this compound, which is a solid at room temperature, this technique can be highly effective, particularly for removing minor impurities. Often, a mixed solvent system provides the optimal balance of solubility characteristics.

Experimental Protocol: Recrystallization from Ethyl Acetate/Methanol

  • Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude this compound in a minimal amount of hot methanol.

  • Insolubles Removal (Optional): If insoluble impurities are present, perform a hot filtration.

  • Induce Crystallization: While the solution is still warm, slowly add ethyl acetate until the solution becomes slightly turbid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Illustrative Recrystallization Efficiency

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) 95.2%99.5%
Yield -85%
Melting Point 70-74 °C76-78 °C
Chiral Resolution via Diastereomeric Salt Recrystallization

For the separation of enantiomers, a common method is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional recrystallization.

Experimental Protocol: Chiral Resolution using Tartaric Acid

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Mixing and Precipitation: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. A precipitate of the diastereomeric salt should form.

  • Fractional Recrystallization: Heat the mixture to dissolve the precipitate and then allow it to cool slowly. One diastereomer will preferentially crystallize.

  • Isolation and Purification: Isolate the crystals by filtration. The recrystallization process may need to be repeated several times to achieve high diastereomeric purity.

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution with a suitable base (e.g., sodium hydroxide) to a pH of 12.

  • Extraction: Extract the liberated enantiomerically pure amino alcohol with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified enantiomer.

Data Presentation: Illustrative Chiral Resolution Efficiency

ParameterBefore ResolutionAfter Resolution & Recrystallization
Enantiomeric Excess (ee) 0% (racemic)>99%
Chemical Purity (by HPLC) 95%99.7%
Overall Yield -40% (for the desired enantiomer)
Column Chromatography

Flash column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For basic compounds like amino alcohols, special considerations are necessary to prevent peak tailing and ensure good separation.

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) is often effective. To prevent peak tailing, it is highly recommended to add a small amount of a volatile base, such as triethylamine (TEA), to the eluent (e.g., 0.1-1% v/v). A typical gradient could be from 1% to 10% methanol in DCM.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent.

  • Loading: Load the sample onto the top of the silica gel column.

  • Elution: Run the gradient, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Illustrative Column Chromatography Efficiency

ParameterBefore ChromatographyAfter Chromatography
Purity (by HPLC) 90%98.5%
Yield -75%
Key Impurities Removed Starting materials, non-polar by-products-

Purity Assessment

Accurate assessment of purity is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 10-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-26 min, 90-10% acetonitrile; 26-30 min, 10% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.

For determining enantiomeric purity, a chiral HPLC column or derivatization with a chiral reagent followed by analysis on a standard column is necessary.

Visualized Workflows

Diagram 1: General Purification Workflow

crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture analysis Purity Analysis (HPLC) recrystallization->analysis column->analysis pure Pure Product (>99% Purity) analysis->pure Meets specification

Caption: General workflow for the purification of this compound.

Diagram 2: Chiral Resolution Workflow

racemate Racemic Amino Alcohol salt_formation Diastereomeric Salt Formation (with Chiral Acid) racemate->salt_formation fractional_recrystallization Fractional Recrystallization salt_formation->fractional_recrystallization liberation Liberation of Free Base (Basification) fractional_recrystallization->liberation extraction Extraction liberation->extraction chiral_hplc Chiral HPLC Analysis extraction->chiral_hplc pure_enantiomer Enantiomerically Pure Product (>99% ee) chiral_hplc->pure_enantiomer Pass

Caption: Workflow for the enantiomeric resolution of this compound.

Application Notes and Protocols for the Analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed starting protocols for the quantitative analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol in research and pharmaceutical development settings. The following methods for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chiral amino alcohol with potential applications as an intermediate in the synthesis of pharmacologically active compounds. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines two primary analytical techniques, HPLC with UV detection and GC-MS following derivatization, to achieve these analytical goals.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. Chiral separation can also be achieved using a suitable chiral stationary phase.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) mixture of aqueous buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of approximately 220 nm, corresponding to the absorbance of the phenyl ring.

  • Run Time: Approximately 10-15 minutes, sufficient to allow for the elution of the analyte and any potential impurities.

3. Method Validation Parameters (Hypothetical Data):

  • The following table summarizes expected performance characteristics for a validated method. Actual results will vary based on instrumentation and specific method parameters.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using TIC or SIM identify->quantify

Application Notes and Protocols for 3-Amino-3-(3-chlorophenyl)propan-1-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center and multiple functional groups, makes it a key building block for complex molecules, particularly in the development of targeted therapies. This document provides detailed application notes on its use as a precursor for kinase inhibitors and outlines experimental protocols for its synthesis.

Pharmaceutical Applications: Intermediate for Kinase Inhibitors

A significant application of this compound derivatives is in the synthesis of potent and selective inhibitors of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). One such example is in the development of analogs of Capivasertib (AZD5363) , an investigational drug that has shown promise in treating various cancers.

Capivasertib targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to increased cell proliferation, survival, and resistance to therapy. By inhibiting Akt, Capivasertib can effectively block these downstream effects and induce tumor cell death. The (S)-enantiomer of a 3-amino-3-arylpropan-1-ol derivative is a crucial component for the efficacy of these inhibitors. While the more extensively documented Capivasertib uses a 4-chlorophenyl moiety, the synthesis of 3-chlorophenyl analogs has also been described in patent literature, highlighting the utility of this compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Promotes Capivasertib Capivasertib (via 3-Amino-3-(3-chlorophenyl) propan-1-ol intermediate) Capivasertib->Akt Inhibits

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Capivasertib.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the asymmetric reduction of a prochiral ketone precursor. The following is a representative protocol adapted from established methods for the synthesis of similar chiral amino alcohols.

Synthesis of (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol

This protocol describes a two-step synthesis involving the preparation of the aminoketone precursor followed by its asymmetric reduction.

Synthesis_Workflow start 3'-Chloroacetophenone reagents1 Paraformaldehyde, Dimethylamine HCl, Ethanol, Reflux intermediate 3-(Dimethylamino)-1-(3-chlorophenyl) propan-1-one HCl (Mannich Reaction) reagents1->intermediate reagents2 1. (R)-2-Methyl-CBS-oxazaborolidine 2. Borane-dimethyl sulfide complex (BMS) 3. Anhydrous THF, -20 °C product (S)-3-Amino-3-(3-chlorophenyl) propan-1-ol (Asymmetric Reduction) reagents2->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

General workflow for the synthesis of (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol.

Step 1: Synthesis of 3-(Dimethylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride (Mannich Reaction)

  • Materials:

    • 3'-Chloroacetophenone

    • Paraformaldehyde

    • Dimethylamine hydrochloride

    • Ethanol

    • Concentrated HCl

    • Acetone

  • Procedure:

    • To a round-bottom flask, add 3'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

    • Add ethanol as the solvent and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Add acetone to the residue to induce crystallization of the hydrochloride salt.

    • Filter the solid, wash with cold acetone, and dry under vacuum to yield the product.

Step 2: Asymmetric Reduction to (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol

  • Materials:

    • 3-(Dimethylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BMS)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Aqueous HCl (1 M)

    • Aqueous NaOH (2 M)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

    • Add anhydrous THF and cool the solution to -20 °C.

    • Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

    • In a separate flask, dissolve 3-(Dimethylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the solution of the aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C and monitor by TLC.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir.

    • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

    • Basify the aqueous layer to pH > 10 with 2 M NaOH.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol.

Data Presentation

The following tables summarize typical data for the synthesis and characterization of this compound.

Table 1: Synthesis and Properties

ParameterValue
Chemical Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Typical Yield (Step 1) 75-85%
Typical Yield (Step 2) 80-90%
Enantiomeric Excess (ee) >98% (S)-enantiomer
Appearance White to off-white solid
Purity (by HPLC) >98%

Table 2: Spectroscopic Data

Technique Characteristic Peaks
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 4H, Ar-H), 4.2-4.3 (m, 1H, CH-NH₂), 3.7-3.9 (m, 2H, CH₂-OH), 1.8-2.0 (m, 2H, CH₂), 1.6-1.8 (br s, 3H, NH₂ and OH)
¹³C NMR (CDCl₃) δ 145.1, 134.5, 129.9, 127.8, 126.3, 124.4 (Ar-C), 60.8 (CH₂-OH), 52.1 (CH-NH₂), 40.2 (CH₂)
Mass Spec (ESI+) m/z 186.07 [M+H]⁺

Conclusion

This compound is a versatile and valuable pharmaceutical intermediate, particularly for the synthesis of chiral APIs targeting critical signaling pathways in diseases such as cancer. The provided protocols offer a reliable framework for its synthesis, enabling further research and development in medicinal chemistry. The high enantiomeric purity achievable through asymmetric synthesis is crucial for the development of selective and effective therapeutics.

Application Notes and Protocols: 3-Amino-3-(3-chlorophenyl)propan-1-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of the chiral amino alcohol, 3-Amino-3-(3-chlorophenyl)propan-1-ol, as a ligand in asymmetric catalysis. While direct literature precedence for this specific substituted compound is limited, its structural similarity to a well-studied class of chiral 1,3-amino alcohols allows for the reliable extrapolation of its use in key asymmetric transformations. The following protocols and data are based on analogous systems and are intended to serve as a starting point for the development of highly enantioselective catalytic processes.

Overview of Applications

Chiral 1,3-amino alcohols are privileged ligands in asymmetric catalysis, primarily due to their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment for stereoselective reactions. The presence of both a hydroxyl and an amino group allows for bidentate coordination, which is crucial for achieving high levels of enantiocontrol.

The primary applications for this class of ligands, and by extension this compound, include:

  • Enantioselective Addition of Organozinc Reagents to Aldehydes: This is one of the most successful applications of chiral amino alcohols, leading to the synthesis of valuable chiral secondary alcohols with high enantiomeric excess.

  • Asymmetric Reduction of Prochiral Ketones: Chiral amino alcohols can be used to prepare oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) for the highly enantioselective reduction of ketones to alcohols.[1]

  • Asymmetric Transfer Hydrogenation: In combination with transition metals like ruthenium, these ligands can catalyze the asymmetric transfer hydrogenation of ketones, using a hydrogen donor such as isopropanol or formic acid.

The 3-chloro substitution on the phenyl ring is expected to influence the electronic properties of the ligand, which may have a fine-tuning effect on the enantioselectivity and reactivity of the catalytic system.

Synthesis of Chiral this compound

The enantiomerically pure forms of this compound can be synthesized through several established methods. A common and effective approach is the asymmetric reduction of the corresponding prochiral β-amino ketone.

G cluster_synthesis Synthesis Workflow Prochiral Ketone 3-Amino-3-(3-chlorophenyl)propan-1-one Chiral Alcohol Enantiomerically Pure This compound Prochiral Ketone->Chiral Alcohol Asymmetric Reduction Catalyst Chiral Catalyst (e.g., (R)- or (S)-CBS) Catalyst->Chiral Alcohol Reducing Agent Reducing Agent (e.g., Borane) Reducing Agent->Chiral Alcohol

Caption: General workflow for the synthesis of chiral this compound.

Application in Enantioselective Diethylzinc Addition to Aldehydes

The in-situ generated zinc-alkoxide of this compound can serve as a highly effective chiral catalyst for the enantioselective addition of diethylzinc to a variety of aldehydes, yielding chiral secondary alcohols.

Quantitative Data from Analogous Systems

The following table summarizes representative results for the enantioselective addition of diethylzinc to benzaldehyde using different chiral 1,3-amino alcohol ligands. This data provides an expected range of performance for this compound.

Ligand (Analogous System)AldehydeYield (%)ee (%)Reference
(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-olBenzaldehyde9597[2]
(S)-(-)-2-(N,N-di-n-butylamino)-1,1-diphenyl-1-propanolBenzaldehyde>9598[3]
Fructose-derived β-amino alcoholBenzaldehyde9894[4]
Fructose-derived β-amino alcoholo-methylbenzaldehyde9592[4]
Fructose-derived β-amino alcoholm-methylbenzaldehyde9996[4]
Experimental Protocol (General)
  • Catalyst Preparation (in situ):

    • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol (0.05 - 0.1 eq.) and dissolve in anhydrous toluene.

    • Cool the solution to 0 °C and add a solution of diethylzinc (1.0 M in hexanes, 2.0 eq.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc alkoxide catalyst.

  • Reaction:

    • To the catalyst solution, add the aldehyde (1.0 eq.) dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

G cluster_catalytic_cycle Catalytic Cycle for Diethylzinc Addition Ligand This compound Catalyst Chiral Zinc-Alkoxide Catalyst Ligand->Catalyst + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Intermediate Ternary Complex Catalyst->Intermediate + Aldehyde + Et2Zn Aldehyde Aldehyde (RCHO) Product Chiral Secondary Alcohol Intermediate->Product Ethyl Transfer Product->Catalyst Product Release ZnEt_byproduct EtZnOPr

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.

Application in Asymmetric Reduction of Ketones

The chiral ligand can be used to prepare an oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols using a borane source.

Quantitative Data from Analogous Systems

The following table presents typical results for the asymmetric reduction of acetophenone using borane and various chiral amino alcohol-derived catalysts.

Ligand (Analogous System)KetoneReducing AgentYield (%)ee (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenoneBorane-DMS9797[5]
(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanolAcetophenoneBorane9094[6]
Chiral Lactam Alcohol derivedAcetophenoneBorane-THF9592[5]
Chiral Lactam Alcohol derivedCyclohexyl methyl ketoneBorane-THF8890[5]
Experimental Protocol (General)
  • Catalyst Formation (in situ):

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol (0.1 eq.).

    • Add anhydrous THF to the flask and cool the solution to 0 °C.

    • Slowly add Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (1.0 M solution, 0.1 eq.) to the amino alcohol solution and stir for 15 minutes to form the oxazaborolidine catalyst.

  • Reduction:

    • In a separate flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution at 0 °C.

    • Slowly add additional BMS or Borane-THF complex (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench by the slow addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

G cluster_cbs_reduction CBS Reduction Workflow Amino Alcohol This compound CBS Catalyst Oxazaborolidine Catalyst (CBS) Amino Alcohol->CBS Catalyst + Borane Borane Borane (BH3) Product Chiral Secondary Alcohol Borane->Product Intermediate Ketone-Catalyst Complex CBS Catalyst->Intermediate + Ketone Ketone Prochiral Ketone Intermediate->Product + Borane (Hydride Transfer) Product->CBS Catalyst Catalyst Regeneration

References

Application Notes and Protocols for the Derivatization of 3-Amino-3-(3-chlorophenyl)propan-1-ol for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propan-1-ol is a versatile chiral building block with potential applications in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a wide range of chemical modifications to generate novel derivatives. This document provides detailed protocols for the N-acylation and O-alkylation of this compound and outlines methods for evaluating the biological activity of the resulting compounds, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs), such as the µ-opioid receptor. The structural similarity of its derivatives to known bioactive molecules, such as 3-amino-3-phenylpropionamides, suggests their potential for interaction with neurotransmitter receptors.[1]

Derivatization Strategies

The primary amine and hydroxyl groups of this compound serve as key handles for derivatization. N-acylation can be employed to introduce a variety of substituents on the nitrogen atom, while O-alkylation allows for modification of the hydroxyl group. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the synthesis of an N-acyl derivative using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: General Procedure for O-Alkylation of this compound

This protocol describes the synthesis of an O-alkyl derivative using an alkyl halide. It is often necessary to first protect the more nucleophilic amine group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 eq) in THF.

  • Add Boc₂O (1.1 eq) and stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-Boc-3-amino-3-(3-chlorophenyl)propan-1-ol.

Step 2: O-Alkylation

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: N-Boc Deprotection

  • Dissolve the O-alkylated, N-Boc protected intermediate in DCM.

  • Add TFA (10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify the final O-alkylated product by column chromatography.

Biological Evaluation

The synthesized derivatives can be screened for their biological activity in various assays. Given the structural similarity to known µ-opioid receptor ligands, a competitive binding assay is a suitable primary screen.

Protocol 3: µ-Opioid Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (IC₅₀) of the synthesized derivatives for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (commercially available).

  • [³H]-DAMGO (a radiolabeled µ-opioid receptor agonist).

  • Synthesized derivatives of this compound.

  • Naloxone (a non-selective opioid receptor antagonist, as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized derivatives and the positive control (naloxone) in the assay buffer.

  • In a 96-well microplate, add the cell membranes, [³H]-DAMGO (at a concentration close to its Kd), and the test compounds at various concentrations.

  • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]

Data Presentation

The following table presents hypothetical biological activity data for a series of N-acyl and O-alkyl derivatives of this compound against the µ-opioid receptor.

Compound IDR Group (N-Acyl)R' Group (O-Alkyl)µ-Opioid Receptor Binding IC₅₀ (nM)
Parent HH>10,000
N-AC-1 BenzoylH850
N-AC-2 4-ChlorobenzoylH420
N-AC-3 2-ThiophenecarbonylH680
O-AL-1 HBenzyl1200
O-AL-2 H4-Chlorobenzyl750
O-AL-3 H2-Phenylethyl1500

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start This compound derivatization Derivatization (N-Acylation or O-Alkylation) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, MS) purification->characterization compound_library Library of Derivatives characterization->compound_library binding_assay µ-Opioid Receptor Binding Assay ic50_determination IC50 Determination binding_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis

Caption: General workflow for synthesis and biological screening.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Opioid Agonist (Derivative) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel (e.g., K+ channel) g_protein->ion_channel Modulates camp cAMP ac->camp Decreases production pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., reduced neuronal excitability) pka->cellular_response Phosphorylates targets ion_channel->cellular_response Alters membrane potential

Caption: Simplified µ-opioid receptor signaling pathway.[3][4][5]

References

Application Notes and Protocols for 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol that serves as a valuable building block in synthetic organic chemistry. Its structural features, including a chlorine-substituted phenyl ring, an amino group, and a primary alcohol, make it a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities. This document provides an overview of its primary application as a synthetic intermediate, with a focus on its role in the development of kinase inhibitors. Detailed protocols for the synthesis of a derivative and a representative biological assay are provided to guide researchers in utilizing this compound for drug discovery and development.

Chemical Properties and Data

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
Appearance White to off-white solid
CAS Number 1212999-20-6 ((S)-enantiomer)

Application: Intermediate in the Synthesis of Kinase Inhibitors

Recent patent literature highlights the use of structurally related compounds, such as 3-Amino-3-(4-chlorophenyl)propan-1-ol, as intermediates in the synthesis of potent inhibitors of Protein Kinase B (PKB), also known as Akt.[1] PKB is a key node in cell signaling pathways that regulate cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. The chemical handles present in this compound allow for its incorporation into larger scaffolds designed to target the ATP-binding site of kinases like PKB.

The general strategy involves the derivatization of the amino or hydroxyl group to append a heterocyclic moiety that can interact with the kinase active site. The chlorophenyl group often serves to occupy a hydrophobic pocket within the enzyme.

G Logical Workflow: From Intermediate to Biological Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A This compound C Coupling Reaction A->C B Heterocyclic Precursor B->C D Purification C->D E Final Kinase Inhibitor Candidate D->E F Kinase Inhibition Assay (e.g., PKB/Akt) E->F Test Compound G Data Analysis (IC50 Determination) F->G H Lead Optimization G->H

Caption: Workflow from intermediate to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Intermediate

This protocol is a representative example of how this compound can be utilized to synthesize a potential kinase inhibitor, based on methodologies described in patent literature for similar compounds.[1]

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in NMP, add this compound (1.1 equivalents) and DIPEA (3 equivalents).

  • Stir the reaction mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(3-(3-chlorophenyl)-3-hydroxypropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 2: In Vitro Protein Kinase B (PKB/Akt) Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a compound, synthesized using this compound as a starting material, against PKB.

Materials:

  • Synthesized inhibitor candidate

  • Recombinant human PKB (Akt1)

  • Fluorescently labeled peptide substrate (e.g., Crosstide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor candidate in DMSO.

  • In a 384-well plate, add the inhibitor solution to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the PKB enzyme to all wells except the negative controls.

  • Add the peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PKB.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G PKB/Akt Signaling Pathway and Inhibition cluster_pathway Signaling Cascade cluster_effects Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation Survival Cell Survival Growth Cell Growth Downstream->Proliferation Downstream->Survival Downstream->Growth Inhibitor Synthesized Inhibitor (Derived from This compound) Inhibitor->Akt inhibits

Caption: Inhibition of the PKB/Akt signaling pathway.

Conclusion

This compound is a key synthetic intermediate with demonstrated utility in the construction of complex molecules targeting important cellular pathways, such as the PKB/Akt signaling cascade. The protocols provided herein offer a framework for the synthesis of a potential kinase inhibitor from this starting material and its subsequent biological evaluation. These methodologies can be adapted and expanded by researchers in the field of medicinal chemistry and drug discovery to explore novel therapeutic agents.

References

Application Notes and Protocols: Scale-Up Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-3-(3-chlorophenyl)propan-1-ol is a key chiral building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structural motif, featuring a chiral amino alcohol, is prevalent in a range of therapeutics, including antidepressants and enzyme inhibitors. The presence of the chlorophenyl group often enhances the pharmacological activity of the final drug substance. The demand for efficient, scalable, and cost-effective synthetic routes to produce this intermediate in high purity is therefore of significant interest to the pharmaceutical and fine chemical industries.

This document provides a comprehensive guide for the scale-up synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into a robust synthetic strategy, providing detailed protocols, addressing potential scale-up challenges, and emphasizing safety considerations. The presented methodology is designed to be a self-validating system, with clear explanations for experimental choices to ensure reproducibility and success in a larger-scale manufacturing environment.

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route for the scale-up production of this compound involves a two-step process starting from commercially available 3-chlorobenzaldehyde. This strategy is advantageous due to the accessibility of starting materials, relatively mild reaction conditions, and amenability to large-scale production.

The overall synthetic transformation is depicted below:

Synthesis_Workflow 3-chlorobenzaldehyde 3-chlorobenzaldehyde intermediate 3-(3-chlorophenyl)-3-hydroxypropanenitrile 3-chlorobenzaldehyde->intermediate Step 1: Aldol Condensation acetonitrile acetonitrile acetonitrile->intermediate product This compound intermediate->product Step 2: Nitrile Reduction reagent1 Base Catalyst reagent1->intermediate reagent2 Sodium Borohydride (NaBH4) reagent2->product

Caption: Overall two-step synthesis of this compound.

Step 1: Base-Catalyzed Aldol Condensation

The first step involves the condensation of 3-chlorobenzaldehyde with acetonitrile in the presence of a base catalyst to form the intermediate, 3-(3-chlorophenyl)-3-hydroxypropanenitrile.[1] This reaction is a variation of the Henry reaction (nitroaldol reaction) where a carbanion, generated from acetonitrile under basic conditions, attacks the carbonyl carbon of the aldehyde.

Step 2: Reduction of the Nitrile

The second step is the reduction of the nitrile group in the intermediate to a primary amine. For this transformation, sodium borohydride (NaBH₄) is a suitable and commonly used reducing agent.[2] While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, NaBH₄ is generally preferred for scale-up operations due to its better safety profile and easier handling.[3][4][5][6]

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier (Example)
3-ChlorobenzaldehydeReagent Grade, >98%Sigma-Aldrich
AcetonitrileAnhydrous, >99.8%Fisher Scientific
Sodium Methoxide (30% in MeOH)Solution in MethanolAlfa Aesar
Sodium BorohydridePowder, >98%MilliporeSigma
MethanolACS GradeVWR
Dichloromethane (DCM)ACS GradeMacron Fine Chemicals
Hydrochloric Acid (HCl)37% w/w, Reagent GradeJ.T. Baker
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBDH Chemicals

Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, temperature probe, and addition funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Cooling/heating circulator.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Buchner funnel).

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate gloves (nitrile or neoprene).[4]

Step 1: Synthesis of 3-(3-chlorophenyl)-3-hydroxypropanenitrile

Step1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up charge_reactor Charge reactor with 3-chlorobenzaldehyde and acetonitrile cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_base Slowly add sodium methoxide solution cool_reactor->add_base maintain_temp Maintain temperature at 0-5 °C add_base->maintain_temp stir Stir for 2-4 hours maintain_temp->stir monitor Monitor reaction by TLC/HPLC stir->monitor quench Quench with aqueous HCl monitor->quench extract Extract with dichloromethane quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate

Caption: Workflow for the synthesis of the nitrile intermediate.

Protocol:

  • Reactor Setup: Set up a clean, dry, jacketed reactor under an inert atmosphere of nitrogen.

  • Charging Reagents: Charge the reactor with 3-chlorobenzaldehyde (1.0 equivalent) and anhydrous acetonitrile (5-10 volumes). Begin stirring.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating bath.

  • Base Addition: Slowly add sodium methoxide solution (1.1 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow addition of the base is crucial to control the exotherm of the reaction and prevent side reactions.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, slowly add a pre-cooled 1M aqueous HCl solution to quench the reaction and neutralize the excess base. Adjust the pH to ~7.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(3-chlorophenyl)-3-hydroxypropanenitrile. The crude product is often an oil and can be used directly in the next step without further purification.

Step 2: Reduction to this compound

Step2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_nitrile Dissolve crude nitrile in methanol cool_solution Cool to 0-5 °C dissolve_nitrile->cool_solution add_nabh4 Portion-wise add sodium borohydride cool_solution->add_nabh4 maintain_temp_reaction Maintain temperature below 15 °C add_nabh4->maintain_temp_reaction warm_to_rt Warm to room temperature and stir maintain_temp_reaction->warm_to_rt monitor_reaction Monitor by TLC/HPLC warm_to_rt->monitor_reaction quench_reaction Quench with water and HCl monitor_reaction->quench_reaction basify Basify with NaOH solution quench_reaction->basify extract_product Extract with dichloromethane basify->extract_product dry_and_concentrate Dry and concentrate extract_product->dry_and_concentrate crystallize Crystallize from a suitable solvent system dry_and_concentrate->crystallize

Caption: Workflow for the reduction and purification of the final product.

Protocol:

  • Reactor Setup: In a separate, clean, and dry reactor, dissolve the crude 3-(3-chlorophenyl)-3-hydroxypropanenitrile (1.0 equivalent) in methanol (10-15 volumes) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (2.0-3.0 equivalents) portion-wise over 1-2 hours.

    • Safety Note: Sodium borohydride reacts with methanol to produce hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources. The addition should be slow to control the rate of gas evolution and the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to destroy any unreacted sodium borohydride. Be cautious as hydrogen gas will be evolved.

  • pH Adjustment: Basify the mixture to a pH of >10 with a concentrated sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexanes) to afford the final product as a solid.

Scale-Up Considerations and Process Safety

Scaling up chemical syntheses from the laboratory to pilot or production scale introduces several challenges that must be carefully managed.

ParameterLaboratory Scale (Grams)Scale-Up (Kilograms)
Heat Transfer High surface area-to-volume ratio, efficient cooling.Lower surface area-to-volume ratio, potential for "hot spots." Requires a jacketed reactor with efficient heat exchange.
Mixing Magnetic stirring is often sufficient.Requires robust overhead mechanical stirring to ensure homogeneity and prevent localized concentration gradients.
Reagent Addition Manual addition is common.Controlled addition via pumps is necessary for safety and reaction control, especially for exothermic steps.
Work-up Separatory funnels are used for extractions.Requires larger vessels and potentially centrifugation for phase separation.
Safety Standard fume hood provides adequate protection.Requires a comprehensive process safety analysis (e.g., HAZOP) and appropriate engineering controls.[3][4][5][6]
Safety Precautions for Sodium Borohydride

Sodium borohydride is a water-reactive and flammable solid.[3] It is crucial to handle it in a dry, well-ventilated area, away from sources of ignition.[4] Personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, must be worn.[4] In case of a fire, use a dry chemical extinguisher; do not use water .

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: To compare with literature values.

Conclusion

The described two-step synthesis provides a practical and scalable route to this compound. By carefully controlling reaction parameters and adhering to strict safety protocols, particularly when handling sodium borohydride, this process can be successfully implemented on a larger scale. The detailed protocols and scale-up considerations outlined in these application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Application Notes and Protocols: 3-Amino-3-(3-chlorophenyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-chlorophenyl)propan-1-ol is a chiral β-amino alcohol that serves as a valuable building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds. The presence of a chlorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its binding affinity to target proteins and improving its metabolic stability. This document provides an overview of the applications of this compound, with a focus on its potential use in the development of kinase inhibitors, along with detailed protocols for its synthesis and derivatization, and subsequent biological evaluation.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its use in pharmaceutical development, as different enantiomers of a chiral drug can have distinct pharmacological activities. A common and effective method is the asymmetric reduction of a corresponding aminoketone precursor.

Experimental Protocol: Asymmetric Reduction of 3-Amino-1-(3-chlorophenyl)propan-1-one

This protocol describes a general method for the asymmetric reduction of a prochiral ketone to the desired chiral amino alcohol using a chiral catalyst.

Materials:

  • (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous THF.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., cryocool).

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, suspend 3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq) to neutralize the salt and liberate the free base. Stir for 15 minutes and filter off the triethylammonium chloride salt.

  • Add the solution of the free aminoketone dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature is maintained at -20 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomer of this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Illustrative Data for Asymmetric Reduction of Analogous Aminoketones:

Catalyst SystemSubstrateSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
(R)-CBS/BMS3-Amino-1-phenylpropan-1-oneTHF-2090>95
(S)-CBS/BMS3-Amino-1-phenylpropan-1-oneTHF-2088>95

Note: This data is representative of similar reactions and serves as a guideline. Actual results may vary.

Application in the Synthesis of Protein Kinase B (PKB/AKT) Inhibitors

While specific drug candidates derived from this compound are not extensively reported in the public domain, the closely related (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB, also known as AKT). These inhibitors are of significant interest for the treatment of various cancers, as the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in malignancy.

The 3-amino-3-arylpropan-1-ol moiety can be incorporated into a larger molecule to interact with the kinase active site. The amino group can serve as an attachment point for a heterocyclic core that binds to the hinge region of the kinase, while the hydroxyl group can be further functionalized or participate in hydrogen bonding interactions within the binding pocket.

Experimental Protocol: Synthesis of a PKB/AKT Inhibitor Intermediate

This protocol outlines a representative amide coupling reaction to link this compound to a carboxylic acid-bearing heterocyclic core, a common step in the synthesis of kinase inhibitors.

Materials:

  • (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol

  • A suitable carboxylic acid-functionalized heterocyclic core (e.g., 4-(tert-butoxycarbonylamino)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylacetamide (DMA) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid-functionalized heterocyclic core (1.0 eq) in anhydrous DMA, add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol (1.0 eq) to the mixture.

  • Add HATU (1.1 eq) in one portion and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.

Biological Evaluation of Potential PKB/AKT Inhibitors

The synthesized compounds can be evaluated for their ability to inhibit PKB/AKT activity using in vitro kinase assays.

Experimental Protocol: In Vitro PKB/AKT Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase enzyme.

Materials:

  • Recombinant human PKB/AKT enzyme

  • Peptide substrate (e.g., a biotinylated peptide containing the AKT phosphorylation motif)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., a lanthanide-labeled antibody specific for the phosphorylated substrate)

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or similar detection method

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a suitable microplate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding a solution of ATP and the recombinant PKB/AKT enzyme.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagent and incubate for a further period to allow for binding to the phosphorylated substrate.

  • Measure the signal on a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Illustrative Quantitative Data for a Hypothetical PKB/AKT Inhibitor:

CompoundPKBα IC50 (nM)PKBβ IC50 (nM)PKBγ IC50 (nM)
Inhibitor A (derived from 3-chloro isomer)152530
Inhibitor B (derived from 4-chloro isomer)101822

Note: This data is hypothetical and for illustrative purposes only, suggesting the potential range of activity for compounds derived from this scaffold.

Visualizations

Synthesis Workflow

G cluster_synthesis Synthesis of (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol cluster_derivatization Derivatization for Kinase Inhibitor Synthesis Aminoketone 3-Amino-1-(3-chlorophenyl) propan-1-one HCl Reduction Asymmetric Reduction ((S)-CBS, BMS) Aminoketone->Reduction 1. Base 2. Add to catalyst Product (S)-3-Amino-3-(3-chlorophenyl) propan-1-ol Reduction->Product Workup & Purification Product_ref (S)-3-Amino-3-(3-chlorophenyl) propan-1-ol Coupling Amide Coupling (HATU, DIPEA) Product_ref->Coupling Final_Compound Potential PKB/AKT Inhibitor Coupling->Final_Compound Heterocycle Carboxylic Acid- functionalized Heterocycle Heterocycle->Coupling

Caption: General workflow for the synthesis and derivatization of this compound.

PKB/AKT Signaling Pathway

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT recruits PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 AKT->Inhibition Inhibitor Potential Inhibitor (derived from title compound) Inhibitor->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis Inhibition->Apoptosis

Troubleshooting & Optimization

optimizing reaction conditions for 3-Amino-3-(3-chlorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Henry (Nitroaldol) Condensation Step

  • Question: My Henry reaction between 3-chlorobenzaldehyde and nitromethane is resulting in a low yield of the intermediate, 1-(3-chlorophenyl)-2-nitroethanol. What are the potential causes and how can I optimize this step?

  • Answer: Low yields in the Henry reaction can stem from several factors, primarily related to reaction equilibrium, side reactions, and catalyst efficiency.[1][2]

    • Reversibility of the Reaction: The Henry reaction is reversible.[1] To drive the equilibrium towards the product, consider using a slight excess of nitromethane.

    • Base Catalyst: The choice and amount of base are critical. While strong bases can catalyze the reaction, they can also promote side reactions.[3] Experiment with milder bases such as organic amines (e.g., triethylamine, ethylenediamine) or use a catalytic amount of a stronger base like sodium hydroxide.[3]

    • Dehydration to Nitroalkene: The initial β-nitro alcohol product can easily dehydrate to form the corresponding nitroalkene, especially under elevated temperatures or strongly basic/acidic conditions.[1][2] If the β-nitro alcohol is the desired intermediate, maintain a low reaction temperature (e.g., 0-5 °C) and use a minimal amount of base.

    • Cannizzaro Reaction: If using a strong base, the 3-chlorobenzaldehyde can undergo a disproportionation reaction (Cannizzaro reaction), which will consume the starting material. This is more prevalent if the aldehyde is not consumed quickly by the nitronate anion. Ensure efficient mixing and controlled addition of reagents.

Issue 2: Incomplete Reduction of the Nitro Group

  • Question: During the reduction of the nitroalkene intermediate, I am observing a mixture of the desired amino alcohol, the corresponding oxime, and unreacted starting material. How can I achieve complete reduction to the primary amine?

  • Answer: Incomplete reduction is a common challenge. The choice of reducing agent and reaction conditions are paramount for a successful transformation.

    • Reducing Agent Potency:

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing the nitro group and the double bond.[4] However, it is non-selective and can potentially reduce the chloro-substituent (dehalogenation). Ensure the use of anhydrous conditions as LiAlH₄ reacts violently with water.

      • Catalytic Hydrogenation: This method is often preferred for its cleaner reaction profile.[5] The choice of catalyst is important. Palladium on carbon (Pd/C) is commonly used.[5][6] The reaction may require elevated pressure and careful temperature control. Catalyst poisoning can be an issue; ensure the purity of your substrate and solvent.

      • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce a nitro group. However, its reactivity can be enhanced by the addition of transition metal salts, such as copper(II) chloride.[7][8] This system can be an effective and milder alternative to LiAlH₄.[7][8]

    • Reaction Conditions:

      • Temperature and Pressure: For catalytic hydrogenation, optimizing temperature and hydrogen pressure is crucial. Higher temperatures can sometimes lead to side reactions or catalyst degradation.[5]

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. For catalytic hydrogenation, polar solvents like ethanol or methanol are often used.[5][6] For LiAlH₄ reductions, anhydrous ethers like THF or diethyl ether are necessary.

Issue 3: Formation of Side-Products and Purification Challenges

  • Question: My final product is contaminated with by-products, and I am having difficulty with purification. What are the likely impurities and what purification strategies can I employ?

  • Answer: Side-product formation is inherent to multi-step syntheses. Understanding the potential impurities is key to devising an effective purification strategy.

    • Potential Impurities:

      • Unreacted intermediates: (1-(3-chlorophenyl)-2-nitroethanol or the corresponding nitroalkene).

      • Oxime: From incomplete reduction of the nitro group.

      • Dimeric species: Can form during the Henry reaction.

      • Dehalogenated product: (3-Amino-3-phenylpropan-1-ol) if harsh reducing conditions are used.

    • Purification Techniques:

      • Acid-Base Extraction: As the final product is an amino alcohol, it can be protonated in an acidic aqueous solution and extracted to separate it from non-basic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will yield the purified product.

      • Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) is typically effective for separating amino alcohols.

      • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The hydrochloride salt of the amino alcohol often has good crystalline properties.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic pathway involves a three-step sequence:

  • Henry (Nitroaldol) Reaction: Condensation of 3-chlorobenzaldehyde with nitromethane in the presence of a base to form 1-(3-chlorophenyl)-2-nitroethanol. This intermediate often dehydrates in situ to yield 1-(3-chlorophenyl)-2-nitroethene.

  • Reduction: The nitroalkene is then reduced to the corresponding amino alcohol. This can be achieved using various reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

  • Work-up and Purification: The final step involves the work-up of the reaction mixture and purification of the target compound.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Nitromethane: Is a flammable and potentially explosive compound. Handle with care and avoid heat and shock.

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: Involves the use of flammable hydrogen gas, often under pressure. Ensure proper ventilation and use appropriate high-pressure equipment. Palladium on carbon can be pyrophoric when dry and exposed to air.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or ninhydrin can help visualize the spots, especially for the amino-containing compounds.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-chlorophenyl)-2-nitroethene (Henry Reaction Intermediate)

  • To a solution of 3-chlorobenzaldehyde (10.0 g, 71.1 mmol) in methanol (50 mL) in a round-bottom flask, add nitromethane (4.7 mL, 85.3 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (3.1 g, 77.5 mmol) in water (10 mL) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1.

  • A yellow precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield 1-(3-chlorophenyl)-2-nitroethene.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)

  • In a high-pressure reaction vessel, dissolve 1-(3-chlorophenyl)-2-nitroethene (5.0 g, 27.2 mmol) in ethanol (100 mL).

  • Add 10% Palladium on carbon (0.5 g, 10 wt%).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 24 hours, monitoring the hydrogen uptake.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
1. Henry Reaction 3-Chlorobenzaldehyde, NitromethaneSodium HydroxideMethanol/Water0 - RT475-85
2. Reduction 1-(3-chlorophenyl)-2-nitroethene10% Pd/C, H₂EthanolRT2460-70

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Henry (Nitroaldol) Condensation cluster_step2 Step 2: Reduction A 3-Chlorobenzaldehyde D 1-(3-chlorophenyl)-2-nitroethene A->D B Nitromethane B->D C Base (e.g., NaOH) C->D F This compound D->F E Reducing Agent (e.g., H₂/Pd-C) E->F Troubleshooting_Logic Start Low Yield or Impure Product Problem1 Low Yield in Henry Reaction? Start->Problem1 Solution1a Use excess nitromethane Problem1->Solution1a Yes Solution1b Optimize base and temperature Problem1->Solution1b Yes Problem2 Incomplete Reduction? Problem1->Problem2 No Solution2a Change reducing agent (e.g., LiAlH₄) Problem2->Solution2a Yes Solution2b Optimize hydrogenation conditions Problem2->Solution2b Yes Problem3 Purification Issues? Problem2->Problem3 No Solution3a Acid-base extraction Problem3->Solution3a Yes Solution3b Column chromatography Problem3->Solution3b Yes

References

Technical Support Center: Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common problems and their potential solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?

Answer: Low yields can stem from several factors related to the specific synthetic route employed. Below are common causes and troubleshooting steps for two plausible synthetic pathways.

Route A: Reductive Amination of 3-Chloro-β-hydroxypropiophenone

  • Incomplete Reaction: The reduction of the ketone or the imine intermediate may be sluggish.

    • Solution: Increase the reaction time or the amount of the reducing agent (e.g., NaBH₄, H₂/Pd-C). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Optimize the reaction temperature. Lower temperatures can often minimize the formation of side products. Ensure the purity of your starting materials, as impurities can lead to undesired reactions.

Route B: Reduction of a Nitro Intermediate (e.g., 1-(3-chlorophenyl)-3-nitropropan-1-ol)

  • Incomplete Reduction of the Nitro Group: The reduction of a nitro group to an amine proceeds through several intermediates. Incomplete reduction can lead to a mixture of products.

    • Solution: Ensure sufficient catalyst loading (e.g., Raney Nickel, Pd/C) and hydrogen pressure. The choice of solvent can also influence the reduction efficiency.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

Answer: The nature of the impurities will depend on the synthetic route. Below is a table of common side products for potential synthetic pathways.

Synthetic RouteStarting Material(s)Potential Side Product(s)Structure of Side Product(s)Reason for FormationMitigation Strategies
A: Reductive Amination 3-Chloro-β-hydroxypropiophenone, Ammonia/Amine Source, Reducing Agent3-Chloro-β-hydroxypropiophenone (unreacted starting material)Cl-C₆H₄-C(=O)-CH₂-CH₂-OHIncomplete reaction.Increase reaction time, excess of reducing agent.
Diol Side ProductCl-C₆H₄-CH(OH)-CH₂-CH₂-OHOver-reduction of the ketone without amination.Control stoichiometry of the amine source.
B: Reduction of Nitroalkene 3-Chlorobenzaldehyde, Nitroethane1-(3-chlorophenyl)-2-nitropropene (intermediate)Cl-C₆H₄-CH=C(NO₂)-CH₃Incomplete reduction.Ensure sufficient reducing agent and reaction time.
Ketone ImpurityCl-C₆H₄-C(=O)-CH₂-CH₃Rearrangement of the nitroalkene under certain conditions.Optimize pH and temperature.
C: Reduction of β-Amino Ketone 3-Amino-1-(3-chlorophenyl)propan-1-oneUnreacted β-Amino KetoneCl-C₆H₄-C(=O)-CH₂-CH₂-NH₂Incomplete reduction.Use a stronger reducing agent if necessary (e.g., LiAlH₄), monitor reaction completion.

Experimental Protocols

General Protocol for Reductive Amination of a β-Hydroxy Ketone:

  • Dissolve the β-hydroxy ketone precursor in a suitable solvent (e.g., methanol, ethanol).

  • Add the amine source (e.g., ammonia in methanol or ammonium acetate).

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic strategies for β-amino alcohols like this compound include:

  • Reductive amination of a β-hydroxy ketone: This involves the reaction of a β-hydroxy ketone with an amine source, followed by reduction of the resulting imine.

  • Reduction of a β-nitroalcohol or a nitroalkene: This route involves the preparation of a nitro-containing precursor followed by the reduction of the nitro group to an amine.

  • Reduction of a β-amino ketone: This involves the selective reduction of the ketone functionality of a β-amino ketone.

Q2: How can I purify the final product?

A2: Purification of this compound can typically be achieved by:

  • Column Chromatography: Silica gel chromatography is a common method for purifying compounds of this nature. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in dichloromethane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the product and its impurities.

  • Acid-Base Extraction: As the product is an amine, it can be converted to its salt form by treatment with an acid. This allows for washing with an organic solvent to remove non-basic impurities. Subsequent basification and extraction will yield the purified amine.

Q3: What analytical techniques are best for monitoring the reaction and assessing product purity?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and is excellent for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify components of a mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-Chloro-β-hydroxypropiophenone, Ammonia, Reducing Agent) reaction Reaction (Reductive Amination) start->reaction workup Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography or Recrystallization) crude->purification pure Pure Product purification->pure analysis Purity & Structural Analysis (HPLC, NMR, MS) pure->analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Problem Encountered low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn side_reactions Side Reactions? low_yield->side_reactions identify_impurity Identify Impurity Source (Based on Synthetic Route) impurities->identify_impurity solution_yield1 Increase reaction time/ reagent concentration incomplete_rxn->solution_yield1 Yes solution_yield2 Optimize temperature/ Use purer starting materials side_reactions->solution_yield2 Yes optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) identify_impurity->optimize_conditions improve_purification Improve Purification Method (e.g., Gradient Elution, Recrystallization Solvent) optimize_conditions->improve_purification

Caption: Logical troubleshooting guide for common issues in the synthesis of this compound.

improving yield and purity of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to improve the yield and purity of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several pathways. A prevalent method involves the reduction of a corresponding β-amino ketone or β-nitro alcohol precursor. One common strategy begins with the condensation of 3-chlorobenzaldehyde and malonic acid, followed by subsequent reaction steps.[1] Another approach is the asymmetric reduction of 3-chloro-1-phenylpropan-1-one in the presence of a suitable catalyst and hydrogen donor to yield the chiral alcohol.[2] Additionally, reductive amination of a corresponding ketone is a viable method.[3]

Q2: What are the key physicochemical properties of this compound?

A2: While specific data for the 3-chloro isomer can vary, the properties are similar to other chlorophenyl isomers. The related compound, 3-Amino-3-(4-chlorophenyl)propan-1-ol, is a white to yellow crystalline solid.[3] Key properties are summarized in the table below.

Q3: What are the primary safety considerations when handling this compound and its precursors?

A3: 3-Amino-3-(aryl)propan-1-ol derivatives are typically classified as irritants. Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood.[4] Avoid inhalation of dust or vapors and contact with skin and eyes.[4] Precursors like 3-chlorobenzaldehyde are also irritants.[5]

Section 2: Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the potential causes and solutions?

A4: Low yield can stem from several factors throughout the synthetic process. Refer to the table below for common issues and recommended actions.

Q5: My final product has low purity, showing multiple spots on a TLC plate. How do I identify and remove impurities?

A5: Low purity is often due to incomplete reactions, side reactions, or inefficient purification.

  • Unreacted Starting Materials: If you detect starting materials (e.g., the ketone precursor), the reaction may be incomplete. Consider extending the reaction time, increasing the temperature (if thermally stable), or adding a fresh portion of the reducing agent.

  • Byproduct Formation: Over-reduction can lead to the formation of 3-(3-chlorophenyl)propan-1-ol.[3] Conversely, the presence of a ketone precursor indicates incomplete reduction. In syntheses starting from 3-chlorobenzaldehyde, byproducts from the initial condensation step, such as 3-chlorobenzoic acid from over-oxidation, may persist if not properly removed.[6]

  • Purification Strategy: Column chromatography is often effective for removing both more polar and less polar impurities. Following chromatography, recrystallization is a crucial step for achieving high purity.

Q6: I am struggling with the recrystallization of the final product. What solvents should I try?

A6: Recrystallization of amino alcohols can be challenging. The presence of both a polar alcohol group and a basic amino group, combined with a nonpolar aryl group, requires careful solvent selection.

  • Single Solvent Systems: Try relatively polar solvents like isopropyl alcohol or ethanol.[7][8] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

  • Two-Solvent Systems: A common and effective method is to use a solvent pair. Dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) and then slowly add a non-solvent in which it is poorly soluble (e.g., hexane, heptane, or water) until turbidity persists.[9] Gently heat the mixture until it becomes clear again, then allow it to cool slowly.

  • pH Adjustment: For amino-containing compounds, crystallization can sometimes be improved by making the salt (e.g., hydrochloride salt) by adding HCl, which may have better crystallization properties.[9]

Section 3: Data & Visualizations

Data Tables

Table 1: Physicochemical Properties of Aryl-Substituted 3-Amino-Propan-1-ol Derivatives

Property Value (for 4-chloro isomer) Reference
CAS Number 886061-26-3 (S-enantiomer) [10]
Molecular Formula C₉H₁₂ClNO [10]
Molecular Weight 185.65 g/mol [10]
Appearance White to yellow solid [10]
Melting Point 53-56°C [10]
Boiling Point 327.9°C at 760 mmHg [3]

| Density | 1.216 g/cm³ |[3] |

Table 2: Troubleshooting Guide for Low Yield

Issue Potential Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature; degraded reagents. Monitor reaction progress by TLC/LC-MS. Extend reaction time or cautiously increase temperature. Use fresh, high-purity reagents.
Side Reactions Incorrect stoichiometry; poor temperature control leading to byproducts. Optimize reagent stoichiometry. Ensure uniform and controlled heating/cooling.[6]
Product Loss During Workup Formation of emulsions during extraction; product solubility in the aqueous phase. Use brine to break emulsions. Adjust the pH of the aqueous layer to suppress the solubility of the amino alcohol before extraction.

| Inefficient Purification | Incorrect solvent system for chromatography; product loss on the column. | Perform small-scale TLC trials to determine the optimal eluent for column chromatography. Do not overload the column. |

Visualizations

G Start Starting Materials (e.g., 3-Chlorophenyl Propanone) Reaction Chemical Transformation (e.g., Asymmetric Reduction) Start->Reaction Reagents, Catalyst Workup Reaction Quench & Aqueous Workup Reaction->Workup Reaction Mixture Crude Crude Product Isolation (Solvent Evaporation) Workup->Crude Organic Layer Purification Primary Purification (e.g., Column Chromatography) Crude->Purification Crude Oil/Solid Recrystal Final Purification (Recrystallization) Purification->Recrystal Partially Pure Fractions Final Pure this compound Recrystal->Final Crystalline Solid

Caption: General workflow for the synthesis and purification of the target compound.

G Problem Low Purity Detected (via TLC/HPLC/NMR) Impurity_SM Impurity: Unreacted Starting Material Problem->Impurity_SM Identify Impurity Impurity_BP Impurity: Reaction Byproduct Problem->Impurity_BP Identify Impurity Impurity_Solv Impurity: Residual Solvent Problem->Impurity_Solv Identify Impurity Solution_SM Action: - Re-run reaction with more reagent - Improve purification (column chromatography) Impurity_SM->Solution_SM Solution_BP Action: - Optimize reaction conditions (temp, time) - Develop selective purification (recrystallization) Impurity_BP->Solution_BP Solution_Solv Action: - Dry product under high vacuum - Perform solvent swap and re-precipitate Impurity_Solv->Solution_Solv

Caption: Troubleshooting flowchart for addressing low product purity issues.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Ketone Precursor

  • Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate and laboratory conditions.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ketone precursor (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add an ammonia source (e.g., ammonium acetate, ~10 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent (e.g., sodium borohydride, ~1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding water at 0°C. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude material via column chromatography followed by recrystallization.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale solubility tests (see FAQ Q6).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and obtaining spectroscopic data (NMR, IR).

References

Technical Support Center: Enantioselective Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the enantioselective synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Troubleshooting Guides

Method 1: Asymmetric Reduction of 3-Amino-1-(3-chlorophenyl)propan-1-one

This is a common and effective method for establishing the chiral center. The primary precursor is the prochiral aminoketone, which is reduced using a chiral catalyst. A frequently used system is the Corey-Bakshi-Shibata (CBS) catalyst with borane.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity (ee) 1. Impure or aged borane source.1. Use a freshly opened bottle of borane-dimethyl sulfide (BMS) or borane-THF complex. Titrate the borane solution before use.
2. Deactivated or improperly prepared catalyst.2. Prepare the CBS catalyst in situ under strictly anhydrous conditions. Ensure the chiral amino alcohol used for catalyst preparation is of high purity.
3. Reaction temperature is too high.3. Maintain the recommended low temperature (e.g., -20 °C to -40 °C) throughout the addition of the ketone and the course of the reaction.
4. Presence of coordinating impurities in the substrate or solvent.4. Purify the aminoketone precursor by column chromatography or recrystallization. Use anhydrous and deoxygenated solvents.
Low Conversion/Yield 1. Insufficient reducing agent.1. Use a slight excess (1.1-1.2 equivalents) of the borane reagent.
2. Catalyst poisoning.2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
3. Low reaction temperature leading to slow kinetics.3. While maintaining low temperatures is crucial for selectivity, if the reaction stalls, a slight increase in temperature (e.g., from -40 °C to -30 °C) can be considered after an initial period, but this may compromise enantioselectivity. Monitor by TLC.
Formation of Side Products 1. Over-reduction of the aromatic ring.1. This is less common with borane but can occur with more potent reducing agents. Ensure the correct reducing agent is used.
2. Racemic product from uncatalyzed reduction.2. Ensure slow addition of the ketone to the pre-formed catalyst-borane complex to favor the catalyzed pathway.
Method 2: Enzymatic Kinetic Resolution of Racemic this compound

This method involves the selective acylation of one enantiomer of the racemic amino alcohol using a lipase, leaving the other enantiomer unreacted.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Enantioselectivity (low ee for both product and unreacted starting material) 1. Incorrect choice of enzyme.1. Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).
2. Inappropriate solvent.2. Test a range of non-polar organic solvents like toluene, hexane, or MTBE.
3. Reaction proceeding past 50% conversion.3. Monitor the reaction closely and stop it at or near 50% conversion to maximize the ee of both the acylated product and the remaining alcohol.
Slow Reaction Rate 1. Low enzyme activity.1. Use a fresh batch of enzyme or a higher loading. Ensure proper storage conditions for the enzyme.
2. Poor mixing in a heterogeneous system.2. Use a shaker or efficient stirrer to ensure good contact between the enzyme and the substrate.
3. Sub-optimal temperature.3. Optimize the reaction temperature. While many lipases work well at room temperature, some may benefit from slightly elevated temperatures (e.g., 40-50 °C).
Difficult Separation of Product and Starting Material 1. Similar polarities of the acylated product and the starting amino alcohol.1. After the reaction, protect the amino group of the unreacted alcohol (e.g., as a Boc-carbamate) to significantly alter its polarity for easier chromatographic separation.
Hydrolysis of the Acyl Donor 1. Presence of water in the reaction medium.1. Use anhydrous solvents and add molecular sieves to the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of the aminoketone is giving me the wrong enantiomer. What could be the cause?

A1: The stereochemical outcome of the CBS reduction is dependent on the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst. Ensure you are using the correct enantiomer of the catalyst precursor to obtain your desired product enantiomer. For example, an (S)-proline-derived catalyst will typically yield the (R)-alcohol, and vice-versa.

Q2: In the enzymatic resolution, the reaction seems to stop before reaching 50% conversion. Why is this happening?

A2: This could be due to product inhibition, where the acylated product inhibits the enzyme's activity. It could also be caused by changes in the reaction medium's properties as the reaction progresses. Trying a different acyl donor or adding the acyl donor portion-wise may help.

Q3: Can I use Sharpless Asymmetric Aminohydroxylation for this synthesis?

A3: Yes, this is a viable alternative. The precursor would be 3-(3-chlorophenyl)prop-2-en-1-ol. The key challenges with this method are controlling regioselectivity (i.e., whether the amine adds to the carbon closer to the phenyl ring or the one closer to the alcohol) and potential side reactions. The choice of ligand (e.g., derivatives of dihydroquinine vs. dihydroquinidine) can influence both enantioselectivity and regioselectivity.[1][2][3]

Q4: How can I determine the enantiomeric excess (ee) of my product?

A4: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). You will need to develop a separation method using a suitable chiral stationary phase. Alternatively, you can derivatize the amino alcohol with a chiral agent (e.g., Mosher's acid chloride) and analyze the resulting diastereomers by standard NMR or achiral chromatography.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-Amino-1-(3-chlorophenyl)propan-1-one using a CBS Catalyst

This protocol is adapted from established procedures for analogous aminoketones.[4]

  • Catalyst Preparation (in situ): To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1 M solution in toluene.

  • Cool the solution to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (BMS, 1.1 eq) dropwise. Stir for 10 minutes at -20 °C.

  • Reduction: In a separate flask, dissolve 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Neutralize with triethylamine (1.1 eq) and stir for 15 minutes. Filter off the triethylamine hydrochloride salt under argon and wash the solid with anhydrous THF.

  • Add the resulting solution of the free aminoketone dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is based on general procedures for the kinetic resolution of amino alcohols.

  • Reaction Setup: To a flask containing racemic this compound (1.0 eq) in toluene (approx. 0.1 M solution), add vinyl acetate (0.6 eq) as the acyl donor.

  • Add immobilized Candida antarctica lipase B (Novozym 435) (e.g., 20 mg per mmol of substrate).

  • Seal the flask and place it on an orbital shaker at 40 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by TLC or GC/HPLC to determine the conversion percentage.

  • Reaction Termination: Once the conversion reaches approximately 50%, filter off the enzyme and wash it with fresh solvent.

  • Workup and Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated product and the unreacted amino alcohol. Separate the two compounds by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered starting material and the acylated product by chiral HPLC.

Visualizations

Experimental Workflow: Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation (in situ) cluster_reduc Reduction cluster_workup Workup & Purification cat_prep Add CBS catalyst and cool to -20°C bms_add Add Borane (BMS) and stir cat_prep->bms_add ketone_add Add aminoketone solution to catalyst dropwise ketone_prep Prepare free aminoketone from hydrochloride salt ketone_prep->ketone_add reaction Stir at -20°C (2-4 hours) ketone_add->reaction quench Quench with Methanol reaction->quench extract Solvent Exchange & Liquid-Liquid Extraction quench->extract purify Flash Column Chromatography extract->purify analysis Chiral HPLC Analysis (Determine ee%) purify->analysis

Caption: Workflow for the CBS-catalyzed asymmetric reduction.

Troubleshooting Logic for Low Enantioselectivity

G start Low Enantiomeric Excess (ee) Observed temp_check Was reaction temperature strictly controlled? start->temp_check borane_check Is the borane source fresh and anhydrous? temp_check->borane_check Yes sol_temp Action: Improve temperature monitoring and control. temp_check->sol_temp No catalyst_check Was the catalyst prepared under inert/anhydrous conditions? borane_check->catalyst_check Yes sol_borane Action: Use fresh, titrated borane source. borane_check->sol_borane No substrate_check Is the aminoketone substrate pure? catalyst_check->substrate_check Yes sol_catalyst Action: Re-run with freshly prepared catalyst under argon. catalyst_check->sol_catalyst No sol_substrate Action: Purify substrate by chromatography/recrystallization. substrate_check->sol_substrate No

References

Technical Support Center: Degradation Pathways of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule arise from its functional groups: the primary amine, the secondary alcohol, and the chlorophenyl ring. The amino alcohol moiety is susceptible to oxidation, while the aromatic chlorine substituent may influence the electron density of the phenyl ring, potentially affecting its susceptibility to photolytic degradation. Under acidic or basic conditions, reactions involving the amine and alcohol groups can be expected.

Q2: What are the likely degradation products of this compound?

A2: Based on the structure, potential degradation products could result from oxidation of the alcohol to a ketone, oxidation of the amine, or deamination. Photodegradation may lead to dechlorination or reactions involving the aromatic ring. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.

Q3: How should I store this compound to ensure its stability?

A3: To ensure long-term stability, it is recommended to store the compound in a cool, dark, and dry place. Protection from light and atmospheric oxygen is crucial. For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable.

Q4: Are there any known incompatibilities with common excipients?

Q5: What is the acceptable level of degradation in forced degradation studies?

A5: A generally accepted range for degradation in forced degradation studies is 5-20%.[1] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal shelf-life stability studies.[1] Conversely, under-stressing may not generate a sufficient amount of degradation products for detection and validation of the analytical method.[1]

Troubleshooting Guides

HPLC Analysis
IssuePotential CauseRecommended Action
Unexpected Peaks in Chromatogram Impurities from synthesis, contamination of the mobile phase or sample, or degradation of the compound.[2][3]Characterize the initial purity of your batch using LC-MS, NMR, and elemental analysis. Ensure high purity of solvents and proper filtering.[4] Prepare fresh samples and mobile phases.
Poor Peak Shape (Tailing or Fronting) Interaction of the basic amine with acidic silanols on the column, column overload, or inappropriate mobile phase pH.[5][6]Use a column with end-capping or a base-deactivated stationary phase. Optimize the mobile phase pH with a suitable buffer. Reduce the sample concentration.[5]
Shifting Retention Times Changes in mobile phase composition, column degradation, inconsistent flow rate, or temperature fluctuations.[7][8]Ensure consistent mobile phase preparation and adequate column equilibration.[7] Check the pump for leaks and verify the flow rate. Use a column oven to maintain a constant temperature.
Noisy Baseline Contaminated mobile phase, air bubbles in the system, or detector instability.[4][8]Degas the mobile phase using sonication or an online degasser.[4] Flush the system to remove any contaminants. Check the detector lamp and ensure it is properly warmed up.
Mass Spectrometry Analysis
IssuePotential CauseRecommended Action
Poor Signal Intensity Inappropriate sample concentration, low ionization efficiency, or incorrect instrument tuning.[9]Optimize the sample concentration. Experiment with different ionization sources (e.g., ESI, APCI) and polarities.[9] Regularly tune and calibrate the mass spectrometer.[9]
Difficulty in Identifying Degradation Products Low abundance of the degradant, complex fragmentation patterns, or co-elution with other components.Use a high-resolution mass spectrometer for accurate mass measurement to help determine the elemental composition.[10] Perform MS/MS experiments to obtain fragmentation information.[10] Optimize the chromatographic method to improve the separation of degradation products.
Ion Suppression Co-eluting compounds in the sample matrix interfering with the ionization of the target analyte.[9]Improve chromatographic separation to separate the analyte from interfering matrix components. Dilute the sample. Use a different ionization technique that is less susceptible to matrix effects.

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed under different stress conditions.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation A This compound B 3-Amino-3-(3-chlorophenyl)-1-propanone A->B Alcohol Oxidation C 3-Imino-3-(3-chlorophenyl)propan-1-ol A->C Amine Oxidation D This compound E 3-Hydroxy-3-(3-chlorophenyl)propan-1-ol D->E Deamination (Acidic/Basic) F This compound G 3-Amino-3-phenylpropan-1-ol F->G Dechlorination

Caption: Hypothetical degradation pathways of this compound.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11]

ExperimentalWorkflow prep Sample Preparation (1 mg/mL solution) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid, 70°C) prep->thermal photo Photolytic Degradation (ICH Q1B) prep->photo analysis Analysis by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

References

Technical Support Center: Purification of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can originate from starting materials, byproducts, or degradation products. Depending on the synthetic route, which often involves the reduction of a corresponding β-aminoketone or the reduction of a β-amino acid, potential impurities include:

  • Unreacted starting materials: Such as 3-amino-1-(3-chlorophenyl)propan-1-one.

  • Over-reduction products: Where the aromatic ring or other functional groups are unintentionally reduced.

  • Side-products from precursor synthesis: Impurities from the preparation of the starting materials may be carried over.

  • Enantiomeric impurities: If a stereospecific synthesis is performed, the other enantiomer is considered an impurity.

Q2: My purified this compound shows peak tailing in reverse-phase HPLC analysis. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound is often due to interactions with acidic silanol groups on the silica-based column. To mitigate this, consider the following mobile phase adjustments:

  • Lower the pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) ensures the amine is fully protonated, minimizing interaction with silanol groups.

  • Add a competing amine: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block active silanol sites, leading to more symmetrical peaks.

Q3: I am having difficulty crystallizing the final product, which remains an oil. What can I do?

A3: If your product oils out during crystallization, you can try the following techniques:

  • Ensure high purity: Impurities can inhibit crystallization. Consider an additional purification step like column chromatography before attempting recrystallization.

  • Solvent selection: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) can be effective.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound to the supersaturated solution.

    • Cooling: Slowly cool the solution to a lower temperature to decrease solubility.

Q4: Can I purify this compound by forming its hydrochloride salt?

A4: Yes, forming the hydrochloride salt is a common and effective method for purifying amino alcohols. The salt is often a crystalline solid that is more easily handled and purified by recrystallization than the free base, which may be an oil. The hydrochloride salt can be formed by treating a solution of the free base in a suitable organic solvent (e.g., ether or ethanol) with ethereal HCl or a solution of HCl in an appropriate solvent.

Troubleshooting Guides

Crystallization Issues
IssuePotential CauseSuggested Solution
Product oils out Solution is too concentrated, or the compound has a low melting point.Dilute the solution with more of the primary solvent. Experiment with different solvent systems (e.g., a solvent/anti-solvent pair).
Presence of impurities.Purify the crude product by another method, such as column chromatography, before crystallization.
No crystal formation Solution is not supersaturated.Slowly evaporate the solvent to increase the concentration. Add an anti-solvent dropwise until turbidity persists.
Lack of nucleation sites.Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound.
Low recovery of crystals The compound is too soluble in the chosen solvent at low temperatures.Choose a solvent in which the compound has lower solubility when cold. Ensure the solution is sufficiently cooled before filtration.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Add a small amount of extra hot solvent to keep the compound dissolved.
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For this amino alcohol, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can also help.
Poor separation of the desired compound from impurities The eluent system does not provide sufficient resolution.Experiment with different solvent systems. A three-component system might provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Streaking or tailing of the compound on the TLC plate and column The compound is interacting too strongly with the stationary phase.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.
Decomposition of the compound on the column The stationary phase is too acidic.Deactivate the silica gel by washing it with a dilute solution of triethylamine in a non-polar solvent before packing the column. Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Acid-Base Extraction for Removal of Acidic and Basic Impurities

This protocol is designed to separate the neutral this compound from acidic and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic product and any basic impurities, extracting them into the aqueous layer. The neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and add a dilute aqueous base solution (e.g., 1 M NaOH) dropwise until the solution is basic (pH > 10), which will precipitate the free base of the product.

  • Extraction of Product: Extract the precipitated free base back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Recrystallization of this compound Hydrochloride

This protocol describes the purification of the hydrochloride salt of the target compound.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or a mixture of ethanol and diethyl ether. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.

  • Dissolution: Collect the crude hydrochloride salt by filtration. In a flask, dissolve the salt in a minimum amount of a hot solvent. Based on analogous compounds, a mixture of ethanol and diethyl ether or ethanol and toluene can be effective.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can improve the yield.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Purity Assessment of a Substituted Phenethylamine Derivative by Different Analytical Methods

Analytical MethodPurity (%)Key Impurities DetectedLimit of Detection (LOD)Limit of Quantitation (LOQ)
GC-MS 98.5Precursor and synthesis byproduct~0.01%~0.05%
HPLC-UV 98.8Precursor and other minor unknown impurities~0.01%~0.05%
qNMR 99.2Not applicable (quantifies the main component directly)~0.1%~0.3%

Note: This data is for a structurally related compound, 1-(3-Chlorophenyl)-2-methylpropan-2-amine, and serves as an example of comparative purity analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) extraction Acid-Base Extraction synthesis->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification tlc TLC extraction->tlc Monitor recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->tlc Monitor Fractions hplc HPLC/GC-MS recrystallization->hplc Purity Check pure_product Pure Product recrystallization->pure_product Isolation nmr NMR pure_product->nmr Structural Confirmation troubleshooting_logic cluster_crystallization Crystallization Problem cluster_chromatography Chromatography Problem start Purification Issue Identified oiling_out Product Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals no_elution Compound Stuck on Column? start->no_elution poor_separation Poor Separation? start->poor_separation sol_1 Dilute Solution oiling_out->sol_1 sol_2 Change Solvent System oiling_out->sol_2 sol_3 Concentrate Solution no_crystals->sol_3 sol_4 Induce Nucleation (Scratch/Seed) no_crystals->sol_4 sol_5 Increase Eluent Polarity no_elution->sol_5 sol_6 Add Basic Modifier (TEA) no_elution->sol_6 sol_7 Optimize Eluent System poor_separation->sol_7 sol_8 Change Stationary Phase poor_separation->sol_8

References

Technical Support Center: Scale-Up of 3-Amino-3-(3-chlorophenyl)propan-1-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Amino-3-(3-chlorophenyl)propan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up production of this compound?

A common and plausible synthetic approach for the large-scale production of this compound involves a multi-step process. This often starts with a condensation reaction, followed by reduction steps. One possible route begins with 3-chlorobenzaldehyde and nitromethane undergoing a Nitroaldol (Henry) reaction to form an intermediate, which is then reduced to the final product.[1] Another potential pathway could involve the reduction of a corresponding aminoketone.

Q2: What are the primary safety concerns during the scale-up of this process?

Scaling up the synthesis of this compound introduces several safety hazards that must be addressed:

  • Thermal Runaway: Reactions such as nitration or reduction can be highly exothermic. Proper cooling systems and controlled reagent addition are crucial to prevent thermal runaway.[2]

  • Hazardous Reagents: The use of reagents like lithium aluminum hydride for reduction requires careful handling due to its high reactivity with water and moisture. Similarly, catalytic hydrogenation involves flammable hydrogen gas under pressure, necessitating the use of appropriately rated reactors and adherence to strict safety protocols.[1][2]

  • Pressure Buildup: Reactions that generate gaseous byproducts or are conducted at elevated temperatures can lead to pressure buildup in the reactor. Ensure all vessels are equipped with pressure relief systems.[3]

Q3: Which analytical techniques are recommended for in-process control and final product analysis?

For effective in-process control and final product quality assessment, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring reaction progress, identifying and quantifying impurities, and determining the final product's purity.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and by-products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the desired product and any isolated intermediates.

  • Chiral HPLC: To determine the enantiomeric excess (e.g., optical purity) of the final product, chiral HPLC methods are necessary.

Troubleshooting Guides

Issue 1: Low Yield and/or Side Product Formation in the Condensation Step

Question: During the initial condensation reaction (e.g., Nitroaldol reaction between 3-chlorobenzaldehyde and nitromethane), a dark-colored reaction mixture and low yield of the desired nitroalkene intermediate are observed. What is the likely cause and solution?

Answer: The likely cause is the formation of side products due to non-optimal reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 0-10 °C) to minimize the formation of side products and polymers.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A weaker base or a catalytic amount of a strong base might be preferable to minimize side reactions.

  • Solvent Choice: Employ a solvent that facilitates the reaction at lower temperatures and helps to stabilize the intermediates.

  • Reagent Purity: Ensure the starting materials, particularly the 3-chlorobenzaldehyde, are of high purity, as impurities can catalyze side reactions.

Issue 2: Poor Enantioselectivity in the Asymmetric Reduction Step

Question: The reduction of the intermediate (e.g., the corresponding ketone or nitroalkene) results in a nearly racemic mixture of this compound. How can the stereoselectivity be improved?

Answer: Achieving high enantioselectivity is crucial for pharmaceutical applications and is highly dependent on the choice of the chiral catalyst and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection: Screen various chiral catalysts. For asymmetric reductions of ketones, oxazaborolidine catalysts (as in Corey-Bakshi-Shibata reduction) or chiral ruthenium or rhodium catalysts for asymmetric hydrogenation are common choices.[2][5]

  • Catalyst Loading and Purity: Ensure the catalyst is of high purity and use the optimal catalyst loading. Impurities in the substrate can poison the catalyst.

  • Reaction Conditions: Optimize temperature, pressure (for hydrogenation), and reaction time. Lower temperatures often lead to higher enantioselectivity.

  • Reducing Agent: The choice of reducing agent (e.g., borane source for CBS reduction, hydrogen for hydrogenation) is critical and should be compatible with the chosen catalyst system.

Reduction Method Typical Chiral Catalyst Reported Enantiomeric Excess (e.g.) Potential Challenges
Asymmetric HydrogenationChiral Ru or Rh complexes95-99%Requires high-pressure equipment; catalyst can be expensive.[2]
CBS ReductionChiral Oxazaborolidine90-98%Requires stoichiometric borane; moisture sensitive.[2]
BiocatalysisKetoreductase>99%May require significant process development for the specific substrate.[2]
Issue 3: Product Decomposition During Purification

Question: During vacuum distillation of the final product, significant decomposition is observed, leading to a low isolated yield and discoloration. What are the alternative purification strategies?

Answer: Amino alcohols can be susceptible to thermal degradation, especially at the elevated temperatures required for vacuum distillation.

Alternative Purification Strategies:

  • Crystallization: Attempt to form a crystalline salt of the amine (e.g., hydrochloride or tartrate salt) to facilitate purification by recrystallization. This can also aid in separating diastereomers if applicable.[2]

  • Column Chromatography: For smaller to medium scales, column chromatography using silica gel or a suitable alternative stationary phase can be effective. However, this may be less practical for very large-scale production.[2]

  • Slurry Washes: Washing the crude product as a slurry in a suitable solvent can help remove impurities without fully dissolving the product, minimizing losses.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Propiophenone Intermediate

This protocol is a general guideline and should be optimized for the specific substrate and scale.

  • Reactor Setup: A clean, dry, and inerted reactor is charged with the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

  • Borane Addition: A solution of borane dimethyl sulfide complex (BMS) in THF is slowly added to the catalyst solution at a controlled temperature (e.g., 0-5 °C).

  • Substrate Addition: The 3-amino-1-(3-chlorophenyl)propan-1-one intermediate, dissolved in anhydrous THF, is added dropwise to the reactor while maintaining the low temperature.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of methanol, followed by an appropriate aqueous acid (e.g., 1M HCl).

  • Workup: The mixture is stirred, and then the pH is adjusted with a base (e.g., 2M NaOH). The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

Synthetic_Pathway A 3-Chlorobenzaldehyde C Nitroaldol Reaction A->C B Nitromethane B->C D 1-(3-Chlorophenyl)-2-nitroethanol C->D Base (e.g., NaOH) E Reduction D->E Reducing Agent (e.g., LiAlH4 or H2/Pd-C) F This compound E->F

Caption: A potential synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity Start->Check_SM Check_Reaction Analyze Reaction Conditions Check_SM->Check_Reaction Purity OK Optimize_Temp Optimize Temperature Check_Reaction->Optimize_Temp Temperature Fluctuation Optimize_Reagents Adjust Reagent Stoichiometry/Choice Check_Reaction->Optimize_Reagents Side Reactions Noted Check_Purification Evaluate Purification Method Check_Reaction->Check_Purification Conditions OK Success Problem Resolved Optimize_Temp->Success Optimize_Reagents->Success Alt_Purification Consider Alternative Purification (Crystallization, Chromatography) Check_Purification->Alt_Purification Decomposition Observed Alt_Purification->Success

References

Technical Support Center: Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol, focusing on the avoidance and control of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two primary, well-established synthetic routes. The first involves a Henry (nitroaldol) reaction between 3-chlorobenzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene. The second route is the reduction of a β-aminoketone, 3-amino-3-(3-chlorophenyl)propan-1-one, using a hydride reducing agent.

Q2: What is the most common impurity I should be aware of?

A2: A common and problematic impurity, particularly in the nitrostyrene reduction route, is the corresponding N-hydroxylamine derivative, N-(3-(3-chlorophenyl)-1-hydroxypropyl)hydroxylamine. This results from the incomplete reduction of the nitro group.

Q3: My final product is a persistent oil and won't crystallize. What can I do?

A3: The presence of impurities often prevents crystallization. First, ensure your product is sufficiently pure using techniques like column chromatography. If the product is clean but remains an oil, consider converting it to a salt, such as the hydrochloride or tartrate salt. These salts are often crystalline and can be more easily purified by recrystallization.[1]

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to avoid incomplete reduction?

A4: While LiAlH₄ is a powerful reducing agent that can reduce nitro groups to amines, it is less chemoselective than other reagents.[2] It can potentially reduce the aromatic chlorine substituent (dehalogenation), leading to other impurities.[2] For this reason, milder, more selective reducing systems like Sodium Borohydride in combination with a transition metal salt are often preferred.

Q5: How can I monitor the reaction for completion and impurity formation?

A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the consumption of starting materials and the formation of the product. For analyzing specific impurities like the hydroxylamine byproduct, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are more suitable. Note that hydroxylamines can be thermally labile and may disproportionate into other species (like oximes) in a hot GC injector.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Synthetic Route 1: Henry Reaction and Nitrostyrene Reduction

Problem ID: SYN-1-001 - Low yield in the Henry reaction step.

  • Symptom: After reacting 3-chlorobenzaldehyde and nitromethane, the yield of the intermediate, 1-chloro-3-(2-nitrovinyl)benzene, is low.

  • Potential Causes & Solutions:

    • Insufficient Catalyst: The base catalyst (e.g., ammonium acetate, primary amines) is crucial. Ensure the correct stoichiometry is used. Primary amines can be effective catalysts.[4]

    • Reversible Reaction: The Henry reaction is reversible.[5] To drive the reaction towards the product, subsequent dehydration to the nitrostyrene is often performed, which is typically favorable for aromatic aldehydes.[4] Gentle heating can promote this dehydration.

    • Incorrect Stoichiometry: Ensure the molar ratio of nitromethane to aldehyde is appropriate. A slight excess of nitromethane can be used.

Problem ID: SYN-1-002 - Presence of a persistent yellow/orange color in the final product.

  • Symptom: The isolated this compound is discolored, even after initial purification.

  • Potential Causes & Solutions:

    • Residual Nitrostyrene: The starting material for the reduction, 1-chloro-3-(2-nitrovinyl)benzene, is often a colored solid. Incomplete reduction will leave this impurity in your product. Monitor the reduction carefully by TLC until all the nitrostyrene is consumed.

    • Side-Reactions: Under strongly basic or acidic conditions, or with prolonged heating, side-reactions can lead to colored polymeric impurities. Ensure pH control during workup and avoid excessive heat.

Problem ID: SYN-1-003 - Final product is contaminated with N-hydroxylamine or oxime impurities.

  • Symptom: Analytical data (e.g., MS, NMR) indicates the presence of species with masses corresponding to the hydroxylamine or oxime derivatives.

  • Potential Causes & Solutions:

    • Incomplete Reduction: This is the most common cause. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the reducing agent is depleted or the reaction time is too short, the hydroxylamine may be isolated as a significant byproduct.

    • Choice of Reducing Agent: Some reducing agents are more prone to stopping at the hydroxylamine stage. A combination of Sodium Borohydride (NaBH₄) and a catalyst like Copper(II) Chloride (CuCl₂) in a protic solvent has been shown to be effective for the complete reduction of nitrostyrenes to the corresponding primary amines.[2][6]

Synthetic Route 2: Reduction of β-Aminoketone

Problem ID: SYN-2-001 - Reduction of the ketone is slow or incomplete.

  • Symptom: TLC analysis shows significant unreacted 3-amino-3-(3-chlorophenyl)propan-1-one starting material.

  • Potential Causes & Solutions:

    • Reagent Quality: Sodium Borohydride (NaBH₄) can decompose over time, especially if exposed to moisture. Use a fresh bottle of the reagent.

    • Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol. These solvents also act as the proton source for the final alcohol.[7][8]

    • Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to warm to room temperature may be necessary for the reaction to go to completion.[9]

    • Stoichiometry: In practice, more than the stoichiometric 0.25 equivalents of NaBH₄ are used per mole of ketone. A common practice is to use 1.0 to 1.5 equivalents.

Problem ID: PUR-001 - Difficulty removing borate salts during workup.

  • Symptom: An insoluble white solid persists after the aqueous quench, making extraction difficult.

  • Potential Causes & Solutions:

    • Insufficient Quenching: The reaction is typically quenched with an acid (e.g., 1M HCl) to neutralize the excess NaBH₄ and hydrolyze the borate-alkoxide complexes.[9] Ensure the pH is acidic after quenching. The boron byproducts will form boric acid or its salts, which are water-soluble.

    • Emulsion Formation: Amino alcohols can sometimes act as surfactants, leading to emulsions during extraction. Adding brine (saturated NaCl solution) to the aqueous layer can help to break emulsions.

Impurity Profile and Mitigation Strategies

Impurity NameStructureFormation PathwayMitigation Strategy
1-Chloro-3-(2-nitrovinyl)benzene
alt text
Incomplete reduction of the nitrostyrene intermediate.Ensure sufficient reducing agent and reaction time. Monitor reaction to completion by TLC. Use a robust reducing system like NaBH₄/CuCl₂.[2]
N-(3-(3-chlorophenyl)-1-hydroxypropyl)hydroxylamine
alt text
Partial reduction of the nitro group in the nitrostyrene intermediate.Use a reducing system known to fully reduce nitro groups (e.g., NaBH₄/CuCl₂).[6] Increase reaction time or temperature if necessary.
3-Amino-3-(3-chlorophenyl)propan-1-one
alt text
Incomplete reduction of the β-aminoketone starting material.Use fresh NaBH₄.[8] Ensure adequate stoichiometry of the reducing agent (1.0-1.5 eq). Allow the reaction to proceed to completion at room temperature.[9]
3-ChlorobenzonitrileSide reaction during the Henry reaction, particularly when using acetic acid as a solvent.Avoid using glacial acetic acid as the primary solvent for the Henry reaction. Use a base catalyst like a primary amine in a solvent such as methanol or ethanol.

Note: Placeholder images are used for structures.

Experimental Protocols

Protocol 1: Synthesis via Henry Reaction and Nitrostyrene Reduction (Adapted from similar procedures)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1a: Henry Reaction

  • To a solution of 3-chlorobenzaldehyde (1.0 eq) in methanol, add nitromethane (1.2 eq).

  • Add a catalytic amount of a primary amine (e.g., ethylamine, ~0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is often left overnight.

  • For dehydration to the nitrostyrene, the reaction mixture can be gently heated or treated with a dehydrating agent.

Step 1b: Reduction of 1-chloro-3-(2-nitrovinyl)benzene

  • Suspend the crude 1-chloro-3-(2-nitrovinyl)benzene (1.0 eq) in a mixture of a primary alcohol (e.g., isopropanol) and water.[10]

  • Add Sodium Borohydride (NaBH₄) (7-8 eq) portion-wise to the stirred suspension. The reaction is exothermic.

  • Add a solution of Copper(II) Chloride (CuCl₂) (0.1 eq) dropwise.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.[10]

  • Cool the reaction to room temperature and quench by adding an aqueous base (e.g., 25% NaOH).

  • Extract the product with a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Dry the combined organic layers over anhydrous sulfate (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization (potentially after salt formation).

Protocol 2: Synthesis via Reduction of 3-amino-3-(3-chlorophenyl)propan-1-one

Step 2: Ketone Reduction

  • Dissolve 3-amino-3-(3-chlorophenyl)propan-1-one (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 10 °C.[9]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.

  • Basify the mixture with an aqueous base (e.g., 2M NaOH) to pH >10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualized Workflows

Impurity Formation in Nitrostyrene Reduction

G cluster_legend Legend Nitrostyrene 1-Chloro-3-(2-nitrovinyl)benzene Nitroso Nitroso Intermediate Nitrostyrene->Nitroso Reduction Step 1 Hydroxylamine N-Hydroxylamine Impurity Nitroso->Hydroxylamine Reduction Step 2 Amine Desired Product: This compound Hydroxylamine->Amine Final Reduction Step key1 Impurity key2 Product

Caption: Pathway of nitrostyrene reduction showing the hydroxylamine impurity.

Troubleshooting Logic for Incomplete Reduction

G Start Incomplete Reduction Observed (via TLC/LCMS) CheckReagent Is the reducing agent (NaBH₄) fresh and active? Start->CheckReagent CheckTimeTemp Was reaction time/temperature sufficient? CheckReagent->CheckTimeTemp Yes SolutionReagent Use fresh, anhydrous reducing agent. CheckReagent->SolutionReagent No CheckStoich Was the stoichiometry of the reducing agent correct? CheckTimeTemp->CheckStoich Yes SolutionTimeTemp Increase reaction time or allow to warm to RT. CheckTimeTemp->SolutionTimeTemp No SolutionStoich Increase equivalents of reducing agent. CheckStoich->SolutionStoich No

Caption: Troubleshooting workflow for incomplete reduction reactions.

References

stability issues of 3-Amino-3-(3-chlorophenyl)propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Amino-3-(3-chlorophenyl)propan-1-ol in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential stability challenges during their experiments.

Troubleshooting Guides

This section is designed to help users identify and resolve common stability issues encountered when working with this compound in solution.

Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time

  • Symptom: A gradual or sudden decrease in the expected biological activity or a lower than expected concentration as measured by analytical methods (e.g., HPLC, LC-MS).

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
pH-Dependent Hydrolysis The amino group's basicity and the potential for interactions with the solvent can be influenced by pH. Aromatic amines can exhibit pH-dependent stability.[1][2][3] Investigate the stability of the compound in a range of buffered solutions (e.g., pH 4, 7, 9) to identify the optimal pH for stability.[4] For long-term storage, consider preparing solutions in a buffer that provides the greatest stability.
Oxidation The amine functional group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or exposure to light.[5] Prepare solutions using de-gassed solvents. Consider adding an antioxidant if compatible with the experimental system. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Exposure to UV or ambient light can induce degradation of the chlorophenyl group and other parts of the molecule.[5][6] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.
Adsorption to Container Surfaces The compound may adsorb to the surfaces of plastic or glass containers, leading to a decrease in the concentration of the compound in solution. Use low-adsorption microplates or vials (e.g., polypropylene or silanized glass). Prepare a concentrated stock solution in an organic solvent and dilute it into the aqueous experimental medium just before use.

Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

  • Symptom: The emergence of one or more new peaks in your analytical data that were not present in the initial analysis of the compound.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Chemical Degradation The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.[5] Attempt to identify the degradation products using mass spectrometry (MS) to understand the degradation pathway.[7] Based on the likely degradation mechanism, implement mitigation strategies such as adjusting pH, protecting from light, or storing under an inert atmosphere.
Interaction with Other Components in Solution The compound may be reacting with other components in your experimental medium (e.g., cell culture media components, other reagents). Assess the stability of the compound in the complete experimental medium and in simpler buffer systems to identify potential interactions.

Issue 3: Precipitation of the Compound from Solution

  • Symptom: The formation of a solid precipitate in your stock or working solutions, particularly after freeze-thaw cycles.

  • Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Poor Solubility or Supersaturation The concentration of the compound exceeds its solubility in the chosen solvent at a given temperature. Determine the solubility of the compound in various solvents to select the most appropriate one. Prepare stock solutions at a concentration well below the solubility limit.
Freeze-Thaw Instability The compound may be less soluble at lower temperatures, leading to precipitation upon freezing and incomplete re-dissolution upon thawing.[8] Store the stock solution in small, single-use aliquots to minimize the need for freeze-thaw cycles. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete re-dissolution.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for stock solutions of this compound?

A1: For optimal stability, stock solutions should be stored at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation. To prevent degradation from light, use amber vials or wrap the container in aluminum foil.[8] Storing the stock solution in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[8]

Q2: Which solvents are recommended for preparing stock solutions?

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To assess stability, you can perform a time-course experiment where you incubate the compound in your experimental medium under the exact conditions of your assay (e.g., temperature, CO2 concentration, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of the parent compound using a validated analytical method like HPLC-UV or LC-MS. A decrease in the concentration of the parent compound over time indicates instability.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its chemical structure, the most probable degradation pathways are:

  • Oxidation of the amino group.[5]

  • Hydrolysis , which could be influenced by the pH of the solution.[5]

  • Photodegradation , particularly involving the chlorophenyl ring.[5]

  • Deamination (loss of the amino group) or dehydration (loss of the hydroxyl group) under certain conditions.[9]

Q5: Are there any known incompatibilities for this compound?

A5: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents and strong acids, as these can react with the amino and alcohol functional groups.

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Preparation of Test Solutions: Dilute the stock solution into the desired test solvent or buffer (e.g., phosphate-buffered saline, cell culture medium) to a final working concentration (e.g., 10 µM).

  • Incubation: Aliquot the test solution into multiple vials. Store these vials under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Protect from light if photostability is not the variable being tested.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove one vial from incubation.

  • Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol. Store the quenched samples at -20°C or colder until analysis.

  • Analytical Quantification: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. From this data, you can determine the rate of degradation and the half-life of the compound under the tested conditions.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7][10]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[11]

  • Sample Analysis: Following the stress treatment, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC with a photodiode array detector or LC-MS) to separate and identify any degradation products. The goal is to achieve a 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate the degradants from the intact molecule.[12]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Start: Stability Issue Observed issue_type What is the nature of the issue? start->issue_type loss_of_potency Loss of Potency / Concentration issue_type->loss_of_potency Loss of Potency new_peaks New Peaks in Chromatogram issue_type->new_peaks New Peaks precipitation Precipitation from Solution issue_type->precipitation Precipitation check_pH Investigate pH-dependent stability loss_of_potency->check_pH check_oxidation Assess oxidative degradation loss_of_potency->check_oxidation check_light Evaluate photostability loss_of_potency->check_light check_adsorption Test for adsorption to surfaces loss_of_potency->check_adsorption identify_degradants Identify degradation products (LC-MS) new_peaks->identify_degradants check_interactions Check for interactions with media components new_peaks->check_interactions check_solubility Determine solubility in different solvents precipitation->check_solubility check_freeze_thaw Evaluate freeze-thaw stability precipitation->check_freeze_thaw solution Implement Mitigation Strategy check_pH->solution check_oxidation->solution check_light->solution check_adsorption->solution identify_degradants->solution check_interactions->solution check_solubility->solution check_freeze_thaw->solution

Caption: A logical workflow for troubleshooting common stability issues.

StabilityTestingWorkflow Experimental Workflow for Solution Stability Assessment prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Test Solution (Buffer/Media) prep_stock->prep_test incubate Incubate at Desired Conditions (e.g., 37°C) prep_test->incubate sampling Sample at Predefined Time Points (T=0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench analyze Analyze by Stability-Indicating HPLC/LC-MS quench->analyze data_analysis Plot % Remaining vs. Time & Calculate Half-life analyze->data_analysis end Determine Stability Profile data_analysis->end

Caption: A general workflow for conducting a solution stability study.

DegradationPathways Potential Degradation Pathways parent This compound oxidation Oxidation Product (e.g., N-oxide or imine) parent->oxidation Oxidizing Agent / O2 hydrolysis Hydrolysis Product parent->hydrolysis H2O (pH dependent) photodegradation Photodegradation Product (e.g., dehalogenated species) parent->photodegradation Light (UV/Vis)

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Optimization of Analytical Methods for 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development and optimization for 3-Amino-3-(3-chlorophenyl)propan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the analysis of this compound?

A1: The primary analytical techniques suitable for this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Due to the compound's structure, which includes a primary amine and a hydroxyl group, derivatization is often employed to improve chromatographic behavior and detection sensitivity.

Q2: Why is chiral separation important for this compound?

A2: this compound possesses a chiral center. In pharmaceutical development, it is crucial to separate and quantify the individual enantiomers, as they may exhibit different pharmacological activities and toxicological profiles. Chiral chromatography, typically using chiral stationary phases (CSPs), is the most common approach for enantiomeric separation.

Q3: What are some common challenges encountered during the analysis of this compound?

A3: Common challenges include poor peak shape, low sensitivity, enantiomeric co-elution, and sample instability. These issues can often be addressed by optimizing the mobile phase, selecting an appropriate chromatographic column, using derivatization, and ensuring proper sample handling and storage.

Q4: How can I improve the detection of this compound?

A4: Since the molecule lacks a strong chromophore for UV detection, sensitivity can be a challenge. Derivatization with a fluorescent tag is a highly effective strategy. Reagents like fluorescamine or dansyl chloride react with the primary amine to create a fluorescent derivative, significantly enhancing detection limits with a fluorescence detector.

Troubleshooting Guides

HPLC Method Development
IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; Inappropriate mobile phase pH.Use a base-deactivated column; Adjust mobile phase pH to suppress the ionization of the amine group (typically pH > 8 or < 3); Add a competing amine (e.g., triethylamine) to the mobile phase.
Low Retention Time / Co-elution with Solvent Front Insufficient interaction with the stationary phase.Use a more retentive stationary phase (e.g., C18); Decrease the organic solvent content in the mobile phase; Consider HILIC chromatography.
Irreproducible Retention Times Unstable column temperature; Inconsistent mobile phase preparation; Column degradation.Use a column oven to maintain a constant temperature; Ensure accurate and consistent mobile phase preparation; Use a guard column and ensure mobile phase is filtered.
Failure to Separate Enantiomers Incorrect chiral stationary phase (CSP); Inappropriate mobile phase for the CSP.Screen different types of CSPs (e.g., polysaccharide-based, protein-based); Optimize the mobile phase composition (e.g., alcohol content, additives) as recommended by the CSP manufacturer.
GC-MS Method Development
IssuePossible CauseSuggested Solution
No Peak or Very Small Peak Compound is not volatile enough; Thermal degradation in the injector.Derivatize the amine and hydroxyl groups to increase volatility and thermal stability (e.g., silylation with BSTFA); Use a lower injection port temperature.
Broad or Tailing Peaks Active sites in the GC system (injector liner, column); Column bleed.Use a deactivated injector liner; Condition the column properly; Use a column specifically designed for amine analysis.
Poor Fragmentation or Unstable Ion Ratios in MS Inappropriate ionization energy; Contamination in the ion source.Optimize the ionization energy; Clean the ion source according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: HPLC Analysis with Fluorescence Detection (Post-Derivatization)

This protocol is a general guideline based on methods for similar amino alcohols.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • For derivatization, mix the sample or standard solution with a solution of fluorescamine in a borate buffer (pH 9.0) and allow to react for a few minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Fluorescence Detector: Excitation wavelength of 390 nm and an emission wavelength of 475 nm (for fluorescamine derivatives).

Protocol 2: Chiral HPLC Separation

This protocol provides a starting point for chiral method development.[2]

  • Column Selection:

    • Screen polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) as they are effective for a wide range of compounds.

  • Mobile Phase:

    • Typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography.

    • Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution.

  • Optimization:

    • Vary the ratio of the alcohol modifier to optimize retention and enantioselectivity.

    • Adjust the concentration of the acidic or basic additive.

    • Lowering the column temperature can sometimes improve resolution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing start Sample Weighing & Dissolution derivatization Derivatization (Optional) start->derivatization filtration Filtration derivatization->filtration hplc HPLC / GC filtration->hplc integration Peak Integration hplc->integration quantification Quantification integration->quantification troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_sensitivity Sensitivity Issues start Poor Chromatographic Result peak_shape Tailing or Fronting? start->peak_shape resolution Co-elution of Enantiomers? start->resolution sensitivity Low Signal-to-Noise? start->sensitivity adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph change_column Use Base-Deactivated Column peak_shape->change_column optimize_mp Optimize Mobile Phase resolution->optimize_mp change_csp Screen Different CSPs resolution->change_csp derivatize Use Derivatization Agent sensitivity->derivatize optimize_detector Optimize Detector Settings sensitivity->optimize_detector

References

overcoming poor reactivity in 3-Amino-3-(3-chlorophenyl)propan-1-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-3-(3-chlorophenyl)propan-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification of this compound.

Issue 1: Poor or No Reactivity in N-Acylation Reactions

Question: I am attempting to N-acylate this compound using an acyl chloride/anhydride, but I am observing low to no conversion of my starting material. What are the potential causes and solutions?

Answer:

Poor reactivity in N-acylation is a common issue and can be attributed to several factors, primarily the reduced nucleophilicity of the amino group and suboptimal reaction conditions. The electron-withdrawing nature of the meta-chloro substituent on the phenyl ring decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-halogenated analogs.

Troubleshooting Workflow:

start Low/No N-Acylation check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_equivalents Increase Acylating Agent (1.2-1.5 eq) check_reagents->increase_equivalents Reagents OK stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., DBU, Proton Sponge) increase_equivalents->stronger_base catalyst Add a Catalyst (e.g., DMAP, 5-10 mol%) stronger_base->catalyst temp Increase Reaction Temperature Incrementally catalyst->temp solvent Change to a More Polar Aprotic Solvent (e.g., DMF, DMSO) temp->solvent end Improved Conversion solvent->end

Caption: Troubleshooting workflow for poor N-acylation.

Potential Solutions:

  • Increase Equivalents of Acylating Agent: Use a slight excess (1.2 to 1.5 equivalents) of the acylating agent to drive the reaction forward.

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the acid byproduct (e.g., HCl) without competing with the amino group. If a weak base like triethylamine (TEA) is ineffective, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add a Catalyst: For less reactive systems, the addition of a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Increase Reaction Temperature: Gently heating the reaction mixture can overcome the activation energy barrier. Monitor for potential side reactions or degradation.

  • Solvent Choice: Switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can enhance the solubility of the starting material and stabilize charged intermediates, thereby increasing the reaction rate.

Issue 2: Formation of O-Acylated Byproduct

Question: During my N-acylation reaction, I am observing the formation of a significant amount of the O-acylated product. How can I improve the selectivity for N-acylation?

Answer:

The presence of a primary alcohol provides a competing site for acylation. While the amino group is generally more nucleophilic than the primary alcohol, O-acylation can occur, especially under certain conditions.

Troubleshooting Workflow:

start O-Acylation Observed temp Lower Reaction Temperature (e.g., 0 °C to -20 °C) start->temp reagent_addition Slow, Dropwise Addition of Acylating Agent temp->reagent_addition base Use a Hindered Base (e.g., 2,6-lutidine) reagent_addition->base protection Consider Protecting the Hydroxyl Group (e.g., as a silyl ether) base->protection end Selective N-Acylation protection->end

Caption: Troubleshooting workflow to minimize O-acylation.

Potential Solutions:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C to -20 °C) can increase the selectivity for the more nucleophilic amine.

  • Slow Addition of Reagent: Adding the acylating agent slowly and dropwise to the solution of the amino alcohol can help to maintain a low concentration of the acylating agent, favoring reaction at the more reactive site.

  • Use a Hindered Base: Employing a sterically hindered base, such as 2,6-lutidine, can selectively deprotonate the ammonium salt formed after the initial acylation without promoting deprotonation of the alcohol.

  • Protecting Group Strategy: If selectivity remains an issue, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS ether) prior to N-acylation. The protecting group can be easily removed under acidic conditions after the acylation is complete.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the amino and hydroxyl groups in this compound?

A1: The primary amino group is generally more nucleophilic than the primary hydroxyl group. However, the presence of the electron-withdrawing 3-chlorophenyl group reduces the nucleophilicity of the amino group compared to its non-chlorinated analog. The hydroxyl group's reactivity is less affected by the aromatic substituent. Therefore, while N-functionalization is generally favored, O-functionalization can compete under certain conditions.

Q2: What are some common side reactions to be aware of?

A2: Besides O-acylation, other potential side reactions include:

  • Polyalkylation: In N-alkylation reactions, the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.

  • Elimination: Under harsh basic or acidic conditions, dehydration of the alcohol or elimination of the amino group could potentially occur, although this is less common under standard functionalization conditions.

  • Ring Closure: Depending on the reaction conditions and the other reagents present, intramolecular cyclization to form a substituted piperidine or other heterocyclic systems might be possible.

Q3: What are the recommended purification strategies for this compound and its derivatives?

A3:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions. Salt formation (e.g., hydrochloride salt) can also facilitate crystallization and purification.

  • Column Chromatography: For small-scale reactions or for separating mixtures of similar polarity, silica gel column chromatography is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of basic compounds on the silica gel.

Data Presentation

Table 1: Influence of Reaction Parameters on N-Acylation

ParameterConditionExpected Outcome on Yield/SelectivityRationale
Temperature Low (0 °C)Higher N- vs. O-selectivityFavors reaction at the more nucleophilic amine.
High (Reflux)Increased reaction rate, but potentially lower selectivity and more side products.Overcomes activation energy for less reactive systems.
Base Weak (e.g., TEA)Sufficient for reactive acylating agents.Neutralizes acid byproduct.
Strong, non-nucleophilic (e.g., DBU)Improved yields for less reactive systems.More effective at deprotonating the ammonium salt.
Catalyst DMAP (catalytic)Significantly increased reaction rate.Acts as a nucleophilic catalyst.
Solvent Aprotic, non-polar (e.g., DCM)Good for initial trials.Solubilizes many organic reagents.
Aprotic, polar (e.g., DMF, DMSO)Can increase the rate of slow reactions.Stabilizes charged intermediates.

Experimental Protocols

The following are generalized protocols that should serve as a starting point. Optimization may be required for specific substrates and desired products.

Protocol 1: General Procedure for N-Acylation
  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.2 eq). If using DMAP as a catalyst, add it at this stage (0.05-0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Reductive Amination (as a synthetic route to N-alkylated derivatives)

This protocol describes a potential synthetic route to N-alkylated derivatives starting from the corresponding ketone.

  • Reaction Setup: To a solution of 3-chloro-3'-(3-chlorophenyl)propiophenone (1.0 eq) in a suitable solvent (e.g., methanol), add the desired primary amine (1.0-1.2 eq) and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) in portions at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The provided protocols are starting points and may require optimization for specific applications.

catalyst selection and optimization for 3-Amino-3-(3-chlorophenyl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and optimization for the synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing chiral this compound?

A1: The most prevalent and effective strategy is a two-step process. The first step involves the synthesis of the precursor β-amino ketone, 3-amino-1-(3-chlorophenyl)propan-1-one. The second, and key stereochemistry-determining step, is the asymmetric reduction of this prochiral ketone to the desired chiral amino alcohol.

Q2: How is the precursor, 3-amino-1-(3-chlorophenyl)propan-1-one, typically synthesized?

A2: The precursor is commonly synthesized via a Mannich reaction. This involves the condensation of 3-chloroacetophenone, formaldehyde (or a stable equivalent like paraformaldehyde), and a suitable amine source (e.g., ammonia or an amine hydrochloride). This reaction is typically performed under acidic conditions.

Q3: Which catalytic systems are recommended for the asymmetric reduction of the β-amino ketone precursor?

A3: The choice of catalyst is crucial for achieving high enantioselectivity. The most widely recommended and successful catalytic systems for the reduction of β-amino ketones are:

  • Corey-Bakshi-Shibata (CBS) Catalysts: These oxazaborolidine-based catalysts are highly effective for the enantioselective reduction of ketones using a borane source.[1] They are known for their predictable stereochemical outcomes and often provide high enantiomeric excess (ee).

  • Ruthenium-Based Catalysts: Chiral ruthenium complexes, such as those developed by Noyori, are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation of amino ketones.

  • Biocatalysts: Enzymes, particularly transaminases or ketone reductases, can offer very high enantioselectivity under mild reaction conditions.[2]

Q4: What are the typical reducing agents or hydrogen sources for these catalytic reductions?

A4: The choice of reducing agent is dependent on the catalytic system:

  • For CBS Reduction: A borane source such as borane-dimethyl sulfide complex (BMS) or borane-THF complex is used.[3]

  • For Asymmetric Hydrogenation: High-purity molecular hydrogen (H₂) gas is used, typically under pressure.

  • For Asymmetric Transfer Hydrogenation: A hydrogen donor molecule is employed. Common choices include a mixture of formic acid and triethylamine, or isopropanol.

Q5: How can I determine the enantiomeric excess (ee%) of my synthesized this compound?

A5: The most common and reliable method for determining the enantiomeric excess of chiral amines and amino alcohols is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. It may be necessary to derivatize the amino alcohol to improve its chromatographic properties.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Mannich Reaction Degradation of starting material: 3-chloroacetophenone can be sensitive to harsh acidic conditions.Optimize acid catalyst: Switch from a strong mineral acid to a milder Lewis acid. Control temperature: Maintain a low reaction temperature (e.g., 0-25 °C) to minimize side reactions. Use a pre-formed iminium salt: This avoids exposing the ketone to harsh in-situ formation conditions.
Low Yield in Reduction Step Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, which is a known issue with some borane-based catalysts.[4] Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Handle catalyst under inert atmosphere: Ensure all catalyst handling is done under nitrogen or argon. Use freshly prepared or properly stored catalyst. Monitor reaction progress: Use TLC or LC-MS to track the consumption of the starting material and adjust reaction time and temperature accordingly.
Poor Enantioselectivity Catalyst Poisoning: Impurities in the substrate, solvent, or from the previous step can deactivate or inhibit the chiral catalyst. Incorrect Catalyst Loading: The substrate-to-catalyst ratio can significantly impact enantioselectivity. Water in the reaction mixture: For CBS reductions, the presence of water can have a significant negative effect on enantiomeric excess.[5]Purify the substrate: Ensure the β-amino ketone precursor is of high purity. Use anhydrous solvents. Optimize catalyst loading: Perform small-scale experiments to determine the optimal catalyst loading. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere.
Racemic or Near-Racemic Product Background (non-catalyzed) reduction: The reducing agent may be reacting with the ketone without the influence of the chiral catalyst.Slow addition of reducing agent: Add the borane source or hydrogen donor slowly to the reaction mixture containing the substrate and catalyst. This ensures the catalyzed reaction is the dominant pathway. Lower reaction temperature: Reducing the temperature can often suppress the rate of the non-catalyzed background reaction.
Difficulty in Product Isolation/Purification Thermal degradation: Amino alcohols can be susceptible to decomposition at high temperatures during distillation. Formation of stable salts: The basic amino group can form salts that complicate extraction.Avoid high-temperature distillation: If possible, purify via crystallization. Forming a crystalline salt (e.g., hydrochloride) can facilitate purification by recrystallization. Use appropriate work-up: Neutralize any acidic catalysts or reagents carefully during the work-up to ensure the product is in its free base form for extraction into an organic solvent.

Data Presentation

The following table summarizes representative data for the asymmetric reduction of a close structural analog, 3-chloro-1-phenyl-1-propanone, using a CBS catalyst. This data can serve as a valuable starting point for the optimization of 3-amino-1-(3-chlorophenyl)propan-1-one reduction.

Catalyst SystemSubstrateReducing AgentYield (%)Enantiomeric Excess (ee%)Reference
(R)-CBS / Amine Borane Complex3-chloro-1-phenyl-1-propanoneBorane Amine Complex88.3 - 93.881.6 - 87.7[1]

Note: The data presented is for the synthesis of (S)-3-Chloro-1-phenyl-1-propanol, a structurally similar compound. Similar results can be anticipated for the target molecule, but optimization will be required.

Experimental Protocols

Protocol 1: Asymmetric Reduction of 3-amino-1-(3-chlorophenyl)propan-1-one using a CBS Catalyst

This protocol is a representative procedure based on the well-established Corey-Bakshi-Shibata reduction of ketones and is adapted from procedures for analogous amino ketones.[3]

Materials:

  • (R)- or (S)-Me-CBS catalyst

  • 3-amino-1-(3-chlorophenyl)propan-1-one

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the (R)- or (S)-Me-CBS catalyst (0.05 - 0.1 equivalents).

  • Add anhydrous THF to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (1.0 - 1.2 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • In a separate flask, dissolve the 3-amino-1-(3-chlorophenyl)propan-1-one (1.0 equivalent) in anhydrous THF.

  • Add the solution of the aminoketone dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, quench by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and add 1 M HCl. Stir for 30 minutes.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Reduction cluster_analysis Analysis & Purification start 3-Chloroacetophenone + Formaldehyde + Amine Source mannich Mannich Reaction start->mannich Acid Catalyst precursor 3-amino-1-(3-chlorophenyl)propan-1-one mannich->precursor reduction Asymmetric Reduction precursor->reduction catalyst Chiral Catalyst (e.g., CBS) catalyst->reduction reducing_agent Reducing Agent (e.g., Borane Source) reducing_agent->reduction product Chiral this compound reduction->product purification Purification (Chromatography/Crystallization) product->purification analysis Chiral HPLC Analysis purification->analysis final_product Enantiopure Product analysis->final_product

Caption: General workflow for the synthesis of chiral this compound.

troubleshooting_logic start Experiment Start check_ee Is Enantioselectivity (ee%) High? start->check_ee check_yield Is Yield High? check_ee->check_yield Yes low_ee Low Enantioselectivity check_ee->low_ee No success Successful Synthesis check_yield->success Yes low_yield Low Yield check_yield->low_yield No check_purity Check Substrate/Solvent Purity low_ee->check_purity Potential Cause check_conditions Verify Anhydrous Conditions low_ee->check_conditions Potential Cause optimize_catalyst Optimize Catalyst Loading low_ee->optimize_catalyst Potential Cause check_purity->start Action: Purify & Retry check_conditions->start Action: Ensure Dry & Retry optimize_catalyst->start Action: Optimize & Retry check_catalyst_activity Verify Catalyst Activity low_yield->check_catalyst_activity Potential Cause monitor_reaction Monitor Reaction to Completion low_yield->monitor_reaction Potential Cause optimize_temp Adjust Temperature/Time low_yield->optimize_temp Potential Cause check_catalyst_activity->start Action: Use Fresh Catalyst & Retry monitor_reaction->start Action: Adjust Time & Retry optimize_temp->start Action: Adjust Conditions & Retry

Caption: Troubleshooting workflow for catalyst optimization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 3-Amino-3-(3-chlorophenyl)propan-1-ol, a valuable intermediate in pharmaceutical research. Due to the limited availability of specific experimental data for this particular isomer in published literature, this guide outlines two primary, validated methods for analogous compounds: the reduction of a β-amino ketone and the reduction of a β-amino acid. The experimental data and protocols are based on established chemical principles and data from closely related structures.

Method 1: Reduction of 3-Amino-3-(3-chlorophenyl)propan-1-one

This approach involves the synthesis of the corresponding β-amino ketone, 3-Amino-3-(3-chlorophenyl)propan-1-one, followed by its reduction to the desired amino alcohol. The synthesis of the β-amino ketone can be achieved through various established methods, such as the Mannich reaction. The subsequent reduction of the ketone is a critical step, with several reducing agents available, each offering different selectivities and reaction conditions.

Method 2: Reduction of 3-Amino-3-(3-chlorophenyl)propanoic Acid

An alternative and common strategy for the synthesis of 1,3-amino alcohols is the reduction of the corresponding β-amino acid. 3-Amino-3-(3-chlorophenyl)propanoic acid is a known compound available from commercial suppliers, making this a viable starting point for synthesis. The carboxylic acid functionality can be reduced to the primary alcohol using strong reducing agents.

Quantitative Data Comparison

The following table summarizes the key performance indicators for the two proposed synthetic methods. It is important to note that the data for yield and purity are typical values reported for similar reductions and may vary for the specific synthesis of this compound.

ParameterMethod 1: β-Amino Ketone ReductionMethod 2: β-Amino Acid Reduction
Starting Material 3-Amino-3-(3-chlorophenyl)propan-1-one3-Amino-3-(3-chlorophenyl)propanoic acid
Key Reagents Sodium Borohydride (NaBH₄) or Samarium(II) Iodide (SmI₂)Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
Typical Solvent Methanol (for NaBH₄), THF (for SmI₂)Tetrahydrofuran (THF), Diethyl ether
Typical Reaction Temp. 0°C to Room Temperature0°C to Reflux
Typical Reaction Time 1 - 6 hours4 - 24 hours
Reported Yield Range Good to High (70-98% for similar reductions)[1]High (typically >80%)
Purity Generally high, requires purificationHigh, requires work-up and purification
Key Advantages Milder reaction conditions with NaBH₄. Potential for stereocontrol with SmI₂.[2]Readily available starting material. High yields are often achievable.
Key Disadvantages Synthesis of the β-amino ketone precursor is required. Stereocontrol can be challenging.Use of strong, hazardous reducing agents like LiAlH₄.

Experimental Protocols

Method 1: Reduction of 3-Amino-3-(3-chlorophenyl)propan-1-one with Sodium Borohydride

This protocol is a general procedure for the reduction of a β-amino ketone.

  • Preparation: In a round-bottom flask, dissolve 3-Amino-3-(3-chlorophenyl)propan-1-one in methanol at 0°C under a nitrogen atmosphere.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Reduction of 3-Amino-3-(3-chlorophenyl)propanoic Acid with Lithium Aluminum Hydride

This protocol describes a general procedure for the reduction of a β-amino acid.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C.

  • Addition of Substrate: Dissolve 3-Amino-3-(3-chlorophenyl)propanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filtration: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the generalized workflows for the two primary synthesis methods discussed.

cluster_0 Method 1: β-Amino Ketone Reduction A1 3-Chlorobenzaldehyde + Acetophenone derivative B1 Mannich Reaction A1->B1 C1 3-Amino-3-(3-chlorophenyl)propan-1-one B1->C1 D1 Reduction (e.g., NaBH₄) C1->D1 E1 This compound D1->E1

Caption: Workflow for the synthesis via β-amino ketone reduction.

cluster_1 Method 2: β-Amino Acid Reduction A2 3-Chlorobenzaldehyde + Malonic Acid + NH₃ source B2 Strecker or similar reaction A2->B2 C2 3-Amino-3-(3-chlorophenyl)propanoic acid B2->C2 D2 Reduction (e.g., LiAlH₄) C2->D2 E2 This compound D2->E2

Caption: Workflow for the synthesis via β-amino acid reduction.

References

comparative analysis of different synthetic routes to 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

3-Amino-3-(3-chlorophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, finding application as an intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the amino and hydroxyl groups, along with the chloro-substituted phenyl ring, makes it a key component for developing novel therapeutics. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their methodologies, potential yields, and stereochemical control. The information presented is intended to assist researchers in selecting the most suitable pathway based on their specific needs, such as scalability, desired enantiopurity, and available resources.

Comparative Overview of Synthetic Strategies

Several synthetic strategies can be envisioned for the preparation of this compound. The primary approaches include the reduction of a corresponding amino acid, asymmetric reduction of a ketone precursor, and biocatalytic transamination. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and the ability to control stereochemistry.

ParameterRoute 1: Reduction of Amino AcidRoute 2: Asymmetric Reduction of β-Amino KetoneRoute 3: Biocatalytic Asymmetric Amination
Starting Material 3-Amino-3-(3-chlorophenyl)propanoic acid1-(3-chlorophenyl)-3-aminopropan-1-one1-(3-chlorophenyl)-3-hydroxypropan-1-one
Key Reagents Lithium aluminum hydride (LiAlH₄) or Borane-THF complexChiral catalyst (e.g., (R)-CBS-oxazaborolidine), Borane sourceTransaminase enzyme, Amine donor (e.g., L-alanine)
Stereocontrol Dependent on the stereochemistry of the starting amino acidCatalyst-controlled, can provide high enantioselectivityEnzyme-controlled, typically yields high enantiomeric excess
Typical Solvents Tetrahydrofuran (THF), Diethyl etherTetrahydrofuran (THF)Aqueous buffer
Reaction Conditions 0°C to reflux-20°C to room temperatureRoom temperature, controlled pH
Reported Yield Generally high (based on analogous reactions)Good to excellent (based on analogous reactions)Variable, can be high with optimized enzyme and conditions
Purity Generally high after purificationHigh, with enantiomeric excess often >95%High, with excellent enantiomeric purity
Advantages - Utilizes a readily available or preparable precursor.- Straightforward reduction methodology.- Allows for the direct formation of a specific enantiomer.- Well-established methodology for asymmetric synthesis.- Environmentally friendly (green chemistry).- High stereoselectivity.- Mild reaction conditions.
Disadvantages - Requires a stoichiometric amount of a strong reducing agent.- The synthesis of the starting amino acid might be multi-step.- Chiral catalysts and borane reagents can be expensive.- Requires anhydrous conditions.- Requires screening for a suitable enzyme.- Enzyme stability and activity can be a concern.- May require specific co-factors.

Experimental Protocols

Route 1: Reduction of 3-Amino-3-(3-chlorophenyl)propanoic acid

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0°C.

  • Addition of Amino Acid: 3-Amino-3-(3-chlorophenyl)propanoic acid (1.0 equivalent) is added portion-wise to the stirred suspension, controlling the rate of addition to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining a low temperature.

  • Work-up and Purification: The resulting solid is filtered off, and the filter cake is washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or crystallization to yield this compound.

Route 2: Asymmetric Reduction of 1-(3-chlorophenyl)-3-aminopropan-1-one

This method offers the potential for high enantioselectivity through the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst. The following is a generalized protocol based on the asymmetric reduction of analogous β-amino ketones.

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the (R)-CBS-oxazaborolidine catalyst (0.1 equivalents) is dissolved in anhydrous THF and cooled to -20°C.

  • Borane Addition: A borane solution (e.g., borane-dimethyl sulfide complex or borane-THF complex, 1.1 equivalents) is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 1-(3-chlorophenyl)-3-aminopropan-1-one (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at -20°C.

  • Reaction: The reaction is stirred at -20°C for several hours and monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is typically treated with dilute acid and then basified to extract the product into an organic solvent.

  • Purification: The organic extracts are dried and concentrated. The resulting product can be purified by column chromatography to yield the enantiomerically enriched this compound.

Route 3: Biocatalytic Asymmetric Amination of 1-(3-chlorophenyl)-3-hydroxypropan-1-one

Biocatalysis using transaminase enzymes represents a green and highly selective method for the synthesis of chiral amines.[2][3] An (R)- or (S)-selective transaminase can be used to convert a prochiral ketone into the corresponding chiral amine with high enantiomeric excess.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., phosphate buffer, pH 7.5) is prepared. To this, the substrate 1-(3-chlorophenyl)-3-hydroxypropan-1-one, the amine donor (e.g., L-alanine or isopropylamine in excess), and the cofactor pyridoxal 5'-phosphate (PLP) are added.

  • Enzyme Addition: The selected transaminase enzyme (as a whole-cell lysate or purified enzyme) is added to initiate the reaction.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. The reaction progress and enantiomeric excess of the product are monitored by HPLC.

  • Work-up: Upon completion, the enzyme is removed by centrifugation. The pH of the supernatant is adjusted to basic (e.g., pH 10-11) with a suitable base (e.g., NaOH).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Further purification can be achieved by column chromatography if necessary.

Visualizing the Synthetic Workflows

To better illustrate the relationships and steps involved in these synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Reduction of Amino Acid cluster_1 Route 2: Asymmetric Reduction cluster_2 Route 3: Biocatalytic Amination AA 3-Amino-3-(3-chlorophenyl) propanoic acid Product1 3-Amino-3-(3-chlorophenyl) propan-1-ol AA->Product1 Reduction ReducingAgent LiAlH4 or Borane ReducingAgent->Product1 Solvent1 Anhydrous THF Solvent1->Product1 Ketoamine 1-(3-chlorophenyl)-3-amino propan-1-one Product2 (S)- or (R)-3-Amino-3-(3-chlorophenyl) propan-1-ol Ketoamine->Product2 Asymmetric Reduction Catalyst Chiral Catalyst (e.g., CBS) Catalyst->Product2 Borane Borane Source Borane->Product2 Solvent2 Anhydrous THF Solvent2->Product2 Hydroxyketone 1-(3-chlorophenyl)-3-hydroxy propan-1-one Product3 (S)- or (R)-3-Amino-3-(3-chlorophenyl) propan-1-ol Hydroxyketone->Product3 Asymmetric Amination Enzyme Transaminase Enzyme->Product3 AmineDonor Amine Donor (e.g., L-alanine) AmineDonor->Product3 Solvent3 Aqueous Buffer Solvent3->Product3

Caption: Comparative workflow of three synthetic routes to this compound.

Conclusion

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on the specific requirements of the research or development project.

  • Route 1 (Amino Acid Reduction) is a classical and often high-yielding approach, provided the starting amino acid is readily accessible in the desired stereochemical form.

  • Route 2 (Asymmetric Reduction) offers excellent stereocontrol for the synthesis of specific enantiomers, which is often crucial for pharmacological studies.

  • Route 3 (Biocatalytic Amination) represents a modern, environmentally friendly, and highly selective alternative, particularly suitable for producing enantiopure compounds under mild conditions.

Further research and process optimization for each of these routes, specifically for the 3-chloro-substituted target molecule, will be beneficial for developing a robust and efficient synthesis for both laboratory and industrial-scale production. Researchers are encouraged to consider the factors outlined in this guide to make an informed decision on the most suitable synthetic strategy for their needs.

References

A Comparative Analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol Stereoisomers: An Inquiry into Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of pharmacologically active molecules is paramount. The spatial arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets, leading to differences in efficacy, potency, and side-effect profiles between enantiomers. This guide addresses the biological activity of the stereoisomers of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a chiral molecule with potential for further investigation.

Upon a comprehensive review of publicly available scientific literature, it has been determined that there are currently no direct comparative studies detailing the biological activity of the (R)- and (S)-stereoisomers of this compound. The existing information is largely limited to chemical synthesis, and commercial availability of the racemic mixture and individual enantiomers.

The Significance of Stereoisomerism in Drug Action

Chirality plays a critical role in pharmacology. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit stereoselectivity when interacting with drug molecules. One enantiomer may bind to a target with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This principle underscores the importance of studying stereoisomers independently.

A logical workflow for investigating the differential activity of such stereoisomers is outlined below.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADMET Studies cluster_3 Data Analysis & Comparison Synthesis Chiral Synthesis or Resolution of Enantiomers Purity Determination of Enantiomeric Purity (e.g., by chiral HPLC) Synthesis->Purity Binding Receptor/Enzyme Binding Assays Purity->Binding Functional Cell-Based Functional Assays Binding->Functional InVivo Animal Models of Disease Functional->InVivo ADMET Pharmacokinetics & Toxicity Profiling InVivo->ADMET Comparison Comparative Analysis of Stereoisomer Activity ADMET->Comparison

Caption: A generalized workflow for the comparative evaluation of stereoisomers.

Insights from Structurally Related Compounds

While direct data is absent for the 3-chloro substituted compound, research on analogous structures highlights the potential for stereospecific activity. For instance, studies on the stereoisomers of 3-(p-chlorophenyl)-4-aminobutanoic acid, a structurally related compound with a different functional group and substitution pattern, have demonstrated that the pharmacological activity resides primarily in one enantiomer. Specifically, the R(+) enantiomer was found to be significantly more potent than the S(-) counterpart. This underscores that the spatial orientation of the chlorophenyl group relative to the amino group can be a critical determinant of biological function within this chemical class.

Future Directions and Experimental Protocols

To elucidate the comparative biological activities of the (R)- and (S)-enantiomers of this compound, a systematic investigation is required. The following outlines hypothetical experimental protocols that would be essential in such a study.

Table 1: Proposed Experimental Protocols
ExperimentDetailed Methodology
Chiral High-Performance Liquid Chromatography (HPLC) Objective: To separate and quantify the (R)- and (S)-enantiomers. Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio would be optimized. Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~220 nm). Analysis: The retention times of the two enantiomers would differ, allowing for their separation and quantification to determine enantiomeric excess (ee%).
Receptor Binding Assay (Hypothetical Target: G-protein coupled receptor X) Objective: To determine the binding affinity of each stereoisomer for a specific molecular target. Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand known to bind to the receptor, and the (R)- and (S)-enantiomers of this compound. Procedure: A competitive binding assay would be performed. Constant concentrations of the receptor preparation and radiolabeled ligand are incubated with increasing concentrations of the unlabeled test compounds (the enantiomers). Data Collection: The amount of bound radioactivity is measured. Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) for each enantiomer, which is the concentration of the compound that displaces 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
Cell-Based Functional Assay (e.g., cAMP accumulation assay) Objective: To assess the functional activity (agonist or antagonist) of each stereoisomer at a G-protein coupled receptor. Cell Line: A cell line stably expressing the receptor of interest that couples to adenylyl cyclase. Procedure: Cells are pre-incubated with each enantiomer at various concentrations. Subsequently, the cells are stimulated with a known agonist (to test for antagonism) or directly assessed (to test for agonism). Data Collection: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based). Analysis: Dose-response curves are generated to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists for each stereoisomer.

The signaling pathway for a hypothetical G-protein coupled receptor that modulates cAMP levels is depicted below.

G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts Ligand Stereoisomer (Ligand) Ligand->Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Activates

Caption: A simplified signaling pathway for a G-protein coupled receptor.

Conclusion

While a definitive comparison of the biological activity of (R)- and (S)-3-Amino-3-(3-chlorophenyl)propan-1-ol is not possible due to the absence of published experimental data, the principles of stereopharmacology and evidence from structurally related molecules strongly suggest that the two enantiomers are likely to exhibit different pharmacological profiles. The experimental frameworks proposed herein provide a roadmap for future research to unravel the specific biological activities of these stereoisomers. Such studies are crucial for any potential development of this compound for therapeutic applications and would contribute valuable knowledge to the field of medicinal chemistry. Researchers are encouraged to undertake these investigations to fill the current gap in the scientific literature.

validation of analytical methods for 3-Amino-3-(3-chlorophenyl)propan-1-ol quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of proposed analytical methods for the quantification of 3-Amino-3-(3-chlorophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and performance characteristics of two widely applicable techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, considerations for chiral separation are discussed, which is critical for this molecule.

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, such as pharmacokinetic studies, formulation development, or quality control.[1]

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on established methodologies for structurally similar compounds and serve as a benchmark for method development and validation.[1][2]

ParameterHPLC-UVLC-MS/MSChiral HPLC-UV
Linearity (r²) > 0.995> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~0.7 µg/mL
Typical Application Routine analysis, purity assessment in bulk drugTrace level quantification in complex matrices (e.g., biological fluids)Enantiomeric purity determination

Experimental Protocols

Detailed methodologies for each proposed analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in drug substance and formulated products where concentration levels are relatively high.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in and dilute to 10.0 mL with a diluent (e.g., 50:50 v/v acetonitrile:water) to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with the diluent to prepare working standards and quality control samples within the desired concentration range (e.g., 1 - 100 µg/mL).[1]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).[3][4] The exact ratio should be optimized for ideal peak shape and retention time.

  • Elution: Isocratic or gradient elution can be used.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection: UV detection at a wavelength of approximately 220 nm, where the chlorophenyl group exhibits absorbance.

  • Injection Volume: 10 µL.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute (Acetonitrile/Water) weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (220 nm) separate->detect quantify Quantification detect->quantify

HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices such as plasma or urine, where trace-level detection is required.[1]

a. Sample Preparation (Protein Precipitation):

  • To 50 µL of the biological sample (e.g., plasma), add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[1]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

b. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for fast analysis.

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.[2]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample precipitate Protein Precipitation (Acetonitrile + IS) sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject Supernatant supernatant->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect quantify Quantification detect->quantify

LC-MS/MS Experimental Workflow
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Due to the presence of a chiral center, separating the enantiomers of this compound is often necessary, especially in pharmaceutical development, as different enantiomers can exhibit different pharmacological activities.[5] Chiral HPLC is the most common technique for this purpose.[6]

a. Sample Preparation: Sample preparation is similar to the standard HPLC-UV method, involving dissolution and dilution in an appropriate solvent.

b. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., Chiralpak series) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC series) are common choices for separating amino alcohols.[7]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can range from normal-phase (e.g., hexane/ethanol mixtures) to reversed-phase or polar organic modes. Additives such as acids or bases may be required to improve peak shape and resolution.

  • Detection: UV detection is typically used, similar to the achiral HPLC method.

Chiral_HPLC_Workflow start Racemic Mixture of Analyte hplc Chiral HPLC System start->hplc csp Chiral Stationary Phase (CSP) hplc->csp Mobile Phase Flow separation Differential Interaction with CSP csp->separation enantiomer1 Enantiomer 1 separation->enantiomer1 Slower Migration enantiomer2 Enantiomer 2 separation->enantiomer2 Faster Migration detector UV Detector enantiomer1->detector enantiomer2->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram

Logical Flow of Chiral Separation by HPLC

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV offers a robust and straightforward method for routine analysis of bulk materials and formulations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications. Furthermore, the use of chiral HPLC is essential for determining the enantiomeric purity of the compound. The final selection of the analytical method should be based on the specific application, required sensitivity, and the nature of the sample matrix. A thorough method validation according to ICH guidelines or other relevant regulatory standards is imperative to ensure the reliability and accuracy of the generated data.[1]

References

Comparative Analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. Among the diverse scaffolds investigated, 3-amino-3-arylpropan-1-ol derivatives have garnered attention for their versatile pharmacological activities. This guide provides a comparative overview of 3-Amino-3-(3-chlorophenyl)propan-1-ol, focusing on its potential biological activities and offering a framework for its evaluation against related compounds.

While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon information from structurally similar compounds to provide a comparative context. The primary focus of related research has been on the antimicrobial and central nervous system (CNS) activities of this class of compounds.

Physicochemical Properties

A foundational aspect of any comparative analysis is the understanding of the physicochemical properties of the compounds . These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their potential for interacting with biological targets.

Property3-Amino-3-(2-chlorophenyl)propan-1-ol3-Amino-3-(3-bromo-phenyl)-propan-1-ol
Molecular Formula C9H12ClNOC9H12BrNO
Molecular Weight 185.65 g/mol 230.10 g/mol
LogP (Predicted) 1.11.2
Topological Polar Surface Area 46.3 Ų46.3 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22

Data sourced from PubChem.[1][2]

Potential Biological Activities and Comparative Compounds

Research into 3-amino-3-arylpropan-1-ol derivatives suggests several potential therapeutic applications. The following sections outline these activities and identify suitable comparators for experimental validation.

Antimicrobial Activity

Derivatives of 3-amino-1,3-diphenylpropanone, which share a similar structural backbone, have been investigated for their antibacterial properties. These studies provide a basis for evaluating the antimicrobial potential of this compound.

A logical comparative study would involve screening this compound against a panel of clinically relevant bacterial and fungal strains and comparing its efficacy to a known antibiotic and its structural analogs.

Table 2: Hypothetical Antimicrobial Activity Comparison

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureusData not available
3-Amino-3-(4-chlorophenyl)-1-(9-methoxy-1H-benzo[f]chromen-2-yl)carbonitrileStaphylococcus aureusFavorable activity reported[3]
Ampicillin (Reference)Staphylococcus aureusVaries by strain
This compoundEscherichia coliData not available
3-Amino-3-(4-chlorophenyl)-1-(9-methoxy-1H-benzo[f]chromen-2-yl)carbonitrileEscherichia coliFavorable activity reported[3]
Ampicillin (Reference)Escherichia coliVaries by strain
Central Nervous System (CNS) Activity

Analogs of 3-amino-3-phenylpropan-1-ol have been explored for their potential as CNS agents, including antidepressants. The pharmacological profile of these compounds often involves interaction with serotonin (5-HT) receptors and transporters. A study on 1-aryl-3-arylamin-propan-1-ol derivatives identified compounds with high affinity for both the 5-HT transporter and 5-HT1A receptors, suggesting a potential for dual-action antidepressants.[4]

A comparative analysis of this compound in this context would involve receptor binding assays and functional assays to determine its affinity and efficacy at key CNS targets.

Table 3: Hypothetical CNS Receptor Binding Affinity

CompoundTargetKi (nM)
This compoundSerotonin Transporter (SERT)Data not available
1-benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-olSerotonin Transporter (SERT)20[4]
Fluoxetine (Reference)Serotonin Transporter (SERT)~1
This compound5-HT1A ReceptorData not available
1-benzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol5-HT1A Receptor20[4]
Buspirone (Reference)5-HT1A Receptor~10

Experimental Protocols

To facilitate the cross-validation of experimental results, detailed methodologies are crucial. The following are generalized protocols based on standard practices for the evaluation of antimicrobial and CNS activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compound dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and time dispense->incubate read Read plate visually or with a spectrophotometer incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and test compound membranes->incubate radioligand Prepare radiolabeled ligand solution radioligand->incubate competitor Prepare serial dilutions of test compound competitor->incubate filter Separate bound from free radioligand via filtration incubate->filter count Quantify radioactivity on filters filter->count analyze Analyze data to determine Ki count->analyze

Caption: Workflow for a competitive radioligand receptor binding assay.

Signaling Pathways and Logical Relationships

The potential mechanism of action for CNS-active 3-amino-3-arylpropan-1-ol derivatives likely involves the modulation of monoamine neurotransmitter systems.

CNS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) VMAT Vesicular Monoamine Transporter (VMAT) Serotonin_Vesicle Serotonin Vesicle VMAT->Serotonin_Vesicle Packages Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Binds to Signaling_Cascade Downstream Signaling Cascade Receptor_5HT1A->Signaling_Cascade Activates Compound 3-Amino-3-(aryl)propan-1-ol Derivative Compound->SERT Inhibits Compound->Receptor_5HT1A Modulates

Caption: Potential modulation of serotonergic signaling by 3-amino-3-arylpropan-1-ol derivatives.

References

Benchmarking the Performance of 3-Amino-3-(3-chlorophenyl)propan-1-ol Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol derivatives and their potential as monoamine reuptake inhibitors. The performance of these compounds is benchmarked against established therapeutic agents, supported by experimental data from scientific literature. This document is intended to inform research and development efforts in the fields of neuroscience and medicinal chemistry.

Introduction

3-Amino-3-phenylpropan-1-ol and its derivatives represent a significant class of compounds in medicinal chemistry, primarily recognized for their activity as monoamine reuptake inhibitors. These compounds are foundational scaffolds for several well-known pharmaceuticals, including antidepressants and agents for treating attention-deficit/hyperactivity disorder (ADHD). Their mechanism of action involves blocking the reuptake of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The specific affinity and selectivity of these derivatives for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical determinants of their therapeutic effects and side-effect profiles. The substitution of a chlorine atom on the phenyl ring, as in this compound, can significantly influence this activity and selectivity.

Performance Comparison

The following tables summarize the binding affinities (Ki or IC50 values in nM) of various compounds for the dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher binding affinity. Data for benchmark drugs are provided for comparative purposes.

Table 1: Binding Affinities of Phenylpropanolamine Derivatives and Analogs (nM)

CompoundDAT (Ki/IC50)NET (Ki/IC50)SERT (Ki/IC50)Selectivity Profile
Benchmark Monoamine Reuptake Inhibitors
Dapoxetine5.8 (Ki)[1]6.6 (Ki)[1]9.5 (Ki)[1]SERT Selective
Fluoxetine--1.94 (Ki)Highly SERT Selective[2]
Nisoxetine-0.76 (Kd)[3]-Highly NET Selective
Structurally Related Tropane Derivatives with Chlorophenyl Moiety
3β-(4-chlorophenyl)-2β-[5-(3-nitrophenyl)thiazol-2-yl]tropaneHigh AffinityModerate AffinityLow AffinityDAT Selective
3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene22 (Ki)[4]101 (Ki)[4]6 (Ki)[4]Triple Reuptake Inhibitor
3-(3,4-dichlorophenyl)nortrop-2-eneHigh AffinityHigh Affinity0.3 (Ki)[4]SERT Selective

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the dopamine, norepinephrine, or serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant dopamine, norepinephrine, or serotonin transporter.

  • Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

  • Test compounds (e.g., this compound derivatives).

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Dilute the cell membranes, radioligand, test compounds, and non-specific binding control to their final concentrations in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

  • Incubation: Initiate the binding reaction by adding the radioligand to all wells. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle VMAT2->vesicle packaging DA Dopamine vesicle->DA release NE Norepinephrine vesicle->NE release HT Serotonin vesicle->HT release pre_DA Dopamine pre_DA->MAO degradation pre_DA->VMAT2 uptake pre_NE Norepinephrine pre_NE->MAO degradation pre_NE->VMAT2 uptake pre_5HT Serotonin pre_5HT->MAO degradation pre_5HT->VMAT2 uptake DA_R Dopamine Receptors DA->DA_R binds DAT DAT DA->DAT reuptake NE_R Norepinephrine Receptors NE->NE_R binds NET NET NE->NET reuptake HT_R Serotonin Receptors HT->HT_R binds SERT SERT HT->SERT reuptake downstream Downstream Signaling (e.g., cAMP, Ca²⁺) DA_R->downstream NE_R->downstream HT_R->downstream DAT->pre_DA NET->pre_NE SERT->pre_5HT MRI 3-Amino-3-(3-chlorophenyl) propan-1-ol Derivative MRI->DAT inhibits MRI->NET inhibits MRI->SERT inhibits

Caption: Monoamine reuptake inhibition by this compound derivatives.

Experimental Workflow for Radioligand Binding Assay

G A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Set up 96-well Assay Plate A->B C Incubate to Reach Equilibrium B->C D Terminate Binding by Rapid Filtration C->D E Wash Filters D->E F Add Scintillation Fluid and Count Radioactivity E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol and its Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 3-Amino-3-(3-chlorophenyl)propan-1-ol and its structural analogs, focusing on their potential as monoamine reuptake inhibitors. The information presented is intended to support research and drug development efforts in the field of neuroscience and pharmacology.

Introduction

3-Amino-3-phenylpropan-1-ol and its derivatives are a class of compounds with a structural backbone that has been explored for various pharmacological activities. Notably, their ability to interact with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—positions them as potential candidates for the development of antidepressants and other central nervous system (CNS) active agents.[1] The inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters (serotonin, norepinephrine, and dopamine), which is a well-established mechanism for treating depression and other mood disorders.[1]

The substitution pattern on the phenyl ring of these molecules is a key determinant of their potency and selectivity for the different monoamine transporters. This guide focuses on a comparative analysis of the ortho-, meta-, and para-chloro substituted analogs of 3-Amino-3-phenylpropan-1-ol, alongside the unsubstituted parent compound.

Quantitative Data Summary

Table 1: Hypothesized Comparative Monoamine Transporter Binding Affinities (Ki, nM)

CompoundStructureSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
3-Amino-3-phenylpropan-1-olUnsubstituted Structure150250500
3-Amino-3-(2-chlorophenyl)propan-1-olOrtho-Chloro Structure100300600
This compound Meta-Chloro Structure50 200 450
3-Amino-3-(4-chlorophenyl)propan-1-olPara-Chloro Structure30180400

Disclaimer: The data presented in Table 1 is illustrative and hypothesized based on known structure-activity relationships for analogous compounds.[2][3] Experimental validation is required to determine the actual binding affinities.

Experimental Protocols

To empirically determine the monoamine transporter binding affinities and functional potencies of this compound and its analogs, the following experimental protocols are recommended.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of the test compounds for SERT, NET, and DAT by quantifying their ability to displace a specific radioligand from the transporter.

a. Materials and Reagents:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • SERT: [³H]Citalopram or [³H]Paroxetine

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: this compound and its analogs, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Scintillation Cocktail.

  • 96-well microplates and filter mats (GF/B or GF/C).

  • Cell harvester and liquid scintillation counter.

b. Procedure:

  • Membrane Preparation: Culture the respective HEK293 cell lines to confluence, harvest the cells, and prepare cell membrane homogenates by sonication or Dounce homogenization in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, and resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of a non-radiolabeled selective ligand (e.g., 10 µM Fluoxetine for SERT) to determine non-specific binding.

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the specific radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the potency of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

a. Materials and Reagents:

  • Tissue: Freshly dissected rat brain regions (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (or similar physiological buffer).

  • Test Compounds and Reference Compounds.

  • Reagents for stopping the uptake and cell lysis.

  • Scintillation cocktail and liquid scintillation counter.

b. Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer and centrifuge to obtain a crude synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in uptake buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compounds or vehicle for a specified time at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Lyse the synaptosomes on the filters and measure the radioactivity of the lysate using a liquid scintillation counter.

c. Data Analysis:

  • Determine the amount of neurotransmitter taken up at each concentration of the test compound.

  • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value for uptake inhibition using non-linear regression analysis.

Visualizations

Mechanism of Action

The primary mechanism of action for these compounds is the inhibition of monoamine reuptake at the presynaptic terminal. By blocking the respective transporters (SERT, NET, DAT), they increase the concentration and duration of action of serotonin, norepinephrine, and dopamine in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.

G cluster_presynaptic Presynaptic Neuron cluster_transporter Monoamine Transporter (SERT, NET, DAT) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Storage Release Release Vesicle->Release Transporter Transporter Protein MA_cleft Monoamine Release->MA_cleft MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Compound This compound and Analogs Compound->Transporter Inhibition

Caption: Proposed mechanism of monoamine reuptake inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound and its analogs.

G start Synthesis and Purification of 3-Amino-3-(aryl)propan-1-ol Analogs prep Preparation of Biological Materials: - HEK293 cells expressing SERT, NET, DAT - Rat brain synaptosomes start->prep binding_assay Radioligand Binding Assay prep->binding_assay uptake_assay Synaptosomal Uptake Inhibition Assay prep->uptake_assay data_analysis Data Analysis: - Calculation of IC50 and Ki values - Determination of selectivity profiles binding_assay->data_analysis uptake_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Comparative Efficacy and Selectivity Profile sar->conclusion

Caption: In vitro experimental workflow for compound evaluation.

References

Structural Elucidation of 3-Amino-3-arylpropan-1-ol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

The precise determination of the three-dimensional structure of small molecules is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural confirmation of 3-amino-3-arylpropan-1-ol derivatives, a class of compounds with significant interest in medicinal chemistry.

Due to the absence of publicly available experimental X-ray crystallography data for 3-Amino-3-(3-chlorophenyl)propan-1-ol, this guide will utilize the crystallographic data of a closely related analogue, 3-Methylamino-3-phenylpropan-1-ol , to illustrate the principles and data outputs of this technique. For other analytical methods, representative data from structurally similar analogues will be used to provide a comprehensive comparison. This approach allows for a robust evaluation of the strengths and limitations of each technique in the structural elucidation workflow.

Comparison of Analytical Techniques for Structural Confirmation

The definitive confirmation of a molecule's structure relies on the synergistic use of multiple analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer crucial information about the molecule's connectivity and composition in solution and the gas phase, respectively.

Data Presentation
Analytical TechniqueInformation ProvidedSample PhaseKey Quantitative Data
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and intermolecular interactions in the solid state.Solid (Single Crystal)Unit cell dimensions, space group, atomic coordinates, bond distances (Å), bond angles (°).
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms through bonds, and spatial proximity of atoms.Liquid (Solution)Chemical shift (ppm), coupling constants (Hz), integration values.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the intact molecule and its fragments, providing the molecular weight and elemental composition.Gas (Ionized)Mass-to-charge ratio (m/z) of molecular ion and fragment ions.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction is a powerful analytical method that provides an unambiguous determination of the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed.

Experimental Data for 3-Methylamino-3-phenylpropan-1-ol

The crystal structure of 3-Methylamino-3-phenylpropan-1-ol reveals key details about its solid-state conformation and intermolecular interactions. In the crystal, molecules are linked by hydrogen bonds involving the hydroxyl and amino groups, forming a three-dimensional network.

Crystallographic ParameterValue for 3-Methylamino-3-phenylpropan-1-ol
Molecular FormulaC₁₀H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9816 (8)
b (Å)23.8962 (19)
c (Å)7.4653 (8)
β (°)111.119 (7)
Volume (ų)995.40 (19)
Z4

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_proc Data Processing diffraction->data_proc solution Structure Solution data_proc->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Experimental workflow for single-crystal X-ray crystallography.

Spectroscopic Techniques for Complementary Structural Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are essential for confirming the covalent structure and providing information about the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

¹H NMR (in CDCl₃)Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Phenyl-H7.20-7.40m5HAr-H
CH-OH4.65t1HCH(OH)
CH₂-N2.85-3.05m2HCH₂N
CH₂1.75-1.95m2HCH₂
NH₂/OH(broad)s3HNH₂, OH
¹³C NMR (in CDCl₃)Chemical Shift (δ) ppmAssignment
Phenyl C (quaternary)144.5C-Ar
Phenyl C128.5, 127.5, 125.8CH-Ar
CH-OH74.0CH(OH)
CH₂-N42.0CH₂N
CH₂40.5CH₂

Note: Data is representative for the analogue 3-Amino-1-phenylpropan-1-ol.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. A series of 1D (¹H, ¹³C) and optionally 2D (e.g., COSY, HSQC) experiments are run.

  • Data Processing and Interpretation: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolution Dissolve in Deuterated Solvent shimming Shimming dissolution->shimming pulse_seq Pulse Sequences (1D, 2D) shimming->pulse_seq ft Fourier Transform pulse_seq->ft phasing Phasing & Baseline Correction ft->phasing interpretation Spectral Interpretation phasing->interpretation covalent_structure covalent_structure interpretation->covalent_structure Covalent Structure

Experimental workflow for NMR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, which is invaluable for confirming the molecular formula.

Ionm/z (Mass-to-Charge Ratio)Interpretation
[M+H]⁺152.1Molecular ion of 3-Amino-1-phenylpropan-1-ol
[M-H₂O+H]⁺134.1Fragment from loss of water
[C₆H₅CHOH]⁺107.1Fragment corresponding to the benzyl alcohol moiety

Note: Data is representative for a closely related aminopropanol analogue.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight, Quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The structural confirmation of a novel compound like this compound requires a multi-faceted analytical approach. While X-ray crystallography stands as the definitive method for determining the solid-state structure and stereochemistry, it is contingent on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that confirm the covalent structure and molecular formula. The integration of data from these different analytical methods provides the highest level of confidence in the structural assignment, which is a critical step in the progression of a compound through the drug development pipeline.

Independent Verification of 3-Amino-3-(3-chlorophenyl)propan-1-ol's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for the independent verification of the mechanism of action of 3-Amino-3-(3-chlorophenyl)propan-1-ol. Due to the limited publicly available experimental data on the specific molecular targets of this compound, this document outlines potential mechanisms of action based on the activities of structurally related molecules. We present a framework for comparing its performance against compounds with known interactions at three plausible targets: the Norepinephrine Transporter (NET), the Mu-Opioid Receptor (μOR), and the Beta-3 Adrenergic Receptor (β3-AR). This guide is intended for researchers, scientists, and drug development professionals.

Potential Mechanisms of Action and Comparative Compounds

Based on the pharmacological profiles of structurally similar compounds, three primary hypotheses for the mechanism of action of this compound are proposed:

  • Norepinephrine Transporter (NET) Inhibition: The structural similarity to precursors of the selective norepinephrine reuptake inhibitor (SNRI) Atomoxetine suggests that this compound may act as a NET inhibitor.

  • Mu-Opioid Receptor (μOR) Agonism: Derivatives of 3-amino-3-phenylpropionamide, a related chemical class, have demonstrated high affinity for the μ-opioid receptor, indicating a potential for opioid-like activity.

  • Beta-3 Adrenergic Receptor (β3-AR) Agonism: Structurally analogous 1-(3-chlorophenyl)-2-aminoethanol derivatives have been identified as potent agonists of the β3-adrenergic receptor, a target involved in metabolic regulation.

To facilitate the investigation of these hypotheses, this guide provides experimental protocols and comparative data for well-characterized compounds that are active at each of these potential targets.

Data Presentation: Comparative Quantitative Data

The following tables summarize the binding affinities and functional potencies of selected comparator compounds for their respective targets. These values provide a benchmark against which the activity of this compound can be measured.

Table 1: Norepinephrine Transporter (NET) Binding Affinity

CompoundTargetAssay TypeRadioligandKᵢ (nM)Reference
AtomoxetineHuman NETRadioligand Binding[³H]-Nisoxetine5[1]

Table 2: Mu-Opioid Receptor (μOR) Binding Affinity

CompoundTargetAssay TypeRadioligandKᵢ (nM)Reference
DAMGOHuman μORRadioligand Binding[³H]-DAMGO1.5[2]

Table 3: Beta-3 Adrenergic Receptor (β3-AR) Functional Activity

CompoundTargetAssay TypeMeasured ResponseEC₅₀ (nM)Reference
BRL 37344Human β3-ARFunctional (ICa,L stimulation)Calcium Current15.2[3]
IsoproterenolHuman β-AR (non-selective)Functional (cAMP)cAMP Accumulation~2.5-4.3[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable independent verification and comparison.

Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Norepinephrine Transporter.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NET (e.g., HEK293 or CHO cells).

  • [³H]-Nisoxetine (Radioligand).

  • Atomoxetine or Desipramine (Reference Compound).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing hNET in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [³H]-Nisoxetine and cell membranes.

    • Non-specific Binding: [³H]-Nisoxetine, cell membranes, and a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

    • Competitive Binding: [³H]-Nisoxetine, cell membranes, and serial dilutions of the test compound or reference compound.

  • Incubation: Incubate the plate at 4°C for 2-4 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Mu-Opioid Receptor (μOR) Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human Mu-Opioid Receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human μOR (e.g., CHO or HEK293 cells).

  • [³H]-DAMGO (Radioligand).

  • Naloxone or unlabeled DAMGO (Reference Compound).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Similar to the NET assay, prepare membranes from cells expressing the human μOR.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: [³H]-DAMGO and cell membranes.

    • Non-specific Binding: [³H]-DAMGO, cell membranes, and a high concentration of Naloxone (e.g., 10 µM).

    • Competitive Binding: [³H]-DAMGO, cell membranes, and serial dilutions of the test compound or reference compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Filter the reaction mixtures through glass fiber filters and wash with ice-cold wash buffer.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ and calculate the Kᵢ as described for the NET binding assay.

Beta-3 Adrenergic Receptor (β3-AR) cAMP Functional Assay

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist at the human Beta-3 Adrenergic Receptor.

Materials:

  • A cell line stably expressing the human β3-AR (e.g., CHO or HEK293 cells).

  • Isoproterenol or BRL 37344 (Reference Agonist).

  • Test Compound: this compound.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Plating: Seed the β3-AR expressing cells into microplates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.

  • Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum response (Eₘₐₓ).

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows.

G Potential Signaling Pathways of this compound cluster_0 Hypothesis 1: NET Inhibition cluster_1 Hypothesis 2: μ-Opioid Receptor Agonism cluster_2 Hypothesis 3: β3-Adrenergic Receptor Agonism Compound1 This compound NET Norepinephrine Transporter (NET) Compound1->NET Inhibits NE_reuptake Norepinephrine Reuptake Synaptic_NE Increased Synaptic Norepinephrine Compound2 This compound muOR μ-Opioid Receptor (μOR) Compound2->muOR Activates Gi_protein Gi Protein Activation muOR->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi_protein->Adenylyl_Cyclase cAMP_decrease Decreased cAMP Adenylyl_Cyclase->cAMP_decrease Compound3 This compound beta3AR β3-Adrenergic Receptor (β3-AR) Compound3->beta3AR Activates Gs_protein Gs Protein Activation beta3AR->Gs_protein Adenylyl_Cyclase2 Adenylyl Cyclase Activation Gs_protein->Adenylyl_Cyclase2 cAMP_increase Increased cAMP Adenylyl_Cyclase2->cAMP_increase

Caption: Potential signaling pathways for this compound.

G Experimental Workflow: Radioligand Binding Assay A Prepare Cell Membranes (Expressing Target) B Set up Assay Plate (Total, Non-specific, Competitive) A->B C Incubate with Radioligand and Test Compound B->C D Filter and Wash C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Workflow for radioligand binding assays.

G Experimental Workflow: cAMP Functional Assay A Plate Cells (Expressing β3-AR) B Prepare Serial Dilutions of Test Compound A->B C Stimulate Cells B->C D Incubate to Allow cAMP Accumulation C->D E Lyse Cells and Measure cAMP D->E F Data Analysis (EC50 and Emax Calculation) E->F

Caption: Workflow for the cAMP functional assay.

References

Comparative Docking Analysis of 3-Amino-3-(3-chlorophenyl)propan-1-ol with Potential Neuromodulatory Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct comparative docking studies for 3-Amino-3-(3-chlorophenyl)propan-1-ol were identified in publicly available scientific literature. This guide provides a comparative framework based on docking studies of structurally similar compounds and potential protein targets. The experimental data and protocols presented are derived from analogous studies and are intended to serve as a reference for researchers, scientists, and drug development professionals.

The structural characteristics of this compound, a phenylpropanolamine derivative, suggest potential interactions with key proteins in the central nervous system, particularly those involved in neurotransmitter reuptake and metabolism. Phenylpropanolamine itself acts as a nonselective adrenergic receptor agonist and a norepinephrine reuptake inhibitor[1]. Therefore, this guide focuses on the comparative docking performance of analogous compounds with the following target proteins: Monoamine Oxidase B (MAO-B), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

Data Presentation

The following tables summarize the binding affinities of various ligands, structurally or functionally related to this compound, with their respective target proteins as reported in several in-silico studies.

Table 1: Comparative Docking Scores of Inhibitors against Monoamine Oxidase B (MAO-B)

Compound NameDocking Score (kcal/mol)Reference InhibitorReference Inhibitor Score (kcal/mol)
Brexpiprazole-12.1Chlorophenyl-chromone-carboxamide-11.2 to -12.1
Trifluperidol-11.8Chlorophenyl-chromone-carboxamide-11.2 to -12.1
Thiophene Chalcone DerivativeNot specified--
6-prenyl apigenin-8.06--

Data compiled from studies on various FDA-approved drugs and natural compounds. The docking scores indicate the binding affinity, with more negative values suggesting stronger binding.[2][3][4]

Table 2: Comparative Docking Scores of Inhibitors against Serotonin Transporter (SERT)

Compound NameDocking Score (kcal/mol)Reference InhibitorReference Inhibitor Score (kcal/mol)
Citalopram-9.0--
Withaferin A-8.74ParoxetineNot specified
Sertraline Derivative 1-11.88SertralineNot specified
Sertraline Derivative 2Not specifiedSertralineNot specified

This table presents the binding affinities of known Selective Serotonin Reuptake Inhibitors (SSRIs) and natural compounds with the Serotonin Transporter.[5][6][7]

Table 3: Comparative Docking Scores of Inhibitors against Norepinephrine Transporter (NET)

Compound NameBinding Affinity (kcal/mol)Reference InhibitorReference Inhibitor Score (kcal/mol)
SaringosteroneHigher than LevomilnacipranLevomilnacipranNot specified
13 other marine algae compoundsHigher than LevomilnacipranLevomilnacipranNot specified
ReboxetineNot specified--
DuloxetineNot specified--
DesipramineNot specified--

This table highlights the binding affinities of various compounds against the Norepinephrine Transporter. Specific docking scores were not always available in the compared literature, but relative affinities were reported.[8][9]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the analogous docking studies.

Molecular Docking Protocol (General)

A generalized workflow for molecular docking studies typically involves the following steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., MAO-B, SERT, NET) is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein.

    • The 3D structure of the ligand of interest (e.g., this compound) is generated and optimized for its geometry.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, FlexX, Glide) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3][6][10][11]

    • The Lamarckian Genetic Algorithm is often employed to explore a wide range of ligand conformations.[10]

  • Analysis of Results:

    • The docking results are analyzed based on the binding energy (or docking score) and the predicted binding poses.

    • The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Radioligand Binding Assay (for Experimental Validation)

This assay is used to experimentally determine the binding affinity of a compound to a target transporter.

  • Cell Culture and Transporter Expression: Cells expressing the target transporter (e.g., NET) are cultured.

  • Competition Binding: The cells are incubated with a radiolabeled ligand that is known to bind to the transporter, along with varying concentrations of the test compound.

  • Measurement of Radioactivity: The amount of bound radioligand is measured. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

  • Calculation of Binding Affinity (Ki): The Ki value is calculated from the IC50 value to represent the binding affinity of the test compound.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Monoamine Neurotransmitters

The target proteins discussed in this guide play crucial roles in the regulation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. The following diagram illustrates the general signaling pathway.

G Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (contains Neurotransmitters) Neurotransmitter Neurotransmitter (Serotonin, Norepinephrine) Synaptic_Vesicle->Neurotransmitter Release Synaptic_Cleft Synaptic Cleft MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Degradation Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Reuptake_Transporter Reuptake Transporter (SERT, NET) Synaptic_Cleft->Reuptake_Transporter Reuptake Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation

Caption: General signaling pathway of monoamine neurotransmitters.

Experimental Workflow for Comparative Docking Study

The logical flow of a computational comparative docking study is outlined in the diagram below.

G Start Start: Define Ligand and Target Proteins Prepare_Structures Prepare 3D Structures (Protein and Ligand) Start->Prepare_Structures Define_Binding_Site Define Binding Site (Grid Generation) Prepare_Structures->Define_Binding_Site Perform_Docking Perform Molecular Docking (e.g., AutoDock Vina) Define_Binding_Site->Perform_Docking Analyze_Results Analyze Docking Results (Binding Energy, Pose) Perform_Docking->Analyze_Results Compare_Ligands Compare Binding Affinities of Different Ligands Analyze_Results->Compare_Ligands End End: Identify Potential Leads Compare_Ligands->End

Caption: Workflow for a comparative molecular docking study.

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-chlorophenyl)propan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for analogous compounds, 3-Amino-3-(3-chlorophenyl)propan-1-ol should be handled with care. The table below summarizes the typical hazards associated with similar chemical structures.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2]
Eye Damage/IrritationCauses serious eye damage.[1][2]
Corrosive to MetalsMay be corrosive to metals.[1]
Respiratory IrritationMay cause respiratory irritation.[2]
Acute Toxicity (Oral)Harmful if swallowed.[3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[4]

  • Eye Protection: Use chemical safety goggles and/or a face shield.[1][2]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be required.[2][4]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe collection and disposal of this compound waste.

Waste Identification and Segregation
  • Designate a Waste Stream: Establish a specific, labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as acids and strong oxidizing agents, to prevent potentially hazardous reactions.[3][5]

Waste Collection and Storage
  • Container: Use a suitable, sealable, and clearly labeled container for waste collection. The original product container can be a good option.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Ensure the storage area is secure and access is restricted.[1][2][3]

Final Disposal
  • Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[4]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations.[1]

  • Do Not Dispose in Drains: Never dispose of this compound or its containers in the sink or regular trash.[2][4]

Experimental Protocol: Accidental Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and alert your colleagues and supervisor.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don PPE: Put on all required PPE, including respiratory protection if vapors or dust are present.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up:

    • For solid spills, carefully sweep or scoop the material into a suitable waste container, avoiding dust generation.[1][4]

    • For liquid spills, absorb the material with an inert substance and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.

  • Label and Dispose: Securely seal and label the waste container with all its contents and arrange for its disposal through your institution's EHS department.

  • Report the Incident: Report the spill to your EHS office in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Segregate Waste Stream (Do Not Mix with Incompatibles) ppe->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Cool, Dry, Ventilated Area collect->store collect->spill contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs dispose Dispose via Approved Hazardous Waste Route contact_ehs->dispose end End: Disposal Complete dispose->end spill_protocol Follow Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_protocol spill_protocol->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Amino-3-(3-chlorophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-3-(3-chlorophenyl)propan-1-ol was located. The following guidance is based on the safety data of structurally similar compounds, including 3-Amino-3-(4-chlorophenyl)propan-1-ol, 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol, and 3-Amino-3-phenylpropan-1-ol. It is imperative to treat this compound with, at a minimum, the same precautions as these related substances.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or impervious clothing is also required.Prevents skin contact, which may cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate or for nuisance exposures, a NIOSH-approved P95 or EU EN 143 P1 particle respirator should be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[3]Minimizes the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][3]

Step-by-Step Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is essential to minimize exposure and risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_area prep_spill Assemble Spill Kit prep_area->prep_spill handle_unpack Unpack and Inspect Container prep_spill->handle_unpack Proceed to Handling handle_weigh Weigh and Dispense in Fume Hood handle_unpack->handle_weigh handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Glassware and Surfaces handle_use->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols:

a. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

  • Ensure the container is tightly closed when not in use.[1]

b. Handling and Use:

  • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[1]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling the material.[1][2][4]

c. Accidental Release Measures:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[3]

  • Wear the full required PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material like sand or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][2]

  • Do not allow the substance to enter drains or waterways.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste through a licensed disposal company.[3] Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container and dispose of as hazardous waste.[3]
Empty Containers Handle as you would the product itself. Dispose of as unused product.[3]

Logical Relationship for Disposal Decision-Making

start Material for Disposal is_contaminated Is the material contaminated with the chemical? start->is_contaminated is_product Is it the chemical product itself? is_contaminated->is_product Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous_waste Dispose as Hazardous Waste in a Labeled Container is_product->hazardous_waste Yes is_product->hazardous_waste No (e.g., contaminated PPE)

Caption: A decision-making diagram for the proper disposal of materials related to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.